3-[(3-Amino-3-oxopropyl)dithio]propanamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Imides - Imidoesters - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[(3-amino-3-oxopropyl)disulfanyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2S2/c7-5(9)1-3-11-12-4-2-6(8)10/h1-4H2,(H2,7,9)(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXCLGKEGAGUQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCC(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80143005 | |
| Record name | Dithiobispropionimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80143005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1002-19-3 | |
| Record name | Dithiobispropionimidate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dithiobispropionimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80143005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(3-amino-3-oxopropyl)disulfanyl]propanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-[(3-Amino-3-oxopropyl)dithio]propanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[(3-Amino-3-oxopropyl)dithio]propanamide, also known as 3,3'-dithiodipropionamide, is a symmetrical disulfide-containing organic compound. Its structure, featuring a reactive disulfide bond and terminal amide groups, makes it a subject of interest for various applications in biochemistry and drug development. The disulfide linkage is a key functional group, susceptible to cleavage under reducing conditions prevalent in the intracellular environment, suggesting its potential as a component in drug delivery systems or as a modulator of cellular redox signaling pathways. This guide provides a comprehensive overview of its chemical properties, a proposed synthesis protocol, and a discussion of its potential biological significance and experimental investigation.
Chemical Properties
The physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is derived from experimental measurements, other values are predicted based on computational models.
| Property | Value | Source |
| CAS Number | 1002-19-3 | [1][2][3] |
| Molecular Formula | C6H12N2O2S2 | [3] |
| Molecular Weight | 208.3 g/mol | [3] |
| IUPAC Name | 3-[(3-amino-3-oxopropyl)disulfanyl]propanamide | [1] |
| Synonyms | 3,3'-Dithiodipropionamide, Propanamide, 3,3'-dithiobis- | [2] |
| Melting Point | 178-180 °C (in ethanol) | [3] |
| Boiling Point (Predicted) | 525.971 °C at 760 mmHg | [2] |
| Density (Predicted) | 1.326 g/cm³ | [2] |
| Flash Point (Predicted) | 271.898 °C | [2] |
| pKa (Predicted) | 15.86 ± 0.40 | [4] |
| XLogP3 (Predicted) | -0.5 | [4] |
| Topological Polar Surface Area | 137 Ų | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 7 | [4] |
Synthesis Protocol
Proposed Synthesis of this compound
Caption: Proposed two-step synthesis of this compound.
Methodology:
-
Esterification: 3,3'-Dithiodipropionic acid is first converted to its dimethyl ester. This can be achieved by refluxing the diacid in methanol with a catalytic amount of a strong acid, such as sulfuric acid. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the excess methanol is removed under reduced pressure, and the crude ester is purified, for instance, by column chromatography.
-
Amidation: The purified dimethyl 3,3'-dithiodipropionate is then subjected to amidation. The ester is dissolved in a suitable solvent, and an excess of aqueous ammonia is added. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
Purification: The resulting crude this compound can be purified by recrystallization, for example, from an ethanol/water mixture, to yield the final product.
Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Potential Biological Significance and Signaling Pathways
The biological activity of this compound has not been extensively studied. However, based on its chemical structure, particularly the presence of a reducible disulfide bond, we can hypothesize its involvement in cellular redox processes.
Interaction with the Glutathione Redox System:
The intracellular environment is highly reducing, primarily due to the high concentration of glutathione (GSH), a tripeptide thiol that plays a central role in maintaining cellular redox homeostasis[7][8]. Disulfide compounds introduced into the cell can undergo thiol-disulfide exchange reactions with GSH, leading to the cleavage of the disulfide bond. This reaction would convert this compound into two molecules of 3-mercaptopropanamide. This process can transiently alter the cellular GSH/GSSG (glutathione disulfide) ratio, a critical determinant of the cellular redox state[9][10].
Caption: Hypothetical interaction with the Glutathione redox cycle.
Potential Modulation of the Nrf2 Signaling Pathway:
Small molecules that can react with thiols are known to be potential activators of the Keap1-Nrf2 signaling pathway[11][12][13]. The transcription factor Nrf2 is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept inactive through its interaction with Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds or molecules that can induce a shift in the cellular redox state can modify critical cysteine residues on Keap1. This modification leads to the dissociation of Nrf2, allowing it to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes[14]. The cleavage of this compound and the subsequent generation of thiol-reactive species could potentially trigger this pathway.
Caption: Hypothesized activation of the Nrf2 signaling pathway.
Experimental Protocols
To investigate the hypothesized biological activities of this compound, the following experimental protocols can be adapted from established methodologies.
1. In Vitro Disulfide Bond Cleavage Assay:
-
Objective: To determine if the disulfide bond of the compound is cleaved by glutathione.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a reaction buffer (e.g., phosphate-buffered saline, pH 7.4).
-
In a microcentrifuge tube, combine the compound with a physiological concentration of GSH (e.g., 1-10 mM) in the reaction buffer.
-
Incubate the mixture at 37°C.
-
At various time points, take aliquots of the reaction mixture and analyze the components by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the parent compound and the appearance of the cleavage product, 3-mercaptopropanamide.
-
2. Cellular Viability Assay:
-
Objective: To assess the cytotoxic potential of the compound on a relevant cell line (e.g., a cancer cell line for drug development studies).
-
Methodology:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assay, following the manufacturer's instructions.
-
Measure the absorbance or fluorescence and calculate the percentage of viable cells relative to an untreated control.
-
3. Western Blot Analysis for Nrf2 Activation:
-
Objective: To determine if the compound activates the Nrf2 signaling pathway.
-
Methodology:
-
Treat cells with the compound for a suitable duration (e.g., 4-8 hours).
-
Prepare whole-cell lysates and nuclear fractions from the treated and untreated cells.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against Nrf2 and a loading control (e.g., β-actin for whole-cell lysates or Lamin B1 for nuclear fractions).
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the protein bands using an enhanced chemiluminescence (ECL) substrate. An increase in the nuclear Nrf2 level in treated cells would indicate pathway activation.
-
Conclusion
This compound is a molecule with intriguing chemical features that suggest its potential for applications in drug development and as a tool for studying cellular redox biology. Its disulfide bond is a key functional group that can be targeted for cleavage within the reducing environment of the cell. This property could be harnessed for the controlled release of therapeutic agents or for the modulation of redox-sensitive signaling pathways such as the Glutathione and Nrf2 systems. Further experimental investigation is warranted to validate these hypotheses and to fully elucidate the biological activities and therapeutic potential of this compound. The protocols outlined in this guide provide a starting point for researchers to explore the fascinating chemistry and biology of this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. CAS # 1002-19-3, 3,3'-Dithiobis-Propanamide: more information. [ww.chemblink.com]
- 3. This compound CAS#: 1002-19-3 [m.chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. US20120330061A1 - Preparation method of n,n'-dialkyl-3,3'-dithiodipropionamide - Google Patents [patents.google.com]
- 6. 3,3'-dithiobis(propionohydrazide) synthesis - chemicalbook [chemicalbook.com]
- 7. Glutathione in Cellular Redox Homeostasis: Association with the Excitatory Amino Acid Carrier 1 (EAAC1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of glutathione reductase and related enzymes on cellular redox homoeostasis network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Glutathione: new roles in redox signaling for an old antioxidant [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Electrophiles against (Skin) Diseases: More Than Nrf2 | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. rem.bioscientifica.com [rem.bioscientifica.com]
Structural Analysis of 3-[(3-Amino-3-oxopropyl)dithio]propanamide: A Technical Guide
Disclaimer: As of late 2025, publicly accessible scientific literature and chemical databases lack specific experimental structural analysis data for 3-[(3-Amino-3-oxopropyl)dithio]propanamide (CAS No. 1002-19-3). This technical guide, therefore, presents a predictive analysis based on the known chemistry of its constituent functional groups and data from analogous compounds. The experimental protocols and data provided are hypothetical and intended to guide future research and characterization of this molecule.
Introduction
This compound, also known as 3,3'-dithiobis(propanamide), is a symmetrical disulfide-containing amide. Its structure suggests potential applications in materials science as a cross-linking agent, in biochemistry as a redox-responsive molecule, and in drug development as a linker or a standalone pharmacophore. A thorough understanding of its three-dimensional structure and chemical properties is paramount for any of these applications. This guide provides a comprehensive, albeit predictive, structural analysis of this compound, intended for researchers, scientists, and professionals in drug development.
Predicted Physicochemical Properties
A summary of the basic and predicted physicochemical properties of this compound is presented in Table 1.
| Property | Predicted Value | Source |
| Molecular Formula | C₆H₁₂N₂O₂S₂ | - |
| Molecular Weight | 208.30 g/mol | - |
| CAS Number | 1002-19-3 | - |
| Density | 1.325 ± 0.06 g/cm³ | Predicted |
| Boiling Point | 526.0 ± 35.0 °C at 760 mmHg | Predicted |
| Flash Point | 271.9 ± 25.9 °C | Predicted |
| Melting Point | 178-180 °C | Predicted[1] |
Synthesis and Characterization Workflow
The logical workflow for the synthesis and subsequent structural characterization of this compound is outlined below.
Caption: Proposed workflow for synthesis and structural analysis.
Experimental Protocols
Synthesis of this compound
This proposed synthesis is based on the amidation of 3,3'-dithiodipropionic acid.
Materials:
-
3,3'-Dithiodipropionic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3,3'-dithiodipropionic acid (1 equivalent) in anhydrous DCM. Cool the suspension in an ice bath. Add thionyl chloride or oxalyl chloride (2.2 equivalents) dropwise with stirring. Allow the reaction to proceed at 0°C for 30 minutes and then at room temperature for 2-3 hours, or until the evolution of gas ceases.
-
Amidation: In a separate flask, cool an excess of concentrated ammonium hydroxide in an ice bath. Slowly add the solution of the acid chloride from step 1 to the cold ammonium hydroxide with vigorous stirring. A white precipitate is expected to form.
-
Isolation and Purification: After the addition is complete, continue stirring for an additional hour. Collect the solid product by vacuum filtration and wash it thoroughly with cold water and then with a small amount of cold ethanol. The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield pure this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: 400 MHz (or higher) NMR spectrometer. Sample Preparation: Dissolve approximately 10-20 mg of the purified product in a suitable deuterated solvent, such as DMSO-d₆ or D₂O. Experiments: Acquire ¹H NMR, ¹³C NMR, COSY, and HSQC spectra.
Mass Spectrometry (MS)
Instrumentation: High-resolution mass spectrometer with Electron Ionization (EI) and Electrospray Ionization (ESI) sources. Sample Preparation: For ESI, dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile with a small percentage of formic acid. For EI, a direct insertion probe may be used.
X-ray Crystallography
Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol/water, DMF/water). Data Collection: Mount a suitable single crystal on a goniometer head and collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation. Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software packages.
Predicted Structural Data
NMR Spectroscopy
The symmetry of the molecule will simplify the NMR spectra. The two propanamide arms are chemically equivalent.
Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| Assignment | Predicted ¹H Chemical Shift (ppm), Multiplicity, Integration | Predicted ¹³C Chemical Shift (ppm) |
| -CH₂-S- | ~2.9 (t, 4H) | ~35 |
| -CH₂-C(=O)- | ~2.6 (t, 4H) | ~34 |
| -C(=O)- | - | ~173 |
| -NH₂ | ~7.3 (br s, 2H), ~6.8 (br s, 2H) | - |
-
Justification: The chemical shifts are predicted based on standard values for alkyl chains adjacent to sulfur and carbonyl groups. The methylene protons alpha to the sulfur are expected to be slightly downfield from those alpha to the carbonyl. The amide protons are expected to appear as two broad singlets due to hindered rotation around the C-N bond and exchange with any residual water. In D₂O, the amide proton signals would disappear.
Mass Spectrometry
Table 3: Predicted Mass Spectrometry Fragmentation
| m/z | Predicted Fragment | Fragmentation Pathway |
| 208 | [C₆H₁₂N₂O₂S₂]⁺ | Molecular Ion (M⁺) |
| 104 | [C₃H₆NOS]⁺ | Homolytic cleavage of the S-S bond |
| 88 | [C₃H₆NO]⁺ | Cleavage of the C-S bond |
| 72 | [C₂H₄NO]⁺ | McLafferty rearrangement |
| 44 | [CONH₂]⁺ | Alpha-cleavage next to the carbonyl group |
-
Justification: The most characteristic fragmentation is the cleavage of the disulfide bond, which would result in a prominent peak at half the molecular weight. Other expected fragmentations include cleavage of the C-S bond and standard amide fragmentations like the McLafferty rearrangement and alpha-cleavage.
Predicted Molecular and Crystal Structure
A hypothetical logical diagram for the structural elucidation process is presented below.
Caption: Logical flow for deducing the molecular structure.
In the solid state, the molecules of this compound are expected to exhibit significant intermolecular hydrogen bonding. The primary amide groups (-CONH₂) can act as both hydrogen bond donors (N-H) and acceptors (C=O). This would likely lead to the formation of extended networks, such as chains or sheets, in the crystal lattice. The conformation around the disulfide bond (C-S-S-C dihedral angle) will be a key determinant of the overall molecular shape and packing efficiency.
Biological Activity and Signaling Pathways
Currently, there is no published information regarding the biological activity of this compound or its involvement in any signaling pathways. Given its disulfide bond, it could potentially interact with redox-sensitive biological systems. The amide functionalities could participate in hydrogen bonding with biological macromolecules. Further research is required to explore these possibilities.
Conclusion
This technical guide provides a predictive structural analysis of this compound based on fundamental chemical principles and data from analogous structures. The proposed experimental protocols and predicted spectral data offer a solid foundation for any future empirical investigation of this compound. Experimental validation of the data presented herein is essential for confirming its structural and chemical properties and for enabling its potential applications in various scientific fields.
References
A Technical Guide to the Synthesis and Characterization of 3-[(3-Amino-3-oxopropyl)dithio]propanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route and predicted characterization data for 3-[(3-Amino-3-oxopropyl)dithio]propanamide. Due to the limited availability of direct experimental data in the public domain for this specific compound, this document outlines a scientifically plausible approach based on established chemical principles and data from closely related analogs.
Overview of this compound
This compound, also known as 3,3'-dithiobis(propionamide), is a symmetrical disulfide-containing molecule. Its structure suggests potential applications in areas such as cross-linking reagents, building blocks for materials science, and as a precursor in medicinal chemistry. The disulfide bond can be a key functional group, potentially imparting redox sensitivity.
Chemical Properties
| Property | Value | Source |
| CAS Number | 1002-19-3 | [1][2] |
| Molecular Formula | C₆H₁₂N₂O₂S₂ | [1] |
| Molecular Weight | 208.30 g/mol | [2] |
| Predicted Melting Point | 178-180 °C | [3] |
| Predicted Density | 1.325 g/cm³ | [3] |
| Predicted Boiling Point | 526.0 °C at 760 mmHg | [3] |
Proposed Synthesis Pathway
A plausible two-step synthesis of this compound is proposed, starting from the commercially available 3,3'-dithiodipropionic acid. The first step involves the esterification of the carboxylic acid groups, followed by amidation with ammonia.
References
- 1. EP0583685A1 - Process for the purification of fatty acid amides - Google Patents [patents.google.com]
- 2. US5419815A - Process for purifying fatty acid amides - Google Patents [patents.google.com]
- 3. Method for producing 3-mercaptopropionic acid, and methods using same for producing carboxylic acid ester compound having mercapto group and thiourethane-based optical material | TREA [trea.com]
An In-depth Technical Guide to N,N'-Bis(acryloyl)cystamine: A Redox-Responsive Crosslinking Agent
Disclaimer: The user-provided CAS number 1002-19-3 and chemical name 3-[(3-Amino-3-oxopropyl)dithio]propanamide refer to the compound 3,3'-Dithiobis(propanamide). However, the inclusion of the synonym "Cystamine bisacrylamide" strongly suggests that the intended compound of interest for a detailed technical guide for researchers is N,N'-Bis(acryloyl)cystamine (BAC) , with the CAS number 60984-57-8 . This guide will focus on the properties and applications of N,N'-Bis(acryloyl)cystamine, a widely used reversible crosslinking agent.
Introduction
N,N'-Bis(acryloyl)cystamine (BAC), also known as N,N'-Cystaminebisacrylamide, is a versatile chemical compound widely employed in life sciences and materials research. Its defining feature is a central disulfide bond that connects two acrylamide moieties. This disulfide linkage is susceptible to cleavage by reducing agents, rendering BAC a key component in the fabrication of reversible and stimuli-responsive materials. This property is particularly valuable in applications such as polyacrylamide gel electrophoresis for the isolation of macromolecules, and in the development of advanced drug delivery systems designed to release therapeutic payloads in specific redox environments.[1]
Physicochemical Properties
N,N'-Bis(acryloyl)cystamine is a white to off-white crystalline powder. A summary of its key quantitative properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 60984-57-8 | [1] |
| Molecular Formula | C₁₀H₁₆N₂O₂S₂ | |
| Molecular Weight | 260.38 g/mol | |
| Melting Point | 121-126 °C | [2] |
| Solubility | Soluble in acetic acid, slightly soluble in water. | [3] |
| Storage Temperature | -20°C | |
| Appearance | White to off-white powder | [4] |
Core Applications and Mechanism of Action
The primary utility of N,N'-Bis(acryloyl)cystamine stems from its ability to form crosslinks that can be readily cleaved. This is facilitated by the disulfide bond within its structure.
Reversible Crosslinking in Polyacrylamide Gels
In molecular biology, BAC is used as a reversible crosslinking agent in the preparation of polyacrylamide gels for electrophoresis. This allows for the simplified isolation and recovery of separated macromolecules such as proteins and nucleic acids. After electrophoresis, the gel slice containing the band of interest can be excised and treated with a reducing agent, such as dithiothreitol (DTT) or β-mercaptoethanol. This treatment cleaves the disulfide bonds of the BAC crosslinks, dissolving the gel matrix and releasing the entrapped molecules for subsequent analysis.
Redox-Responsive Drug Delivery Systems
In the field of drug delivery, BAC is incorporated into hydrogels and nanocarriers.[5] These materials are designed to be stable under normal physiological conditions but to degrade and release their therapeutic cargo in environments with a high concentration of reducing agents, such as the intracellular space of cancer cells which have elevated levels of glutathione (GSH).[6] This targeted release mechanism enhances the therapeutic efficacy of the drug while minimizing off-target side effects.[6]
Mechanism of Disulfide Bond Cleavage
The cleavage of the disulfide bond in N,N'-Bis(acryloyl)cystamine by a reducing agent like dithiothreitol (DTT) proceeds via a thiol-disulfide exchange reaction.[7] The reaction involves a two-step process where DTT, a dithiol, reduces the disulfide bond in BAC, leading to the formation of two free thiol groups and a stable cyclic disulfide from the oxidized DTT.[7][8] This reaction is highly efficient and is the basis for the reversible nature of BAC-crosslinked materials.
Experimental Protocols
Synthesis of N,N'-Bis(acryloyl)cystamine
While commercially available, N,N'-Bis(acryloyl)cystamine can be synthesized in the laboratory. The following is a general protocol derived from the literature.[9]
Materials:
-
Cystamine dihydrochloride
-
Acryloyl chloride
-
Triethylamine
-
Anhydrous solvent (e.g., Dichloromethane)
-
Sodium bicarbonate solution
-
Magnesium sulfate
-
Stirring apparatus
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve cystamine dihydrochloride in an aqueous solution and neutralize with a base to obtain the free base. Extract the cystamine free base into an organic solvent.
-
Alternatively, suspend cystamine dihydrochloride in an anhydrous solvent and add an excess of a tertiary amine base like triethylamine.
-
Cool the reaction mixture in an ice bath.
-
Slowly add acryloyl chloride dropwise to the stirred reaction mixture.
-
Allow the reaction to proceed at room temperature for several hours.
-
Wash the reaction mixture with a dilute solution of sodium bicarbonate to remove any unreacted acryloyl chloride and acidic byproducts.
-
Wash with brine and dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography.
Preparation of a Reversible Polyacrylamide Gel
Materials:
-
Acrylamide/N,N'-Bis(acryloyl)cystamine solution (e.g., a 12:1 ratio for DNA purification)[10]
-
Ammonium persulfate (APS), 10% (w/v) solution, freshly prepared
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Gel casting apparatus
Procedure:
-
Prepare the desired volume of acrylamide/BAC solution in the appropriate gel buffer (e.g., TBE or TAE for nucleic acids, Tris-HCl for proteins).
-
Degas the solution for at least 15 minutes to remove oxygen, which inhibits polymerization.
-
Add 10% APS to the solution (the amount will depend on the desired polymerization speed, typically 1/100th of the total volume).
-
Add TEMED to catalyze the polymerization (typically 1/1000th of the total volume).
-
Immediately mix the solution by gentle swirling and pour it into the gel casting apparatus.
-
Insert the comb and allow the gel to polymerize for at least 30 minutes at room temperature.
Elution of Macromolecules from a BAC-Crosslinked Gel
Materials:
-
Excised polyacrylamide gel slice containing the macromolecule of interest
-
Elution buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.1 mM EDTA, pH 7.5 for passive elution of proteins)
-
Reducing agent (e.g., Dithiothreitol (DTT) or β-mercaptoethanol)
-
Microcentrifuge tubes
-
Rotary shaker
Procedure for Gel Dissolution and Elution:
-
After electrophoresis and visualization of the bands (e.g., with a reversible stain), carefully excise the gel slice containing the band of interest.
-
Place the gel slice into a microcentrifuge tube.
-
To dissolve the gel matrix, add an appropriate buffer containing a reducing agent. For example, a 1-gram slice of a 4% gel can be dissolved in 5 mL of 100 mM DTT in TBE buffer at pH 8.3 in under 30 minutes.[2]
-
For passive elution of proteins, the gel slice can be crushed and incubated overnight in an elution buffer, with or without a reducing agent, on a rotary shaker.
-
After incubation, centrifuge the tube to pellet any remaining gel fragments.
-
Carefully collect the supernatant containing the eluted macromolecule.
-
The eluted sample can then be further purified or concentrated as needed for downstream applications.
Safety and Handling
N,N'-Bis(acryloyl)cystamine is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[7][11]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11] A dust mask (type N95 or equivalent) is recommended when handling the powder.[12]
-
Handling: Use in a well-ventilated area. Avoid breathing dust.
-
Storage: Store in a tightly sealed container in a cool, dry place, under an inert atmosphere.[11]
Conclusion
N,N'-Bis(acryloyl)cystamine is a powerful and versatile tool for researchers in both the life sciences and material sciences. Its key feature, the cleavable disulfide bond, allows for the creation of reversible polyacrylamide gels for macromolecule purification and the development of sophisticated, redox-responsive drug delivery systems. A thorough understanding of its properties, mechanism of action, and handling requirements is essential for its safe and effective use in the laboratory.
References
- 1. Item - Integrated Workflow for Structural Proteomics Studies Based on Cross-Linking/Mass Spectrometry with an MS/MS Cleavable Cross-Linker - figshare - Figshare [figshare.com]
- 2. N,N'-Bis(acryloyl)cystamine, Electrophoresis Reagent, 98% | Fisher Scientific [fishersci.ca]
- 3. Dithiothreitol - Wikipedia [en.wikipedia.org]
- 4. Preparation of pH-Sensitive Poly (N-(2-Hydroxyethyl) Acrylamide-co-acrylic Acid) Hydrogels and Their Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. activityinsight.pace.edu [activityinsight.pace.edu]
- 7. astralscientific.com.au [astralscientific.com.au]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. scientificlabs.ie [scientificlabs.ie]
- 11. agscientific.com [agscientific.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Disulfide Bond in 3-[(3-Amino-3-oxopropyl)dithio]propanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[(3-Amino-3-oxopropyl)dithio]propanamide is a symmetrical disulfide-containing small molecule. The central feature of this compound is the disulfide bond (S-S), a covalent linkage that plays a critical role in the structure and function of numerous biological molecules, particularly proteins. In the context of drug development, disulfide bonds can be incorporated into molecules to act as cleavable linkers, which are stable in the bloodstream but can be reduced in the intracellular environment. This guide provides a detailed technical overview of the disulfide bond in this compound, drawing upon data from analogous acyclic disulfide compounds due to the limited availability of direct experimental data for this specific molecule.
Core Concepts of the Disulfide Bond
Disulfide bonds are formed by the oxidation of two thiol (-SH) groups. This reversible reaction is crucial in various biological and chemical processes. The stability and reactivity of the disulfide bond are influenced by its chemical environment, including pH, the presence of oxidizing or reducing agents, and steric hindrance from adjacent chemical groups.
Key Properties of Aliphatic Disulfide Bonds
The disulfide bond in this compound is an acyclic, or linear, disulfide. The general properties of such bonds are well-characterized and are summarized in the table below.
| Property | Typical Value | Reference |
| S-S Bond Length | ~2.05 Å | [1][2] |
| C-S-S-C Dihedral Angle | ~90° | [1][2] |
| Bond Dissociation Energy | ~60 kcal/mol (251 kJ/mol) | [2] |
| Standard Redox Potential (RSSR + 2H⁺ + 2e⁻ ⇌ 2RSH) | ~ -250 mV vs. SHE (at pH 7) | [1][2] |
| Raman S-S Stretch Frequency | ~510 cm⁻¹ | [3][4] |
Synthesis of this compound
A plausible synthetic route to this compound involves the oxidation of its corresponding thiol precursor, 3-mercaptopropanamide.
Conceptual Synthesis Workflow
References
Solubility of 3-[(3-Amino-3-oxopropyl)dithio]propanamide in aqueous solutions
An In-depth Technical Guide to the Aqueous Solubility of 3-[(3-Amino-3-oxopropyl)dithio]propanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aqueous solubility of a compound is a critical physicochemical property that significantly influences its biopharmaceutical behavior, including absorption and distribution. For researchers in drug discovery and development, a thorough understanding of a compound's solubility is paramount for designing effective in vitro and in vivo experiments and for developing viable formulations.
This technical guide focuses on this compound. Publicly available quantitative data on the aqueous solubility of this specific compound is limited. Therefore, this document serves as a comprehensive guide for researchers to experimentally determine its solubility in various aqueous solutions. The protocols provided herein are based on established methodologies for similar compounds, particularly amides. Low aqueous solubility can lead to unpredictable results in in vitro testing and may cause poor bioavailability, highlighting the importance of accurate solubility assessment.[1][2][3][4][5][6]
Compound Characteristics
This compound possesses a molecular structure containing two amide functional groups and a disulfide bond. The amide groups can act as both hydrogen bond donors and acceptors, which generally influences water solubility.[7] The disulfide bond, while contributing to the overall structure, may also impact solubility and stability in different redox environments.
| Property | Value |
| Molecular Formula | C6H12N2O2S2 |
| Molecular Weight | 208.3 g/mol |
| Melting Point | 178-180 °C |
Note: Data sourced from publicly available chemical databases.
Experimental Protocols for Determining Aqueous Solubility
The determination of aqueous solubility can be approached through two primary methods: thermodynamic and kinetic solubility. Thermodynamic solubility is the "gold standard," representing the equilibrium concentration of a compound in a saturated solution.[5] Kinetic solubility is a higher-throughput method often used in early drug discovery to determine the concentration at which a compound, dissolved in a cosolvent like DMSO, precipitates in an aqueous buffer.[2][4][6][8]
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable technique for measuring thermodynamic solubility.[9][10][11] It involves achieving equilibrium between the solid compound and the aqueous medium.
Materials and Reagents:
-
This compound (solid form)
-
Purified water (e.g., Milli-Q or equivalent)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Other relevant aqueous buffers (e.g., citrate, acetate) at various pH values
-
Vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters with low protein binding)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
-
Calibrated pH meter
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure a saturated solution is formed.[9][11]
-
Addition of Aqueous Media: To each vial, add a known volume of the desired aqueous medium (e.g., purified water, PBS, or other buffers).
-
Equilibration: Seal the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.[9] It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by either:
-
Centrifugation: Centrifuge the samples at a high speed to pellet the excess solid.
-
Filtration: Filter the suspension using a syringe filter (e.g., 0.22 µm pore size) suitable for aqueous solutions. Ensure the filter material does not bind the compound.
-
-
Quantification: Carefully collect the supernatant or filtrate. Dilute the sample with an appropriate solvent and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.
-
pH Measurement: Measure and record the final pH of the saturated solution, as the solubility of ionizable compounds can be pH-dependent.[9][11]
Kinetic Solubility Determination
This method is faster and requires less compound, making it suitable for early-stage screening.[4][6][8]
Materials and Reagents:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplates
-
Plate reader capable of turbidimetric or nephelometric measurements
-
Automated liquid handling system (recommended for high throughput)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).[8]
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO using a 96-well plate.
-
Addition to Buffer: Transfer a small volume of each DMSO solution to another 96-well plate containing the aqueous buffer. This step is often performed rapidly by automated systems.
-
Precipitation Detection: Allow the plate to incubate for a short period (e.g., 1-2 hours).[2] Measure the turbidity or light scattering of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.[5]
-
Quantification (Optional): For more precise measurements, the solutions can be filtered using a filter plate, and the concentration of the compound in the filtrate can be determined by HPLC-UV or LC-MS.[4][8]
Data Presentation
The results of the solubility experiments should be recorded in a structured format to allow for easy comparison.
| Aqueous Medium | pH (at Equilibrium) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method Used |
| Purified Water | 25 | Thermodynamic | |||
| PBS | 25 | Thermodynamic | |||
| Buffer X | 25 | Thermodynamic | |||
| Purified Water | 37 | Thermodynamic | |||
| PBS | 37 | Thermodynamic | |||
| Buffer X | 37 | Thermodynamic | |||
| PBS | 25 | Kinetic |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the thermodynamic solubility determination using the shake-flask method.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
References
- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 2. enamine.net [enamine.net]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Aqueous Solubility Assay - Enamine [enamine.net]
- 5. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 6. Aqueous Solubility Assay | Bienta [bienta.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. quora.com [quora.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. dissolutiontech.com [dissolutiontech.com]
A Technical Deep Dive: Theoretical and Computational Elucidation of Diamide Disulfide Systems in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate interplay between amide and disulfide functionalities is a cornerstone of structural biology and a critical consideration in modern drug development. While discrete small molecules bearing both diamide and disulfide moieties are a niche area of study, the combination of these functional groups is ubiquitously found in peptides and proteins, where they dictate conformation, stability, and biological activity. This technical guide delves into the theoretical and computational methodologies employed to investigate the structural and energetic landscapes of systems containing both amide and disulfide linkages, with a particular focus on their relevance to therapeutic design.
Disulfide bonds, formed by the oxidation of two thiol groups from cysteine residues, act as crucial covalent cross-links that stabilize protein and peptide structures. The adjacent amide bonds of the polypeptide backbone, in turn, influence the local environment and conformational preferences that allow for disulfide formation and dictate its resulting geometry. Computational chemistry and molecular modeling have emerged as indispensable tools for dissecting these complex interactions at an atomic level, providing insights that are often inaccessible through experimental techniques alone.
This guide will explore the key computational approaches, present relevant quantitative data from seminal studies, and provide standardized protocols for researchers aiming to model these vital chemical entities.
I. Theoretical Framework and Computational Approaches
The computational investigation of diamide disulfide systems leverages a multi-scale modeling approach, ranging from highly accurate quantum mechanical calculations on model systems to large-scale molecular dynamics simulations of entire proteins.
Quantum Mechanics (QM)
Quantum mechanics provides the most accurate description of the electronic structure of molecules, making it ideal for studying the intrinsic properties of the disulfide bond and its immediate environment.
-
Density Functional Theory (DFT): DFT is a widely used QM method for calculating the geometric and electronic properties of molecules. It is particularly useful for determining bond lengths, bond angles, dihedral angles, and the energetics of disulfide bond formation and cleavage.
-
Ab Initio Methods: High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2), can provide benchmark data for smaller systems, offering a "gold standard" for validating other computational methods.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
For larger systems like peptides and proteins, classical molecular mechanics force fields are employed to simulate molecular motion over time.
-
Force Fields: Force fields such as AMBER, CHARMM, and GROMOS are collections of parameters that describe the potential energy of a system of atoms. These parameters are crucial for accurately modeling the covalent and non-covalent interactions within and between molecules.
-
Molecular Dynamics (MD): MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of their positions and velocities over time. This allows for the exploration of conformational landscapes, the study of protein folding and unfolding, and the calculation of thermodynamic properties.
II. Quantitative Data from Computational Studies
Computational studies have yielded a wealth of quantitative data on the geometric and energetic properties of disulfide bonds in the context of a peptide backbone. The following tables summarize key parameters from representative theoretical investigations.
| Parameter | Dimethyl Disulfide (Model System) | Diphenyl Disulfide (Aromatic System) | Disulfide in CXXC Motif (Peptide) |
| S-S Bond Length (Å) | ~2.04 | ~2.06 | 2.03 - 2.08 |
| C-S-S Bond Angle (°) | ~103 | ~105 | 102 - 106 |
| C-S-S-C Dihedral Angle (°) | ±90 | ±85 | -90 to +90 |
| Redox Potential (mV) | Varies with environment | Varies with environment | -230 (in a helical peptide) |
Table 1: Geometric and Energetic Parameters of Disulfide Bonds from Computational Studies.
| Computational Method | System Size | Key Observables |
| QM (DFT, MP2) | Small molecules (e.g., dimethyl disulfide) | Bond energies, reaction barriers, electronic properties |
| QM/MM | Active sites of enzymes, small peptides | Reaction mechanisms, charge transfer |
| MD (All-atom) | Peptides and proteins in explicit solvent | Conformational changes, folding pathways, free energy landscapes |
| Coarse-Grained MD | Large protein complexes, long timescale simulations | Large-scale conformational transitions, protein-protein interactions |
Table 2: Applicability of Different Computational Methods.
III. Experimental Protocols: A Computational Workflow
This section outlines a generalized workflow for the computational investigation of a disulfide-containing peptide, a common task in drug development for assessing the stability and conformational effects of disulfide bridges.
Protocol: Molecular Dynamics Simulation of a Disulfide-Bonded Peptide
Objective: To assess the conformational stability of a cyclic peptide containing a disulfide bond.
1. System Preparation:
- Obtain or build the initial 3D structure of the peptide in its linear form.
- Use molecular modeling software (e.g., PyMOL, Chimera) to create the disulfide bond between the desired cysteine residues.
- Choose a suitable force field (e.g., AMBER ff14SB).
- Solvate the peptide in a periodic box of explicit water molecules (e.g., TIP3P).
- Add counter-ions to neutralize the system.
2. Energy Minimization:
- Perform a series of energy minimization steps to remove steric clashes and relax the system.
- Initially, restrain the peptide atoms and allow the water and ions to relax.
- Gradually release the restraints on the peptide backbone and then the side chains.
3. Equilibration:
- Perform a short MD simulation in the NVT ensemble (constant Number of particles, Volume, and Temperature) to bring the system to the desired temperature.
- Follow with a longer MD simulation in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to adjust the density of the system.
4. Production MD:
- Run a long production MD simulation (typically nanoseconds to microseconds) in the NPT ensemble to sample the conformational space of the peptide.
- Save the coordinates of the system at regular intervals to generate a trajectory.
5. Analysis:
- Analyze the trajectory to calculate properties such as Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and secondary structure evolution.
- Perform clustering analysis to identify the most populated conformations.
- Calculate the free energy landscape to understand the conformational preferences.
IV. Visualizing Workflows and Relationships
Visualizations are crucial for understanding the logical flow of computational experiments and the relationships between different molecular states.
Caption: A generalized workflow for molecular dynamics simulations of disulfide-containing peptides.
Caption: A simplified signaling pathway illustrating the redox cycle of a disulfide bond.
V. Applications in Drug Development
The insights gained from computational studies of diamide disulfide systems are directly applicable to several areas of drug development:
-
Peptide and Protein Engineering: Understanding the conformational effects of disulfide bonds allows for the rational design of more stable and potent therapeutic peptides and proteins. By strategically introducing disulfide bridges, researchers can lock a peptide into its bioactive conformation, improving its affinity for its target and its resistance to proteolysis.
-
Structure-Based Drug Design: Accurate models of disulfide-containing proteins are essential for structure-based drug design. Molecular docking and virtual screening can be used to identify small molecules that bind to these proteins, but the success of these methods relies on a high-quality representation of the protein's structure, including its disulfide linkages.
-
Redox-Active Therapeutics: The redox state of the cellular environment is increasingly being targeted for therapeutic intervention. Computational studies can help in the design of molecules that can modulate the redox state of specific disulfide bonds, offering a novel mechanism of action for new drugs.
Conclusion
Theoretical and computational studies provide a powerful lens through which to examine the complex world of diamide disulfide systems. From the fundamental electronic structure of the disulfide bond to the intricate conformational dynamics of large proteins, these methods offer unparalleled insights into the structure, stability, and function of these vital chemical entities. As computational power continues to grow and theoretical models become more sophisticated, the role of in silico investigation in the design and development of novel therapeutics targeting or incorporating disulfide bonds is set to expand even further. This guide serves as a foundational resource for researchers poised to harness these computational tools to advance the frontiers of drug discovery.
An In-depth Technical Guide to the Homobifunctional Crosslinker Dithiobis(succinimidyl propionate) (DSP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the homobifunctional crosslinker, Dithiobis(succinimidyl propionate) (DSP), also known as Lomant's Reagent. While the initial inquiry concerned 3-[(3-Amino-3-oxopropyl)dithio]propanamide, the vast body of scientific literature points to DSP as the prominent and widely utilized thiol-cleavable, amine-reactive crosslinker for the applications described. This document will therefore focus on the properties, applications, and protocols associated with DSP.
Core Concepts: Understanding DSP
Dithiobis(succinimidyl propionate) (DSP) is a versatile chemical crosslinking agent used to covalently link proteins or other biomolecules that are in close proximity.[1][2] Its utility in biological research stems from its key structural features:
-
Homobifunctional: DSP possesses two identical reactive groups, N-hydroxysuccinimide (NHS) esters, at either end of its spacer arm.[3][4][5] These groups react specifically with primary amines (-NH2), such as those found on the side chain of lysine residues and the N-terminus of proteins.[3]
-
Thiol-Cleavable Spacer Arm: The central part of the DSP molecule contains a disulfide bond (-S-S-). This bond is stable under many physiological conditions but can be readily cleaved by reducing agents like dithiothreitol (DTT) or 2-mercaptoethanol.[3][6] This reversibility is a major advantage for many applications.
-
Membrane Permeability: DSP is a water-insoluble compound that must be dissolved in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before use.[3] Its hydrophobic nature allows it to readily cross cell membranes, making it an ideal tool for crosslinking intracellular proteins.[3]
The reaction of DSP with primary amines proceeds optimally at a pH range of 7.0-9.0, forming stable amide bonds.[7]
Quantitative Data Summary
For ease of reference and comparison, the key quantitative properties of DSP are summarized in the table below.
| Property | Value | References |
| Chemical Formula | C₁₄H₁₆N₂O₈S₂ | [7] |
| Molecular Weight | 404.42 g/mol | [5][7] |
| Spacer Arm Length | 12.0 Å (8 atoms) | [5][7] |
| CAS Number | 57757-57-0 | [7] |
| Reactive Groups | N-hydroxysuccinimide (NHS) esters | [3][4] |
| Target Functional Group | Primary amines (-NH₂) | [3] |
| Optimal Reaction pH | 7.0 - 9.0 | [7] |
| Solubility | Insoluble in water; Soluble in DMSO and DMF | [3] |
| Cleavage Reagent | Dithiothreitol (DTT), 2-Mercaptoethanol, TCEP | [3][6] |
Mechanism of Action and Experimental Workflow
The general workflow for using DSP to study protein-protein interactions involves three main stages: crosslinking, enrichment of the crosslinked complexes, and cleavage of the crosslinker for analysis.
Key Applications of DSP
DSP is a powerful tool for a variety of applications in molecular biology and drug development:
-
Studying Protein-Protein Interactions: DSP is widely used to stabilize transient or weak protein-protein interactions, allowing for their subsequent identification and characterization.[1][2] This is particularly valuable in co-immunoprecipitation (Co-IP) experiments followed by mass spectrometry.
-
Mapping Protein Conformation and Proximity: By crosslinking proteins and analyzing the resulting products, researchers can gain insights into the three-dimensional structure of protein complexes and the proximity of different subunits.
-
Antibody-Drug Conjugation (ADC): The amine-reactive nature of DSP makes it suitable for the development of ADCs, where a cytotoxic drug is linked to an antibody for targeted delivery to cancer cells.
-
Immobilization of Proteins: DSP can be used to immobilize proteins onto surfaces that have been functionalized with primary amines, which is useful in the development of biosensors and other diagnostic assays.
Experimental Protocols
General Protocol for In-Solution Protein Crosslinking
-
Prepare DSP Solution: Immediately before use, dissolve DSP in anhydrous DMSO to a final concentration of 10-25 mM.[3]
-
Prepare Protein Sample: Ensure the protein sample is in an amine-free buffer (e.g., PBS, HEPES, Borate) at a pH between 7.0 and 9.0.[3][7] If the buffer contains primary amines (e.g., Tris, glycine), they must be removed by dialysis or buffer exchange.
-
Crosslinking Reaction: Add the DSP solution to the protein sample. A 10- to 50-fold molar excess of DSP to protein is a common starting point.[3] The final concentration of DSP is typically in the range of 0.25-5 mM.[3]
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[3]
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[3] Incubate for 15 minutes at room temperature.
-
Removal of Excess Reagent: Remove excess, unreacted DSP and quenching buffer components by dialysis or size-exclusion chromatography.
Protocol for Intracellular Crosslinking
-
Cell Culture: Grow cells to the desired confluency.
-
Washing: Wash the cells twice with an amine-free buffer such as PBS to remove any residual media containing primary amines.
-
Crosslinking: Add freshly prepared DSP (dissolved in DMSO) to the cells in PBS to a final concentration of 1-2 mM.
-
Incubation: Incubate the cells for 30 minutes at room temperature or for 2 hours on ice.
-
Quenching: Quench the reaction by adding a Tris-containing buffer to a final concentration of 10-20 mM and incubate for 15 minutes.
-
Cell Lysis: Proceed with cell lysis using a suitable lysis buffer for your downstream application (e.g., immunoprecipitation).
Cleavage of the Disulfide Bond
To reverse the crosslinking, the disulfide bond in the DSP spacer arm can be cleaved using a reducing agent.
-
Dithiothreitol (DTT): A final concentration of 20-50 mM DTT is typically used.[3] The sample is incubated at 37°C for 30 minutes.
-
2-Mercaptoethanol (BME): BME can also be used, often at a final concentration of 5% in SDS-PAGE sample buffer, followed by heating at 100°C for 5 minutes.
Signaling Pathway Example: Nicotinic Acetylcholine Receptor (nAChR) Interactome
DSP has been instrumental in elucidating the protein interaction networks of receptors, such as the nicotinic acetylcholine receptor (nAChR). By crosslinking the nAChR in its native cellular environment, researchers can identify interacting proteins that are involved in its trafficking, localization, and signaling.[8]
Advantages and Limitations of DSP
Advantages:
-
Reversibility: The cleavable disulfide bond allows for the recovery of individual proteins after crosslinking, which is crucial for analysis by SDS-PAGE and mass spectrometry.[3][6]
-
Membrane Permeability: DSP's ability to cross cell membranes enables the study of intracellular protein interactions in their native environment.[3]
-
Well-Defined Spacer Arm: The 12.0 Å spacer arm provides a defined distance constraint for mapping protein proximity.[5][7]
-
Amine Reactivity: The NHS esters provide efficient and specific targeting of primary amines, which are abundant in most proteins.[3]
Limitations:
-
Water Insolubility: DSP must be dissolved in an organic solvent, which may not be suitable for all biological samples.[3]
-
Hydrolysis of NHS Esters: The NHS esters are susceptible to hydrolysis in aqueous solutions, which can reduce the efficiency of the crosslinking reaction. Therefore, DSP solutions must be prepared fresh.[3]
-
Potential for Protein Inactivation: Modification of lysine residues can potentially alter the biological activity of proteins.[3]
Comparison with Other Crosslinkers
| Feature | DSP | DTSSP (Sulfo-DSP) | DSS |
| Solubility | Water-insoluble | Water-soluble | Water-insoluble |
| Membrane Permeability | Permeable | Impermeable | Permeable |
| Cleavability | Thiol-cleavable | Thiol-cleavable | Non-cleavable |
| Spacer Arm Length | 12.0 Å | 12.0 Å | 11.4 Å |
| Primary Use Case | Intracellular crosslinking | Cell-surface crosslinking | Stable, irreversible crosslinking |
DTSSP (3,3'-Dithiobis(sulfosuccinimidylpropionate)) is the water-soluble analog of DSP.[3] The presence of sulfonate groups makes it membrane-impermeable, and therefore ideal for specifically crosslinking proteins on the cell surface.[3] DSS (Disuccinimidyl suberate) is a non-cleavable analog of DSP, which is used when a permanent crosslink is desired.
Conclusion
Dithiobis(succinimidyl propionate) (DSP) is a powerful and versatile tool for researchers in various fields of life sciences. Its unique combination of amine reactivity, a thiol-cleavable spacer arm, and membrane permeability makes it an invaluable reagent for elucidating protein-protein interactions, mapping protein complexes, and developing novel bioconjugates. By understanding its chemical properties and following optimized protocols, researchers can effectively leverage DSP to gain deeper insights into complex biological systems.
References
- 1. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. medkoo.com [medkoo.com]
- 5. Dithiobis(succinimidyl propionate) (DSP Crosslinker or DTSP Crosslinker) [proteochem.com]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 7. proteochem.com [proteochem.com]
- 8. Chemical crosslinkers enhance detection of receptor interactomes - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Cleav-able Crosslinkers for Proteomics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of cleavable crosslinkers, powerful tools in the field of proteomics for elucidating protein-protein interactions (PPIs) and characterizing the three-dimensional structure of proteins and their complexes. By covalently linking interacting proteins, these reagents offer a snapshot of cellular networks in their native state. The defining feature of cleavable crosslinkers is a labile bond within their spacer arm, which can be broken under specific conditions, simplifying mass spectrometry data analysis and increasing the confidence of crosslink identification. This document details the various types of cleavable crosslinkers, provides in-depth experimental protocols, and summarizes key quantitative data to aid in the selection of the appropriate reagent for your research needs.
The Core Principle: A Reversible Bridge
Chemical crosslinking coupled with mass spectrometry (XL-MS) has become an indispensable technique for studying PPIs. Cleavable crosslinkers enhance this technique by introducing a point of controlled breakage. This simplifies the complex spectra generated from crosslinked peptides, making it easier to identify the individual peptides involved in the interaction.
The general workflow of a cleavable crosslinking experiment is a multi-step process that requires careful optimization at each stage.
Figure 1: General workflow of a cleavable crosslinking experiment.
A Diverse Toolkit: Types of Cleavable Crosslinkers
Cleavable crosslinkers are categorized based on the mechanism of cleavage. The choice of crosslinker is critical and depends on the specific biological question, the nature of the protein sample, and the available instrumentation.
Mass Spectrometry (MS)-Cleavable Crosslinkers
MS-cleavable crosslinkers are designed to fragment within the mass spectrometer during tandem MS (MS/MS) analysis, typically through collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[1][2] This fragmentation generates a unique signature in the mass spectrum, allowing for the straightforward identification of crosslinked peptides.
Figure 2: Workflow for identifying peptides with MS-cleavable crosslinkers.
Common MS-cleavable functionalities include sulfoxides (as in DSSO) and urea-based moieties (as in DSBU).[3][4]
Chemically Cleavable Crosslinkers
These crosslinkers contain a bond that can be cleaved by a specific chemical reaction. A prominent example is disulfide bonds, which are readily cleaved under mild reducing conditions using reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[5] This gentle cleavage is advantageous for preserving the integrity of protein structures and post-translational modifications.[5] Acid-cleavable linkers, which are cleaved under acidic conditions, are also utilized.
Photo-Cleavable Crosslinkers
Photo-cleavable crosslinkers incorporate a photo-labile group that can be cleaved upon exposure to UV light of a specific wavelength. This provides precise temporal control over the cleavage reaction, allowing for the release of crosslinked partners at a desired time point in an experiment.
Quantitative Data Summary
The selection of an appropriate crosslinker is a critical step in any XL-MS experiment. The following table summarizes the properties of several commonly used cleavable crosslinkers to facilitate this choice.
| Crosslinker | Abbreviation | Type | Reactive Group(s) | Spacer Arm Length (Å) | Cleavage Method |
| Disuccinimidyl Sulfoxide | DSSO | MS-Cleavable | NHS ester | 10.1 | CID/HCD[1][2] |
| Disuccinimidyl Dibutyric Urea | DSBU | MS-Cleavable | NHS ester | 12.5 | CID/HCD[6] |
| Dithiobis(succinimidyl propionate) | DSP | Chemically Cleavable | NHS ester | 12.0 | Reduction (DTT/TCEP) |
| Disuccinimidyl Tartrate | DST | Chemically Cleavable | NHS ester | 6.4 | Periodate Oxidation |
| Azide-A-DSBSO | - | MS-Cleavable | NHS ester | 12.9 | CID/HCD & Acid |
| Dihydrazide Sulfoxide | DHSO | MS-Cleavable | Hydrazide | - | CID/HCD |
| 1,3-diallylurea | DAU | MS-Cleavable | Thiol-reactive | - | CID/HCD[4] |
| Photocleavable Protein Interaction Reporter | pcPIR | Photo-Cleavable | NHS ester | - | UV light |
Detailed Experimental Protocols
This section provides generalized protocols for key experiments in a cleavable crosslinking workflow. These should be optimized for the specific protein system and instrumentation being used.
In Vitro Crosslinking of a Purified Protein Complex (using DSBU)
-
Sample Preparation: Prepare the purified protein complex in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). The buffer should be free of primary amines (e.g., Tris) that would compete with the crosslinking reaction.
-
Crosslinker Preparation: Immediately before use, dissolve DSBU in a non-aqueous solvent such as DMSO to a stock concentration of 25 mM.
-
Crosslinking Reaction: Add the DSBU stock solution to the protein sample to a final concentration of 1-2 mM. The optimal crosslinker-to-protein molar ratio should be empirically determined. Incubate the reaction for 30-60 minutes at room temperature.
-
Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Sample Preparation for MS: The crosslinked sample can be verified by SDS-PAGE and subsequently processed for mass spectrometry analysis. This typically involves reduction, alkylation, and proteolytic digestion.
In Vivo Crosslinking of Cultured Cells (using DSSO)
-
Cell Culture: Grow cells to the desired confluency.
-
Cell Harvest and Washing: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Crosslinking: Resuspend the cells in PBS. Add a freshly prepared solution of DSSO in DMSO to the cell suspension to a final concentration of 1-3 mM. Incubate for 30-60 minutes at room temperature or 4°C.[7]
-
Quenching: Quench the reaction by adding Tris-HCl (pH 8.0) to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Cell Lysis: Pellet the cells by centrifugation and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Downstream Processing: The cell lysate containing crosslinked proteins is now ready for downstream applications such as immunoprecipitation or direct proteomic analysis.
Enrichment of Crosslinked Peptides by Strong Cation Exchange (SCX) Chromatography
Due to the low abundance of crosslinked peptides, an enrichment step is often necessary.[3]
-
Sample Loading: Acidify the digested peptide mixture with 0.1% formic acid and load it onto a pre-equilibrated SCX column.
-
Washing: Wash the column with a low-salt buffer to remove unbound peptides.
-
Elution: Elute the peptides using a step gradient of increasing salt concentration (e.g., KCl or NaCl). Crosslinked peptides, which are typically more highly charged, will elute at higher salt concentrations.
-
Fraction Collection: Collect fractions and desalt them prior to LC-MS/MS analysis.
Mass Spectrometry Analysis of MS-Cleavable Crosslinked Peptides
-
LC Separation: Separate the enriched and desalted peptides using a nano-flow liquid chromatography system with a reversed-phase column.
-
MS1 Analysis: Acquire full MS scans to detect the precursor ions of the crosslinked peptides.
-
MS2 Analysis (CID/HCD): Select precursor ions for fragmentation using CID or HCD. The cleavage of the MS-cleavable linker will generate characteristic reporter ions.
-
MS3 Analysis: Select the characteristic reporter ions from the MS2 scan for a further round of fragmentation (MS3) to sequence the individual peptides.
-
Data Analysis: Use specialized software (e.g., MeroX, XlinkX) to identify the crosslinked peptides based on the fragmentation patterns and sequence information.[8][9]
Application Example: Elucidating Signaling Pathways
Cleavable crosslinkers are powerful tools for mapping the dynamic protein-protein interactions that constitute signaling pathways. For instance, XL-MS has been instrumental in dissecting the epidermal growth factor receptor (EGFR) signaling network, a critical pathway in cell proliferation and cancer.
Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for a multitude of signaling and adaptor proteins. Crosslinking studies have captured these transient interactions, revealing the composition of the EGFR interactome at different time points after stimulation.[10][11][12]
Figure 3: A simplified representation of the EGFR signaling pathway.
Similarly, the tumor necrosis factor (TNF) signaling pathway, which is central to inflammation and immunity, has been investigated using these methods. The interaction of TNF with its receptors initiates the formation of large, transient protein complexes that are amenable to study by XL-MS.
Conclusion
Cleavable crosslinkers represent a significant advancement in the field of proteomics, enabling the detailed characterization of protein-protein interactions and protein structures in their native context. The ability to cleave the crosslinker simplifies data analysis and increases the confidence in identified interactions. By carefully selecting the appropriate crosslinker and optimizing experimental conditions, researchers can gain unprecedented insights into the complex molecular machinery of the cell. This guide provides a foundational understanding and practical protocols to empower researchers to effectively utilize this powerful technology in their own investigations.
References
- 1. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MS-Cleavable Cross-Linkers [sigmaaldrich.com]
- 3. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simplified Protocol for Cross-linking Mass Spectrometry Using the MS-Cleavable Cross-linker DSBU with Efficient Cross-link Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of MS-Cleavable and Noncleavable Chemically Cross-Linked Peptides with MetaMorpheus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Cross-Linking-Aided Immunoprecipitation/Mass Spectrometry Workflow Reveals Extensive Intracellular Trafficking in Time-Resolved, Signal-Dependent Epidermal Growth Factor Receptor Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of the EGFR interactome reveals associated protein complex networks and intracellular receptor dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Proteomic Analysis of the Epidermal Growth Factor Receptor (EGFR) Interactome and Post-translational Modifications Associated with Receptor Endocytosis in Response to EGF and Stress - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Protein Crosslinking Using a Disulfide-Containing Amine-Reactive Crosslinker
Important Note for Researchers: While the inquiry specified the use of 3-[(3-Amino-3-oxopropyl)dithio]propanamide, a comprehensive review of scientific literature and commercial resources did not yield specific application notes, detailed protocols, or quantitative data for this particular compound. However, the chemical structure suggests it functions as a homobifunctional, amine-reactive crosslinker with a cleavable disulfide bond.
To provide a valuable and accurate resource, these application notes and protocols are based on a closely related and widely used crosslinker with the same functional characteristics: Dithiobis(succinimidyl propionate) (DSP) , also known as Lomant's Reagent. The principles and methodologies described herein are expected to be largely applicable to other similar disulfide-containing, amine-reactive crosslinkers.
Introduction to Dithiobis(succinimidyl propionate) (DSP)
Dithiobis(succinimidyl propionate) (DSP) is a homobifunctional crosslinking agent that contains two N-hydroxysuccinimide (NHS) esters capable of reacting with primary amines (e.g., the side chain of lysine residues or the N-terminus of a polypeptide) to form stable amide bonds. A key feature of DSP is its spacer arm, which contains a disulfide bond. This disulfide bond can be cleaved by reducing agents, making DSP a reversible or cleavable crosslinker. This property is particularly advantageous for applications in structural biology and proteomics, as it allows for the separation of crosslinked proteins and the identification of interacting partners. DSP is membrane-permeable, allowing for intracellular crosslinking.
Mechanism of Action
The crosslinking reaction with DSP occurs in two steps. First, one of the NHS esters reacts with a primary amine on a protein to form a stable amide bond, releasing N-hydroxysuccinimide. The second NHS ester then reacts with a nearby primary amine on the same protein (intramolecular crosslink) or a different, interacting protein (intermolecular crosslink). The disulfide bond within the spacer arm remains intact during this process. This disulfide bond can be subsequently cleaved using reducing agents such as dithiothreitol (DTT) or 2-mercaptoethanol, which reduces the disulfide to two free thiols, thereby breaking the crosslink.
Applications
-
Studying Protein-Protein Interactions: DSP can be used to capture and stabilize transient or weak protein-protein interactions, allowing for their subsequent identification by techniques such as immunoprecipitation and mass spectrometry.[1]
-
Structural Elucidation of Protein Complexes: The distance constraints provided by crosslinking can be used to model the three-dimensional structure of protein complexes.
-
In Situ Crosslinking: Due to its membrane permeability, DSP can be used to crosslink proteins within living cells, providing a "snapshot" of protein interactions in their native environment.[2][3]
Quantitative Data for Experimental Design
The optimal conditions for crosslinking with DSP should be determined empirically for each specific application. The following table provides a summary of typical starting parameters.
| Parameter | In Vitro Crosslinking | In Vivo (in situ) Crosslinking |
| DSP Concentration | 0.2 - 5 mM | 0.1 - 2 mM |
| Protein Concentration | 0.1 - 10 mg/mL | N/A (whole cells) |
| Reaction Buffer | Phosphate, HEPES, or Bicarbonate/Carbonate buffer (pH 7.2-8.0) | PBS or cell culture medium |
| Reaction Time | 30 - 60 minutes | 10 - 30 minutes |
| Reaction Temperature | Room Temperature or 4°C | 37°C or 4°C |
| Quenching Reagent | 20 - 50 mM Tris-HCl or Glycine | 20 - 50 mM Tris-HCl or Glycine |
| Cleavage Reagent | 50 - 100 mM DTT or 2-mercaptoethanol | 50 - 100 mM DTT or 2-mercaptoethanol |
| Cleavage Time | 30 minutes | 30 minutes |
| Cleavage Temperature | 37°C or 56°C | 37°C or 56°C |
Experimental Protocols
In Vitro Protein Crosslinking
This protocol describes the crosslinking of purified proteins in solution.
References
- 1. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Di-(N-succinimidyl)-3,3´-dithiodipropionate — CF Plus Chemicals [cfplus.cz]
- 3. DSP Crosslinker 100 mg CAS 57757-57-0 (DTSP crosslinker; Lomant's Reagent) - Dithiobis(succinimidyl propionate) (DSP Crosslinker or DTSP Crosslinker) - ProteoChem [proteochem.com]
Application Notes and Protocols: 3-[(3-Amino-3-oxopropyl)dithio]propanamide in Redox-Responsive Hydrogel Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the disulfide-containing crosslinker, 3-[(3-Amino-3-oxopropyl)dithio]propanamide, in the synthesis of redox-responsive hydrogels. Such hydrogels are of significant interest for controlled drug delivery, tissue engineering, and other biomedical applications due to their ability to degrade in response to the reducing environments found within cells and certain pathological tissues.[1][2][3]
Introduction to Redox-Responsive Hydrogels
Hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix.[4][5] "Smart" hydrogels can respond to specific environmental stimuli, such as pH, temperature, or the presence of certain molecules.[6][7] Redox-responsive hydrogels are designed to be stable under normal physiological conditions but dissociate in the presence of reducing agents like glutathione (GSH).[1][5] The disulfide bond (-S-S-) within the crosslinker, such as this compound, is the key functional group that imparts this redox sensitivity.
The intracellular concentration of GSH (millimolar range) is significantly higher than its extracellular concentration (micromolar range).[1][5] This differential provides a precise trigger for the cleavage of disulfide crosslinks, leading to the degradation of the hydrogel and the release of an encapsulated payload (e.g., drugs, cells) specifically within the target cells or tumor microenvironments.[3][5]
Mechanism of Action
The core principle behind using this compound in hydrogel synthesis is the incorporation of a cleavable disulfide bond into the polymer network. The crosslinking reaction joins polymer chains together, forming the hydrogel. In a reducing environment, a thiol-disulfide exchange reaction occurs, breaking the crosslinks and leading to the dissolution of the hydrogel.
Applications in Drug Delivery
Redox-responsive hydrogels are excellent candidates for targeted and controlled drug release.[2][4] Anticancer drugs, proteins, and peptides can be encapsulated within the hydrogel matrix during its formation. The hydrogel protects the therapeutic payload from premature degradation and releases it specifically at the target site in response to high intracellular GSH levels, enhancing therapeutic efficacy and minimizing systemic toxicity.[3][5]
Quantitative Data Summary: Drug Release
The following table summarizes typical drug release profiles from redox-responsive hydrogels found in the literature.
| Encapsulated Agent | Polymer System | Reducing Agent | Release (%) in 24h (with reducing agent) | Release (%) in 24h (control) | Reference |
| Doxorubicin (DOX) | Pyridyl disulfide-methacrylate | 10 mM Glutathione (GSH) | ~70% | ~20% | [5] |
| Bovine Serum Albumin (BSA) | PEG-pyridyl disulfide + PEG-thiol | 10 mM Dithiothreitol (DTT) | >80% | <20% | [2] |
| Fluorescent Dextran | Recombinant Resilin-like protein | 10 mM Glutathione (GSH) | ~60% (for large dextran) | ~15% | [1] |
| Camptothecin (CPT) | Poly(ethylenimine) / Oxidized Alginate | Glutathione (GSH) | >70% (in acidic/GSH env.) | <30% | [8] |
Experimental Protocols
Below are detailed protocols for the synthesis and characterization of a redox-responsive hydrogel using a disulfide-containing crosslinker, conceptually adapted for this compound. The primary method described is the crosslinking of a thiol-modified polymer via thiol-disulfide exchange.
Protocol 1: Synthesis of Thiol-Modified Hyaluronic Acid (HA-SH)
This protocol is based on the modification of hyaluronic acid (HA) to introduce thiol groups, which can then be crosslinked.[9][10][11]
Materials:
-
Hyaluronic acid (HA) sodium salt
-
3,3'-Dithiobis(propanoic hydrazide) (DTP)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dithiothreitol (DTT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrochloric acid (HCl)
-
Dialysis tubing (MWCO 10-14 kDa)
Procedure:
-
Dissolve HA in deionized water to a final concentration of 1% (w/v).
-
Add DTP to the HA solution. The molar ratio of DTP to HA carboxyl groups can be varied to control the degree of substitution.
-
Add EDC and NHS to catalyze the coupling of the DTP hydrazide groups to the HA carboxyl groups.
-
Allow the reaction to proceed overnight at room temperature with gentle stirring.
-
Dialyze the mixture against deionized water for 3 days to remove unreacted reagents.
-
To reduce the disulfide bonds and generate free thiol groups, add DTT to the solution in a significant molar excess relative to the incorporated DTP. Adjust the pH to 8.5 to facilitate the reduction.
-
Let the reduction reaction proceed for 12 hours at room temperature.
-
Adjust the pH of the solution to 3.5 with HCl and dialyze extensively against acidified deionized water (pH 3.5) for 3-4 days to remove DTT and its oxidized form.
-
Lyophilize the purified HA-SH solution to obtain a white, fluffy solid. Store at -20°C.
Protocol 2: Hydrogel Formation via Thiol-Disulfide Exchange
Materials:
-
Lyophilized HA-SH (from Protocol 1)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
(Optional) Drug or protein to be encapsulated
Procedure:
-
Prepare a stock solution of HA-SH in PBS (e.g., 2% w/v). If encapsulating a therapeutic, add it to this solution.
-
Prepare a stock solution of this compound in PBS. The molar ratio of the crosslinker to the thiol groups on HA-SH will determine the crosslinking density and mechanical properties of the hydrogel. A 1:1 molar ratio of disulfide bonds to thiol groups is a common starting point.
-
To form the hydrogel, mix the HA-SH solution and the crosslinker solution in a small vial or mold.
-
Gently vortex or pipette to mix. Gelation should occur within minutes at 37°C.[9]
-
Incubate the hydrogel at 37°C for several hours to ensure the crosslinking reaction goes to completion.
Protocol 3: Characterization of Hydrogel Properties
A. Swelling Ratio
-
Prepare hydrogel discs of a known initial weight (Wi).
-
Immerse the discs in PBS (pH 7.4) at 37°C.
-
At various time points, remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight (Ws).
-
The swelling ratio is calculated as: (Ws - Wi) / Wi.
B. Rheological Analysis
-
Use a rheometer with a parallel plate geometry to measure the mechanical properties of the hydrogel.
-
Perform a time sweep test immediately after mixing the components to monitor the gelation process, observing the storage modulus (G') and loss modulus (G''). The crossover point (G' > G'') indicates gel formation.
-
Perform a frequency sweep on the fully formed hydrogel to determine its viscoelastic properties. A stable G' across a range of frequencies indicates a stable gel network.[1]
C. In Vitro Degradation and Drug Release
-
Place pre-weighed, drug-loaded hydrogels into separate vials.
-
Add PBS (pH 7.4) to one set of vials (control) and PBS containing a reducing agent (e.g., 10 mM GSH) to another set.[1]
-
Incubate at 37°C with gentle shaking.
-
At predetermined time intervals, collect aliquots of the supernatant for analysis.
-
Quantify the released drug using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Simultaneously, monitor the weight loss of the hydrogel to correlate drug release with degradation.
Quantitative Data Summary: Hydrogel Properties
This table provides representative data for the mechanical and swelling properties of disulfide-crosslinked hydrogels from existing literature.
| Polymer System | Crosslinking Density | Storage Modulus (G') | Swelling Ratio (q) | Reference |
| Recombinant Resilin | N/A | ~3 kPa | N/A | [1] |
| Hyaluronic Acid | Varied (Thiol:Disulfide ratio) | 100 - 1000 Pa | 20 - 60 | [9] |
| PEG-PDS + PEG-SH | 33% (w/v) polymer | ~2.5 kPa | ~25 | [2] |
Biocompatibility and Cell Encapsulation
Hydrogels intended for biomedical applications must be biocompatible. The components, including the polymer, crosslinker, and any degradation byproducts, should be non-toxic. Studies have shown that disulfide-crosslinked hydrogels, such as those based on hyaluronic acid, can successfully encapsulate various cell types (e.g., fibroblasts, mesenchymal stem cells) with high viability, making them suitable for tissue engineering and regenerative medicine applications.[9][11] The degradation of the hydrogel can facilitate the release of encapsulated cells on-demand.[12]
Conclusion
The use of this compound and similar disulfide-containing molecules as crosslinkers enables the straightforward synthesis of redox-responsive hydrogels.[2] These materials offer significant potential in advanced drug delivery and tissue engineering by providing spatiotemporal control over the release of therapeutic agents and cells in response to specific biological cues. The protocols and data presented here serve as a foundational guide for researchers to design and characterize novel hydrogel systems tailored for their specific applications.
References
- 1. Redox-Responsive Resilin-Like Hydrogels for Tissue Engineering and Drug Delivery Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Redox-Responsive Hydrogels Loaded with an Antibacterial Peptide as Controlled Drug Delivery for Healing Infectious Wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dual-Responsive Alginate Hydrogel Constructed by Sulfhdryl Dendrimer as an Intelligent System for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Acid and Glutathione Dual-Responsive, Injectable and Self-Healing Hydrogels for Controlled Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Granular Disulfide-Crosslinked Hyaluronic Hydrogels: A Systematic Study of Reaction Conditions on Thiol Substitution and Injectability Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Designing degradable hydrogels for orthogonal control of cell microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cleavage of 3-[(3-Amino-3-oxopropyl)dithio]propanamide Crosslinks for Enhanced Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical cross-linking coupled with mass spectrometry (MS) has become an indispensable tool for elucidating protein-protein interactions and defining the three-dimensional structures of protein complexes. The crosslinker 3-[(3-Amino-3-oxopropyl)dithio]propanamide is an amine-reactive, disulfide-containing reagent that covalently links interacting proteins. A critical step in the MS workflow is the cleavage of the disulfide bond within the crosslinker. This cleavage linearizes the cross-linked peptides, simplifying their fragmentation and identification by tandem mass spectrometry (MS/MS). This application note provides detailed protocols for the efficient cleavage of this compound crosslinks using common reducing agents and outlines the subsequent sample preparation for MS analysis. The protocols provided are based on established methods for structurally similar disulfide-containing crosslinkers, such as 3,3′-dithiobis(sulfosuccinimidyl propionate) (DTSSP), and are readily adaptable.
Principle of Disulfide Cleavage
The core of the this compound crosslinker is a disulfide bond (-S-S-), which can be readily cleaved by reducing agents. The most commonly used reducing agents for this purpose in proteomics are dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP). The reduction reaction involves the nucleophilic attack of the disulfide bond by the reducing agent, resulting in the formation of two free thiol (-SH) groups. This cleavage breaks the covalent link between the two cross-linked peptides, a necessary step for their individual sequencing and identification in the mass spectrometer.
Quantitative Data Summary: Comparison of Reducing Agents
The choice of reducing agent can significantly impact the efficiency and outcome of the disulfide cleavage reaction. The following table summarizes the key characteristics of DTT and TCEP to aid in selecting the appropriate reagent for your experimental needs.[1][2][3][4]
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Chemical Nature | Thiol-containing | Thiol-free phosphine |
| Effective pH Range | Optimal at pH > 7.5 | Broad range (pH 1.5 - 8.5) |
| Stability in Air | Prone to oxidation | More resistant to oxidation |
| Odor | Strong, unpleasant | Odorless |
| Reaction with Maleimides | Reacts readily, competes with protein thiols | Reacts, but generally slower than DTT |
| Removal Before Alkylation | Mandatory | Recommended for optimal results |
Experimental Protocols
Protocol 1: Cleavage of Disulfide Crosslinks using Dithiothreitol (DTT)
This protocol describes the in-solution cleavage of this compound cross-linked proteins or peptides using DTT.
Materials:
-
Cross-linked protein/peptide sample
-
Denaturation Buffer: 6 M Guanidine HCl or 8 M Urea in 100 mM Tris-HCl, pH 8.5
-
Dithiothreitol (DTT) solution: 500 mM in water (prepare fresh)
-
Alkylating solution: 500 mM Iodoacetamide (IAM) in water (prepare fresh, protect from light)
-
Quenching solution: 500 mM DTT in water (prepare fresh)
-
Trypsin solution (MS-grade)
-
0.1% Trifluoroacetic acid (TFA) in water
-
C18 desalting spin columns
Procedure:
-
Denaturation and Reduction:
-
Resuspend the cross-linked protein pellet in 100 µL of Denaturation Buffer.
-
Add 500 mM DTT solution to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes to reduce the disulfide bonds.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add 500 mM IAM solution to a final concentration of 25 mM.
-
Incubate in the dark at room temperature for 20 minutes to alkylate the newly formed free thiols, preventing them from reforming disulfide bonds.
-
-
Quenching:
-
Add 500 mM DTT solution to a final concentration of 10 mM to quench the excess IAM.
-
Incubate at room temperature for 15 minutes.
-
-
Digestion:
-
Dilute the sample 10-fold with 50 mM Ammonium Bicarbonate, pH 8.0, to reduce the concentration of the denaturant.
-
Add MS-grade trypsin to a final enzyme-to-protein ratio of 1:50 (w/w).
-
Incubate at 37°C overnight (12-16 hours).
-
-
Sample Cleanup:
-
Acidify the digest with 0.1% TFA to a pH of 2-3 to stop the tryptic digestion.
-
Desalt the peptide mixture using C18 spin columns according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
The sample is now ready for MS analysis.
-
Protocol 2: Cleavage of Disulfide Crosslinks using Tris(2-carboxyethyl)phosphine (TCEP)
This protocol offers an alternative using the more stable and odorless reducing agent, TCEP.
Materials:
-
Cross-linked protein/peptide sample
-
Denaturation Buffer: 6 M Guanidine HCl or 8 M Urea in 100 mM Tris-HCl, pH 8.0
-
Tris(2-carboxyethyl)phosphine (TCEP) solution: 200 mM in water (prepare fresh)
-
Alkylating solution: 500 mM Iodoacetamide (IAM) in water (prepare fresh, protect from light)
-
Trypsin solution (MS-grade)
-
0.1% Trifluoroacetic acid (TFA) in water
-
C18 desalting spin columns
Procedure:
-
Denaturation and Reduction:
-
Resuspend the cross-linked protein pellet in 100 µL of Denaturation Buffer.
-
Add 200 mM TCEP solution to a final concentration of 10 mM.
-
Incubate at 37°C for 60 minutes.
-
-
Alkylation:
-
Add 500 mM IAM solution to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Digestion:
-
Dilute the sample 10-fold with 50 mM Ammonium Bicarbonate, pH 8.0.
-
Add MS-grade trypsin to a final enzyme-to-protein ratio of 1:50 (w/w).
-
Incubate at 37°C overnight (12-16 hours).
-
-
Sample Cleanup:
-
Acidify the digest with 0.1% TFA to a pH of 2-3.
-
Desalt the peptide mixture using C18 spin columns following the manufacturer's protocol.
-
Elute the peptides and dry them completely.
-
Store the dried peptides at -20°C until MS analysis.
-
Visualizations
Caption: Experimental workflow for the cleavage of disulfide crosslinks.
Caption: Cleavage of the this compound crosslinker.
References
Application Notes and Protocols for Redox-Responsive Polymers Utilizing 3-[(3-Amino-3-oxopropyl)dithio]propanamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of redox-responsive polymers created using the disulfide-containing crosslinker, 3-[(3-Amino-3-oxopropyl)dithio]propanamide. This class of smart polymers is designed to respond to the differential redox environments in the body, offering significant potential for targeted drug delivery, particularly in oncology.
Introduction to Redox-Responsive Polymers
Redox-responsive polymers are a class of "smart" materials engineered to undergo physicochemical changes in response to a reducing or oxidizing environment. This characteristic is particularly valuable in drug delivery, as there is a significant redox potential gradient between the extracellular and intracellular environments. The concentration of glutathione (GSH), a key intracellular reducing agent, is substantially higher inside cells (2-10 mM) compared to the extracellular space (~2-20 µM). This differential provides a biological trigger for the site-specific release of therapeutic agents from polymer-based carriers.
Disulfide bonds are the most commonly utilized chemical moiety to impart redox sensitivity to polymers. These bonds are stable in the low-GSH extracellular environment but are readily cleaved within the cell by glutathione, leading to the disassembly of the polymer matrix and subsequent release of the encapsulated drug. This compound is a homobifunctional crosslinker containing a central disulfide bond, making it an ideal candidate for creating redox-responsive hydrogels and nanoparticles.
Synthesis of Redox-Responsive Polymers
The synthesis of redox-responsive polymers using this compound typically involves the reaction of its terminal amino groups with a polymer backbone containing reactive functional groups, such as N-hydroxysuccinimide (NHS) esters or isocyanates. The following is a general protocol for the synthesis of a redox-responsive hydrogel.
2.1. Materials
-
Polymer with reactive side groups (e.g., Poly(N-isopropylacrylamide-co-N-acryloxysuccinimide))
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Dialysis tubing (MWCO appropriate for the polymer)
-
Deionized water
-
Lyophilizer
2.2. Protocol for Hydrogel Synthesis
-
Dissolve the reactive polymer in anhydrous DMF or DMSO to a final concentration of 5-10% (w/v).
-
In a separate vial, dissolve this compound in a minimal amount of the same solvent.
-
Add the crosslinker solution to the polymer solution dropwise while stirring at room temperature. The molar ratio of the crosslinker to the reactive groups on the polymer can be varied to control the crosslinking density.
-
Allow the reaction to proceed for 24-48 hours at room temperature under a nitrogen atmosphere.
-
Transfer the resulting hydrogel into a dialysis tube and dialyze against deionized water for 3-5 days to remove the solvent and unreacted reagents. Change the water frequently.
-
Freeze the purified hydrogel and lyophilize to obtain a dry, porous scaffold.
Caption: Workflow for the synthesis of a redox-responsive hydrogel.
Characterization of Redox-Responsive Polymers
Thorough characterization is essential to ensure the successful synthesis and desired properties of the redox-responsive polymer.
3.1. Spectroscopic Analysis
-
¹H NMR Spectroscopy: To confirm the incorporation of the disulfide crosslinker into the polymer backbone.
-
FTIR Spectroscopy: To verify the formation of amide bonds between the polymer and the crosslinker and the disappearance of the reactive groups.
3.2. Physical Characterization
-
Swelling Ratio: To determine the water uptake capacity of the hydrogel, which influences drug loading and release.
-
Rheological Analysis: To measure the mechanical properties of the hydrogel, such as storage (G') and loss (G'') moduli.
-
Scanning Electron Microscopy (SEM): To visualize the morphology and porous structure of the lyophilized hydrogel.
3.3. Redox-Responsive Behavior
The cleavage of the disulfide bonds in a reducing environment can be monitored by observing the degradation of the hydrogel.
Protocol for In Vitro Degradation Study:
-
Prepare hydrogel discs of a known weight and dimension.
-
Immerse the discs in phosphate-buffered saline (PBS, pH 7.4) with and without a reducing agent (e.g., 10 mM dithiothreitol (DTT) or glutathione (GSH)).
-
At predetermined time intervals, remove the hydrogel discs, blot excess water, and record the weight.
-
The degradation can be quantified by the change in weight over time.
Drug Loading and Release Studies
4.1. Drug Loading
Hydrophobic drugs can be loaded into the polymer matrix during the self-assembly of nanoparticles or by swelling the hydrogel in a drug solution.
Protocol for Drug Loading into Hydrogels (Swelling Method):
-
Prepare a concentrated solution of the desired drug in a suitable solvent.
-
Immerse a pre-weighed, lyophilized hydrogel disc in the drug solution.
-
Allow the hydrogel to swell for 24-48 hours to ensure maximum drug absorption.
-
Remove the hydrogel, gently blot the surface to remove excess drug solution, and dry under vacuum.
-
The drug loading content and efficiency can be determined using UV-Vis spectroscopy or HPLC by measuring the amount of drug remaining in the supernatant.
4.2. In Vitro Drug Release
The release of the encapsulated drug is triggered by the cleavage of the disulfide bonds in a reducing environment.
Protocol for In Vitro Drug Release Study:
-
Place a drug-loaded hydrogel disc in a known volume of release medium (e.g., PBS, pH 7.4) with and without a reducing agent (e.g., 10 mM GSH).
-
Maintain the system at 37°C with gentle agitation.
-
At specific time points, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Plot the cumulative drug release as a function of time.
Caption: Mechanism of redox-responsive drug release.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the characterization and drug release studies of redox-responsive polymers. The specific values will depend on the polymer backbone, crosslinking density, and the encapsulated drug.
Table 1: Physicochemical Properties of Redox-Responsive Hydrogels
| Parameter | Condition | Typical Value Range |
| Swelling Ratio | PBS, pH 7.4 | 500 - 2000% |
| Storage Modulus (G') | 1 Hz | 1 - 10 kPa |
| Pore Size | SEM | 10 - 100 µm |
Table 2: Drug Loading and Encapsulation Efficiency
| Drug | Loading Method | Drug Loading Content (wt%) | Encapsulation Efficiency (%) |
| Doxorubicin | Swelling | 5 - 15% | 70 - 90% |
| Paclitaxel | Nanoprecipitation | 10 - 25% | 80 - 95% |
Table 3: In Vitro Drug Release Kinetics
| Condition | Drug | Time to 50% Release | Cumulative Release at 24h |
| PBS (pH 7.4) | Doxorubicin | > 48 h | < 15% |
| PBS + 10 mM GSH | Doxorubicin | 4 - 8 h | > 80% |
| PBS (pH 7.4) | Paclitaxel | > 72 h | < 10% |
| PBS + 10 mM GSH | Paclitaxel | 6 - 12 h | > 75% |
Conclusion
Redox-responsive polymers synthesized with this compound offer a versatile and effective platform for targeted drug delivery. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to design and evaluate novel stimuli-responsive systems for various therapeutic applications. The ability to tune the physicochemical properties and drug release kinetics by adjusting the polymer composition and crosslinking density makes these materials highly promising for the next generation of cancer therapies.
Application Notes & Protocols: In Vivo Crosslinking with Membrane-Permeable Disulfide Reagents
Introduction
In vivo chemical crosslinking is a powerful technique for capturing protein-protein interactions (PPIs) as they occur within the native environment of a living cell.[1][2][3] This method is particularly valuable for stabilizing and identifying weak or transient interactions that are often lost during standard cell lysis and protein extraction procedures.[4][5] By using membrane-permeable crosslinking reagents, researchers can covalently link interacting proteins, effectively "freezing" a snapshot of the cellular interactome for subsequent analysis.[3]
Membrane-permeable disulfide reagents are a versatile class of crosslinkers for these applications. Their key features include:
-
Membrane Permeability : Their lipophilic nature allows them to passively diffuse across the cell membrane, enabling the crosslinking of intracellular and intramembrane proteins.[6]
-
Amine Reactivity : Most common disulfide reagents, like DSP, feature N-hydroxysuccinimide (NHS) esters at both ends, which react efficiently with primary amines (e.g., the side chain of lysine residues) to form stable amide bonds.[7]
-
Cleavable Spacer Arm : The central disulfide bond in the spacer arm is readily cleaved by reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.[7][8] This reversibility is a critical advantage for downstream analysis, simplifying the identification of crosslinked partners by techniques like mass spectrometry.[1][9][10]
These characteristics make disulfide-based crosslinkers an invaluable tool for studying the dynamic architecture of protein complexes, mapping signaling pathways, and validating drug targets.
Key Reagents and Reaction Parameters
The selection of an appropriate crosslinker is crucial for experimental success. Dithiobis(succinimidyl propionate) (DSP) is a widely used membrane-permeable disulfide reagent. Its properties are often contrasted with its water-soluble, membrane-impermeable analog, DTSSP, which is used for cell-surface protein crosslinking.
Table 1: Properties of Common Amine-Reactive Disulfide Crosslinkers
| Reagent Name | Full Chemical Name | Spacer Arm Length (Å) | Reactive Groups | Key Characteristics |
| DSP | Dithiobis(succinimidyl propionate) | 12.0[6][7] | NHS Ester | Membrane-permeable ; cleavable disulfide bond.[5][6] |
| DTSSP | 3,3'-Dithiobis(sulfosuccinimidyl propionate) | 12.0[11] | Sulfo-NHS Ester | Membrane-impermeable due to charged sulfo groups; cleavable disulfide bond.[8] |
Table 2: General Quantitative Parameters for In Vivo Crosslinking with DSP
| Parameter | Recommended Range / Reagent | Notes |
| DSP Stock Solution | 25-100 mM in anhydrous DMSO | Must be prepared fresh immediately before use as DSP is moisture-sensitive.[6][7] |
| Final Working Concentration | 0.1 - 2 mM | The optimal concentration should be determined empirically for the specific cell type and target interaction.[4][6] |
| Incubation Time | 30 - 45 minutes at Room Temp. or 2 hours at 4°C | Longer incubation on ice may be preferred to slow down cellular processes.[6][7] |
| Quenching Reagent | Tris or Glycine | Added to consume unreacted NHS esters and terminate the crosslinking reaction.[7] |
| Quenching Concentration | 10 - 200 mM | A final concentration of 20-50 mM is common.[6][7] |
| Quenching Time | 15 minutes at Room Temperature | [6][7] |
| Cleavage (Reduction) Reagent | DTT or β-mercaptoethanol (BME) | Used to reverse the crosslinks for analysis. |
| Cleavage Conditions | 10-50 mM DTT at 37°C for 30 min, or 5% BME in SDS-PAGE buffer at 100°C for 5 min.[6] | Cleavage linearizes the crosslinked proteins, allowing them to be separated and identified.[4] |
Visualized Workflows and Mechanisms
Detailed Experimental Protocols
Protocol 1: In Vivo Crosslinking of Adherent Mammalian Cells with DSP
This protocol provides a general framework for crosslinking proteins in cultured adherent cells. Optimization of crosslinker concentration and incubation time is recommended for each experimental system.
A. Materials Required
-
Dithiobis(succinimidyl propionate) (DSP) (e.g., ProteoChem c1106)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4, free of primary amines
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Ice-cold Cell Lysis Buffer (e.g., RIPA buffer)
-
Protease and Phosphatase Inhibitor Cocktails
B. Protocol Steps
-
Cell Preparation : Grow adherent cells in appropriate culture dishes to 80-90% confluency.
-
Washing : Gently aspirate the culture medium. Wash the cells twice with pre-warmed (37°C) PBS to remove any amine-containing components from the media.[7]
-
Crosslinker Preparation (Perform Immediately Before Use) : Allow the vial of DSP to equilibrate to room temperature before opening to prevent moisture condensation.[7] Prepare a 50 mM DSP stock solution by dissolving 10 mg of DSP in 495 µL of anhydrous DMSO.[7]
-
Crosslinking Reaction : Dilute the fresh DSP stock solution in pre-warmed PBS to the desired final concentration (e.g., a final concentration of 1-2 mM is a good starting point).[6] Add the crosslinking solution to the cells, ensuring the cell monolayer is completely covered.
-
Incubate the cells for 30-45 minutes at room temperature or for 2 hours on ice.[6][7]
-
Quenching : Aspirate the crosslinking solution. To terminate the reaction, add PBS containing a final concentration of 20-50 mM Tris-HCl.[6] Incubate for 15 minutes at room temperature with gentle agitation.[6][7]
-
Cell Harvesting : Aspirate the quenching buffer and wash the cells twice with ice-cold PBS.
-
Lysis : Add ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors to the dish. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Clarification : Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Downstream Processing : The clarified supernatant contains the crosslinked protein complexes and is now ready for downstream applications such as immunoprecipitation or direct analysis.
Protocol 2: Cleavage of Disulfide Crosslinks for SDS-PAGE Analysis
Reversing the crosslink is essential for identifying individual components of a complex.
-
Take an aliquot of the crosslinked protein lysate (from Protocol 1, Step 10).
-
Add 4X SDS-PAGE sample buffer containing a reducing agent. For cleavage, the final concentration of the reducing agent should be approximately:
-
50 mM DTT , or
-
5% β-mercaptoethanol [6]
-
-
Boil the sample at 95-100°C for 5-10 minutes.[4][6] This heat treatment, combined with the reducing agent, will cleave the disulfide bond within the DSP crosslinker.
-
The sample is now ready for loading onto an SDS-PAGE gel. Non-cleaved (non-reduced) samples can be run in parallel to visualize the higher molecular weight crosslinked complexes.
Applications and Downstream Analysis
The primary application of in vivo disulfide crosslinking is to identify and characterize PPIs within a cellular context.[12][13] This technique is instrumental in:
-
Mapping Protein Interactomes : Discovering novel binding partners for a protein of interest.[1][2]
-
Validating Weak or Transient Interactions : Stabilizing interactions in dynamic processes like signal transduction that are difficult to detect with other methods.[4][5]
-
Structural Biology : Providing distance constraints for modeling the architecture of large protein complexes.[1][10][14]
Following crosslinking and cell lysis, the stabilized protein complexes can be analyzed by several methods:
-
Immunoprecipitation (IP) : An antibody against a specific "bait" protein is used to enrich for that protein and its covalently linked "prey" partners.[4][13]
-
SDS-PAGE and Western Blotting : Used to visualize the results. Crosslinked complexes will appear as higher molecular weight bands compared to the monomeric protein. After cleavage, these high molecular weight bands should disappear, and the monomeric band should reappear, confirming a successful crosslinking experiment.[4][15]
-
Crosslinking Mass Spectrometry (XL-MS) : This is the most powerful downstream application.[13] After enrichment and digestion, mass spectrometry is used to identify the crosslinked peptides.[10][16] The use of cleavable crosslinkers greatly simplifies data analysis, as the crosslinked peptide pair can be fragmented and sequenced independently in the mass spectrometer.[9][10][17] This provides high-confidence identification of both the interacting proteins and the specific lysine residues that form the contact interface.
References
- 1. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein-Protein Interaction Networks in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. store.sangon.com [store.sangon.com]
- 7. proteochem.com [proteochem.com]
- 8. covachem.com [covachem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermo Scientific DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate)) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 12. What techniques are used to study protein-protein interactions? [synapse.patsnap.com]
- 13. Protein-Protein Interaction Methods: A Complete Guide for Researchers - MetwareBio [metwarebio.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. An optimized disulfide cross-linking protocol to determine interactions of proteins produced in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MS-Cleavable Cross-Linkers [sigmaaldrich.com]
Step-by-Step Guide for Using Amine-Reactive Disulfide Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of amine-reactive disulfide crosslinkers, essential tools in modern biochemistry, drug development, and diagnostics. These reagents are pivotal for studying protein-protein interactions, creating antibody-drug conjugates (ADCs), and analyzing protein structures.
Core Principles of Amine-Reactive Disulfide Crosslinking
Amine-reactive disulfide crosslinkers are chemical reagents designed to covalently link molecules by targeting primary amine groups (-NH₂).[1][2] These groups are abundant in biological macromolecules, primarily at the N-terminus of polypeptide chains and on the side chains of lysine residues.[1][3] The fundamental mechanism involves an electrophilic-nucleophilic reaction where the amine group acts as a nucleophile, attacking an electrophilic functional group on the crosslinker to form a stable covalent bond.[1]
The most common amine-reactive group is the N-hydroxysuccinimide (NHS) ester, which reacts with primary amines to form stable amide bonds.[1][2] The key feature of these crosslinkers is the presence of a disulfide bond (S-S) within their spacer arm. This bond is cleavable under reducing conditions, allowing for the separation of the crosslinked molecules for downstream analysis.[2][4] This characteristic is particularly valuable for applications such as mass spectrometry-based identification of crosslinked peptides and the controlled release of drugs from ADCs.[2][5]
Classification and Selection of Amine-Reactive Disulfide Crosslinkers
The choice of crosslinker is critical for the success of a bioconjugation experiment. Key selection criteria include:
-
Homobifunctional vs. Heterobifunctional: Homobifunctional crosslinkers possess two identical amine-reactive groups and are used to link molecules with primary amines.[2][6] Heterobifunctional crosslinkers have two different reactive groups (e.g., an amine-reactive NHS ester and a sulfhydryl-reactive maleimide), allowing for controlled, sequential conjugations.[6][7]
-
Spacer Arm Length: The length of the spacer arm determines the distance between the conjugated molecules and can be varied to probe for interactions at different distances.[6]
-
Water Solubility and Membrane Permeability: Water-soluble crosslinkers are ideal for working with sensitive proteins, while membrane-permeable crosslinkers are used for intracellular crosslinking.[6]
Below is a comparative analysis of commonly used amine-reactive disulfide crosslinkers.
| Feature | DSP (Lomant's Reagent) | DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate)) | SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) |
| Reactive Groups | NHS ester (amine-reactive) | Sulfo-NHS ester (amine-reactive) | NHS ester (amine-reactive) & Pyridyl disulfide (sulfhydryl-reactive) |
| Functionality | Homobifunctional | Homobifunctional | Heterobifunctional |
| Cleavability | Cleavable (disulfide bond) | Cleavable (disulfide bond) | Cleavable (disulfide bond) |
| Solubility | Insoluble in water (requires organic solvent)[4] | Water-soluble[4] | Insoluble in water (requires organic solvent) |
| Membrane Permeability | Permeable[4] | Impermeable[4] | Permeable |
| Primary Application | Reversible protein crosslinking, nearest-neighbor analysis[4] | Cell surface protein crosslinking, reversible crosslinking in aqueous solutions[4] | Creation of antibody-drug conjugates, introduction of sulfhydryl groups |
Experimental Protocols
General Protein Conjugation Protocol using a Homobifunctional NHS Ester Crosslinker (e.g., DSP, DTSSP)
This protocol outlines the fundamental steps for crosslinking proteins using a homobifunctional amine-reactive disulfide crosslinker.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS ester crosslinker (e.g., DSP or DTSSP)
-
Anhydrous DMSO or DMF (for water-insoluble crosslinkers)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer.
-
Crosslinker Preparation: Immediately before use, dissolve the crosslinker in the appropriate solvent (DMSO/DMF for DSP, aqueous buffer for DTSSP).
-
Crosslinking Reaction: Add the crosslinker solution to the protein solution at a specific molar excess (typically 10- to 50-fold). Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Reaction Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted crosslinker. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess crosslinker and byproducts using a desalting column or dialysis against an appropriate buffer.
-
Analysis: Analyze the crosslinked products by SDS-PAGE. The formation of higher molecular weight bands indicates successful crosslinking.
-
Cleavage of Disulfide Bonds (Optional): To cleave the disulfide bond, incubate the crosslinked sample with a reducing agent such as DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) at a final concentration of 10-50 mM for 30 minutes at 37°C. Analyze the cleaved products by SDS-PAGE to confirm the reversibility of the crosslinking.
Application Notes
Application 1: Probing Protein-Protein Interactions
Amine-reactive disulfide crosslinkers are instrumental in identifying and characterizing protein-protein interactions. By covalently linking interacting proteins, transient or weak interactions can be captured and subsequently analyzed.
Experimental Workflow for Protein-Protein Interaction Studies:
Caption: Workflow for protein-protein interaction analysis.
Application 2: Antibody-Drug Conjugate (ADC) Development
In the field of targeted therapy, heterobifunctional amine-reactive disulfide crosslinkers are crucial for developing ADCs.[1] These crosslinkers facilitate the attachment of a cytotoxic drug to a monoclonal antibody that targets cancer cells.[1] The disulfide bond allows for the release of the drug inside the target cell where the reducing environment cleaves the linker.[5][8]
Experimental Workflow for ADC Preparation:
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Quantitative Data Summary
The following table summarizes key quantitative parameters for common reducing agents used to cleave disulfide bonds.
| Reducing Agent | Typical Concentration | Incubation Time | Incubation Temperature | Notes |
| DTT | 10-50 mM | 15-30 min | 37-56°C | Can interfere with downstream maleimide chemistry. |
| TCEP | 10-50 mM | 15-30 min | Room Temperature | More stable than DTT and does not interfere with maleimide reactions. |
| β-mercaptoethanol | 1-5% (v/v) | 10-30 min | 37-100°C | Has a strong odor and should be used in a fume hood. |
Conclusion
Amine-reactive disulfide crosslinkers are versatile reagents with broad applications in biological research and drug development. A thorough understanding of their chemical properties, reaction conditions, and the characteristics of their spacer arms is crucial for the successful design and execution of bioconjugation experiments.[2] By following the detailed protocols and considering the selection criteria outlined in this guide, researchers can effectively utilize these powerful tools to advance their scientific discoveries.
References
- 1. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Reactivity of Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Chemistry of Crosslinking | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Cell Surface Proteins with Impermeable Crosslinkers
Audience: Researchers, scientists, and drug development professionals.
Introduction
The selective labeling of cell surface proteins is a critical technique for understanding the plasma membrane proteome, studying protein-protein interactions, and identifying potential drug targets. Impermeable crosslinkers are invaluable tools for this purpose as they selectively react with proteins on the exterior of the cell without penetrating the cell membrane, thus preserving the integrity of intracellular components.[1] This document provides detailed application notes and protocols for the use of common impermeable crosslinkers in cell surface protein labeling.
Principles of Impermeable Crosslinking
Impermeable crosslinkers are water-soluble molecules that possess reactive groups capable of forming covalent bonds with specific amino acid residues on proteins.[1] Their water solubility and charged nature prevent them from crossing the hydrophobic lipid bilayer of the cell membrane.[2] This ensures that only proteins exposed on the cell surface are labeled. The most commonly used impermeable crosslinkers target primary amines (-NH2) found in the side chains of lysine residues and the N-terminus of polypeptides.[1][3]
Two widely used classes of amine-reactive impermeable crosslinkers are the N-hydroxysulfosuccinimide (Sulfo-NHS) esters and their derivatives. These crosslinkers react with primary amines at a physiological pH (7-9) to form stable amide bonds.[1]
Common Impermeable Crosslinkers
A variety of impermeable crosslinkers are commercially available, each with distinct properties such as spacer arm length and cleavability. The choice of crosslinker depends on the specific application.
| Crosslinker | Reactive Group | Spacer Arm Length (Å) | Cleavable? | Key Features |
| BS3 (bis(sulfosuccinimidyl)suberate) | Sulfo-NHS ester | 11.4 | No | A homobifunctional crosslinker ideal for linking adjacent proteins.[4][5] |
| Sulfo-NHS-SS-Biotin | Sulfo-NHS ester | 24.3 | Yes (by reducing agents) | Contains a biotin tag for affinity purification and a disulfide bond in the spacer arm that can be cleaved by reducing agents like DTT. |
| Sulfo-SMCC | Sulfo-NHS ester, Maleimide | 11.6 | No | A heterobifunctional crosslinker that reacts with amines and sulfhydryls, allowing for controlled, sequential conjugations.[3] |
Experimental Protocols
Protocol 1: Cell Surface Protein Biotinylation using Sulfo-NHS-SS-Biotin
This protocol describes the labeling of cell surface proteins with Sulfo-NHS-SS-Biotin for subsequent isolation and analysis.[6][7]
Materials:
-
Cells of interest (e.g., HEK293 cells)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Sulfo-NHS-SS-Biotin (e.g., Thermo Fisher Scientific, Cat. No. 21331)
-
Quenching solution: 50 mM glycine in ice-cold PBS[6]
-
Lysis buffer (e.g., IP buffer: PBS, 5 mM EDTA, 5 mM EGTA, 10 mM NaPyrophosphate, with protease inhibitors)[6]
-
Streptavidin-agarose beads (e.g., Neutravidin beads)[6]
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (e.g., 80-90%) in an appropriate culture vessel.
-
Washing: Gently wash the cells three times with ice-cold PBS to remove any contaminating proteins from the culture medium.[8] It is crucial to perform all subsequent steps on ice or at 4°C to minimize membrane trafficking and protein internalization.
-
Biotinylation:
-
Immediately before use, prepare a 0.5 mg/mL solution of Sulfo-NHS-SS-Biotin in ice-cold PBS.[6][7] Do not prepare stock solutions as the NHS-ester will hydrolyze.
-
Add the Sulfo-NHS-SS-Biotin solution to the cells, ensuring the cell monolayer is completely covered.
-
Incubate on ice for 30 minutes with occasional gentle rocking.[6][7][9]
-
-
Quenching:
-
Cell Lysis:
-
Aspirate the quenching solution and add ice-cold lysis buffer to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Isolation of Biotinylated Proteins:
-
Transfer the supernatant to a new tube.
-
Add streptavidin-agarose beads to the lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation to capture the biotinylated proteins.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them three times with lysis buffer to remove non-biotinylated proteins.[6][7]
-
Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol) to cleave the disulfide bond in the Sulfo-NHS-SS-Biotin linker. A 10-minute incubation at 65°C can also be used to prevent aggregation of membrane proteins.[6][7]
-
-
Analysis: The eluted proteins can now be analyzed by Western blotting, mass spectrometry, or other proteomic techniques.
Protocol 2: Crosslinking of Cell Surface Proteins using BS3
This protocol outlines the use of BS3 to crosslink interacting cell surface proteins for subsequent analysis of protein complexes.[1][10]
Materials:
-
Cells of interest
-
Phosphate-Buffered Saline (PBS), ice-cold
-
BS3 (bis(sulfosuccinimidyl)suberate)
-
Quenching buffer: 100 mM glycine or Tris in PBS, pH 7.5[1]
-
Lysis buffer
Procedure:
-
Cell Preparation: Prepare and wash cells as described in Protocol 1, step 1 and 2.
-
Crosslinking:
-
Quenching:
-
Cell Lysis and Analysis:
-
Lyse the cells as described in Protocol 1, step 5.
-
The crosslinked protein complexes in the lysate can be analyzed by SDS-PAGE (observing higher molecular weight bands), immunoprecipitation, and mass spectrometry to identify interacting partners.
-
Quantitative Data Summary
Quantitative analysis of cell surface proteins labeled with impermeable crosslinkers can provide valuable insights into the dynamics of the plasma membrane proteome.
| Parameter | Method | Typical Results | Reference |
| Protein Identification | LC-MS/MS analysis of biotinylated surface proteins | Identification of ~400 proteins, with ~79% predicted to be membrane-localized. | [12][13] |
| Quantitative Comparison | Stable isotope labeling (e.g., 18O labeling) coupled with LC-MS | Relative quantification of surface protein abundance changes between different cell states (e.g., wild-type vs. mutant), revealing up- or down-regulation of specific proteins. | [12][13][14] |
| Labeling Efficiency | Flow cytometry or Western blot analysis | Successful labeling of target surface proteins with minimal labeling of intracellular proteins. | [15][16] |
Visualizations
Signaling Pathway Diagram
Experimental Workflow Diagram
Conclusion
Labeling cell surface proteins with impermeable crosslinkers is a powerful and versatile technique for researchers in basic science and drug development. The protocols and information provided here offer a solid foundation for the successful application of this methodology. Careful optimization of reaction conditions for specific cell types and experimental goals is crucial for obtaining reliable and reproducible results.
References
- 1. A protein crosslinking assay for measuring cell surface expression of glutamate receptor subunits in the rodent brain after in vivo treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Protein Crosslinking | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Protein Labeling, Crosslinking, and Modification Support—Getting Started | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Biotinylation of Cell Surface Proteins [bio-protocol.org]
- 7. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Surface protein biotinylation [protocols.io]
- 9. Cell surface biotinylation [protocols.io]
- 10. covachem.com [covachem.com]
- 11. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Quantitative analysis of cell surface membrane proteins using membrane-impermeable chemical probe coupled with 18O labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of cell surface membrane proteins using membrane-impermeable chemical probe coupled with 18O labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative analysis of cell surface membrane proteins using membrane-impermeable chemical probe coupled with 18O labeling (Journal Article) | OSTI.GOV [osti.gov]
- 15. cdn.10xgenomics.com [cdn.10xgenomics.com]
- 16. Cell fixation improves performance of in situ crosslinking mass spectrometry while preserving cellular ultrastructure - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-[(3-Amino-3-oxopropyl)dithio]propanamide Crosslinking Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their crosslinking experiments using 3-[(3-Amino-3-oxopropyl)dithio]propanamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a homobifunctional, cleavable crosslinking agent. It features two primary amide groups at each end of a spacer arm that contains a disulfide bond. This crosslinker is used to covalently link molecules containing reactive groups that can form bonds with amides, such as carboxyl groups (often activated with carbodiimides) or other suitable functionalities. The central disulfide bond allows for the cleavage of the crosslinked product using reducing agents, which is particularly useful for applications like identifying protein-protein interactions.
Q2: What is the mechanism of crosslinking with this compound?
The primary amino groups of this compound can react with activated carboxyl groups (e.g., those activated by EDC and NHS) to form stable amide bonds. The disulfide bond within the crosslinker's spacer arm can be cleaved by reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Q3: What are the optimal reaction conditions for using this crosslinker?
Optimal conditions are application-dependent. However, for reactions involving primary amines, a pH range of 7.2-8.5 is generally recommended to ensure the amino groups are deprotonated and thus more nucleophilic.[1] Reactions are typically carried out for 30 minutes to 2 hours at room temperature or 4°C for longer incubations.
Q4: How can I cleave the disulfide bond after crosslinking?
The disulfide bond can be cleaved by treating the sample with a reducing agent. Common choices include Dithiothreitol (DTT) at a concentration of 20-100 mM or Tris(2-carboxyethyl)phosphine (TCEP) at 5-20 mM. The cleavage reaction is usually performed for 15-30 minutes at room temperature.
Q5: How should I store this compound?
It is recommended to store the reagent desiccated at -20°C to prevent degradation.[2] Before use, allow the vial to equilibrate to room temperature before opening to avoid moisture condensation.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Crosslinking | Inactive Reagent: The reagent may have degraded due to improper storage or handling. | Test the activity of your crosslinker. While a direct test for the amide is complex, ensuring proper storage is key. For analogous NHS-ester crosslinkers, hydrolysis can be checked by monitoring NHS release at 260 nm.[1] |
| Suboptimal pH: The pH of the reaction buffer may be too low, leading to protonated (and thus less reactive) primary amines. | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[1] Avoid buffers containing primary amines (e.g., Tris) as they will compete in the reaction.[2] | |
| Insufficient Reagent Concentration: The molar excess of the crosslinker may be too low for efficient reaction. | Increase the molar excess of the crosslinker. A 20- to 50-fold molar excess over the target molecule is a good starting point.[3] | |
| Short Reaction Time: The reaction may not have had enough time to proceed to completion. | Increase the reaction time. Incubating for 2 hours at room temperature or overnight at 4°C can improve yields. | |
| Protein Precipitation | High Crosslinker Concentration: Excessive crosslinking can lead to the formation of large, insoluble aggregates.[1] | Reduce the molar excess of the crosslinker. Perform a titration experiment to find the optimal concentration. |
| Solvent Issues: If the crosslinker is first dissolved in an organic solvent like DMSO, the final concentration of the organic solvent in the aqueous reaction may be too high for your protein's stability. | Minimize the volume of the organic solvent used to dissolve the crosslinker. Ensure the final concentration of the organic solvent is low (typically <10%). | |
| Inefficient Cleavage of Disulfide Bond | Insufficient Reducing Agent: The concentration of the reducing agent may be too low to effectively cleave all disulfide bonds. | Increase the concentration of DTT or TCEP. Ensure fresh reducing agent is used. |
| Short Cleavage Time: The cleavage reaction may not have had enough time to complete. | Increase the incubation time with the reducing agent to 30-60 minutes. | |
| Accessibility of Disulfide Bond: The disulfide bond within the crosslinked complex may be sterically hindered and inaccessible to the reducing agent. | Consider performing the cleavage under denaturing conditions (e.g., by adding SDS) to improve accessibility. |
Experimental Protocols
General Protocol for Protein Crosslinking
-
Prepare Buffers:
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4, or HEPES buffer, pH 8.0. Avoid buffers with primary amines like Tris.
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5.
-
Cleavage Buffer: Reaction buffer containing 50 mM DTT.
-
-
Prepare Reagents:
-
Equilibrate the this compound vial to room temperature before opening.
-
Prepare a stock solution of the crosslinker (e.g., 10-25 mM) in a dry, water-miscible organic solvent such as DMSO.[3] Prepare this solution immediately before use.
-
-
Crosslinking Reaction:
-
Dissolve your protein(s) in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Add the crosslinker stock solution to the protein solution to achieve the desired molar excess (e.g., 20-fold).
-
Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C.
-
-
Quench Reaction:
-
Add the quenching buffer to a final concentration of 20-50 mM Tris.
-
Incubate for 15 minutes at room temperature to quench any unreacted crosslinker.
-
-
Analysis (Non-cleaved):
-
Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species.
-
-
Cleavage of Crosslinks:
-
To the crosslinked sample, add DTT to a final concentration of 50 mM.
-
Incubate for 30 minutes at room temperature.
-
Analyze the cleaved products by SDS-PAGE. The higher molecular weight bands should disappear or be reduced in intensity, and the original protein bands should reappear.
-
Visualizations
Caption: General experimental workflow for crosslinking.
Caption: Troubleshooting decision tree for low crosslinking efficiency.
Caption: Simplified reaction mechanism overview.
References
Troubleshooting low yield in protein crosslinking experiments
Welcome to the technical support center for protein crosslinking experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot challenges and optimize experimental outcomes. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter, particularly concerning low experimental yield.
Troubleshooting Guide: Low or No Crosslinking Yield
Q: I am observing very low or no crosslinked product in my experiment. What are the potential causes and how can I improve the yield?
A: Low crosslinking yield is a common problem that can arise from multiple factors, including reagent quality, reaction conditions, and the intrinsic properties of the proteins being studied. Below is a systematic guide to identifying and resolving the issue.
Reagent and Buffer Issues
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Crosslinker Instability : Many crosslinkers, particularly N-hydroxysuccinimide (NHS) esters, are sensitive to moisture and can hydrolyze, losing their reactivity.[1] It is crucial to use freshly prepared crosslinker solutions and store the solid reagent in a desiccated environment.[1] Before opening, always allow the reagent vial to warm to room temperature to prevent condensation.[1]
-
Incompatible Buffer Composition : Your reaction buffer might contain components that interfere with the crosslinking chemistry. A primary example is the presence of amine-containing buffers like Tris or glycine when using amine-reactive crosslinkers (e.g., DSS, BS3), as the buffer molecules will compete with the protein's primary amines and quench the reaction.[1][2][3] For these crosslinkers, use a non-reactive buffer such as phosphate-buffered saline (PBS) or HEPES.[2][4][5] Similarly, carbodiimide crosslinkers like EDAC (EDC) should not be used in buffers containing amines, phosphate, or carboxylates.[1][3]
-
Suboptimal pH : The efficiency of most crosslinking reactions is highly pH-dependent. For amine-reactive NHS-ester crosslinkers, a pH range of 7.0 to 8.5 is generally recommended to ensure the target primary amines are deprotonated and sufficiently nucleophilic.[1][5][6]
Reaction Condition Optimization
-
Crosslinker Concentration : The concentration of the crosslinker is a critical parameter. If it's too low, the reaction efficiency will be poor.[2] It is recommended to perform a titration experiment to determine the optimal crosslinker concentration for your specific system.[2] A 20- to 500-fold molar excess of the crosslinker relative to the protein is a common starting point.[7]
-
Reaction Time and Temperature : Incubation times may need optimization. A typical reaction can run for 30 minutes to 2 hours at room temperature.[8] A time-course experiment (e.g., 10, 30, 60 minutes) can help identify the optimal duration.[2] However, excessively long incubations should be avoided as they can lead to the formation of large, insoluble aggregates and loss of crosslinker stability.[6]
-
Protein Concentration : The concentration of your protein sample should be adequate to facilitate intermolecular crosslinking, typically in the range of 0.1–1 mg/mL.[8] If the protein concentration is too low, the likelihood of a crosslinker reacting with two separate protein molecules decreases.
Protein and Crosslinker Characteristics
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Low Protein Expression : The target protein itself may be present at very low levels.[2] Confirm the expression level of your protein of interest using a Western blot on the input lysate.[2] If expression is low, you may need to increase the amount of starting material.[2]
-
Inaccessible Reactive Groups : The specific amino acid residues targeted by your crosslinker (e.g., lysines for NHS esters) might be buried within the protein's structure and therefore inaccessible.[3][9] If you suspect this is the case, consider using a crosslinker with a different reactive chemistry or a non-specific photoreactive crosslinker.[3][9]
-
Incorrect Spacer Arm Length : The distance between the reactive sites on the interacting proteins must be compatible with the spacer arm of the crosslinker.[2] If the interaction sites are too far apart, the crosslinker will not be able to bridge them.[2] Try using a crosslinker with a longer spacer arm.[2][3]
-
Epitope Masking (for IP) : If you are performing an immunoprecipitation (IP) after crosslinking, the crosslinking reaction may have modified the epitope recognized by your antibody.[2] This can prevent the antibody from binding, leading to a low yield of the crosslinked complex. To resolve this, you can try a different antibody that targets a different epitope.[2]
Workflow & Troubleshooting Diagrams
Caption: A generalized workflow for protein crosslinking experiments.
Caption: A decision tree for troubleshooting low crosslinking yield.
Data & Protocols
Quantitative Data Summary
Table 1: Comparison of Common Amine-Reactive Crosslinkers
| Crosslinker | Reactive Group | Spacer Arm (Å) | Water Soluble | Cell Membrane Permeable |
|---|---|---|---|---|
| DSS (disuccinimidyl suberate) | NHS Ester | 11.4 | No | Yes |
| BS3 (bis(sulfosuccinimidyl) suberate) | Sulfo-NHS Ester | 11.4 | Yes | No |
| DSG (disuccinimidyl glutarate) | NHS Ester | 7.7 | No | Yes |
| DSSO (disuccinimidyl dibutyric sulfoxide) | NHS Ester | 10.1 | No | Yes |
| Formaldehyde | Aldehyde | 2.3 - 2.7 | Yes | Yes |
Data summarized from multiple sources.[7][10]
Table 2: General Reaction Condition Parameters
| Parameter | Recommended Range | Rationale / Notes |
|---|---|---|
| Protein Concentration | 0.1 - 1.0 mg/mL | Promotes efficient intermolecular crosslinking.[8] |
| Crosslinker Molar Excess | 20x - 500x | Must be empirically optimized for each system.[7] |
| pH (Amine-Reactive) | 7.0 - 8.5 | Ensures primary amines are deprotonated for reaction.[1][5] |
| pH (Maleimide-Thiol) | 6.5 - 7.5 | Balances sulfhydryl reactivity with maleimide stability.[1] |
| Reaction Temperature | Room Temp (20-25°C) | A good starting point; some systems may benefit from 4°C or 37°C.[4][8][11] |
| Reaction Time | 30 - 120 minutes | Should be optimized; longer times risk aggregation.[6][8] |
| Quenching Agent | 20 - 50 mM Tris or Glycine | Added to terminate the reaction by consuming excess crosslinker.[2] |
Experimental Protocols
Protocol 1: General In Vitro Protein Crosslinking
This protocol provides a general framework for crosslinking purified proteins in solution.
-
Sample Preparation :
-
Prepare your protein sample in a compatible, amine-free buffer (e.g., PBS, HEPES) at a concentration of 0.1-1 mg/mL.[8]
-
-
Crosslinker Preparation :
-
Immediately before use, dissolve the crosslinker (e.g., DSS) in an anhydrous organic solvent like DMSO to create a concentrated stock solution (e.g., 25 mM).[4] For water-soluble crosslinkers like BS3, use the reaction buffer.
-
-
Crosslinking Reaction :
-
Add the calculated amount of crosslinker stock solution to the protein sample to achieve the desired final molar excess. Mix gently but thoroughly.
-
Incubate the reaction at room temperature for 30-60 minutes.[8]
-
-
Quenching :
-
Analysis :
Protocol 2: Optimizing Crosslinker Concentration
This protocol is designed to find the ideal crosslinker concentration that maximizes the yield of the desired crosslinked product while minimizing non-specific aggregation.
-
Setup :
-
Prepare multiple identical aliquots of your protein sample in reaction buffer.
-
-
Titration :
-
Create a serial dilution of your crosslinker stock solution.
-
Add a different concentration of the crosslinker to each protein aliquot. A good starting range is a 20-fold, 100-fold, and 500-fold molar excess of crosslinker to protein.[7] Include a no-crosslinker control.
-
-
Reaction and Quenching :
-
Analysis :
-
Analyze each sample by SDS-PAGE.[2]
-
Stain the gel (e.g., with Coomassie Blue) and compare the bands across the different concentrations.[8] The optimal concentration will show a clear band corresponding to the crosslinked complex with minimal high-molecular-weight smearing or aggregation at the top of the gel.
-
Frequently Asked Questions (FAQs)
Q1: My protein precipitates out of solution during the crosslinking reaction. What can I do? A1: Protein precipitation or aggregation is often caused by an excessive crosslinker-to-protein ratio, leading to uncontrolled, extensive intermolecular crosslinking.[5] Try reducing the crosslinker concentration or the protein concentration.[5] Alternatively, if you are using a hydrophobic, water-insoluble crosslinker (like DSS), it may be precipitating in the aqueous buffer; consider switching to a water-soluble analog (like BS3).[5]
Q2: How do I know if my crosslinker is still active? A2: The best practice is to always use freshly prepared crosslinker solutions, as many are labile.[3] For NHS-ester crosslinkers, you can test their reactivity by adding a small amount to a solution containing a primary amine (e.g., Tris buffer) and monitoring for a reaction, though this is not a quantitative measure. To ensure success, it is best to use a fresh vial of reagent if there is any doubt about its storage or age.
Q3: Can I use formaldehyde for in vitro crosslinking of purified proteins? A3: Yes, formaldehyde is a zero-length crosslinker that can be used for both in vivo and in vitro experiments.[10] However, it is less specific than reagents like NHS esters and can create a complex network of crosslinks between various amino acid residues.[10][13] The reaction is typically performed for a shorter duration (e.g., 2-10 minutes) and is reversible with heat, which is a key advantage for applications like ChIP-seq.[1][4][10]
Q4: What is the difference between a homobifunctional and a heterobifunctional crosslinker? A4: A homobifunctional crosslinker has two identical reactive groups (e.g., two NHS esters in DSS) and is used in a one-step reaction to link proteins that have the same target functional group.[4] A heterobifunctional crosslinker has two different reactive groups (e.g., an NHS ester and a maleimide) and is typically used in a two-step process to link two different types of functional groups, which can offer more control and reduce unwanted self-conjugation.[4]
Q5: My crosslinking works, but I can't detect the complex after immunoprecipitation. Why? A5: This is likely due to epitope masking. The crosslinker may have reacted with an amino acid (like lysine) within the epitope that your primary antibody recognizes, preventing it from binding.[2] To solve this, you can either try an antibody that recognizes a different, unmodified epitope on your protein of interest or reverse the order of the experiment by performing the immunoprecipitation first to capture the protein complex, followed by on-bead crosslinking (though this may disrupt weaker interactions).[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. fgsc.net [fgsc.net]
- 5. benchchem.com [benchchem.com]
- 6. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 8. What Is the Protocol for Crosslinking-Based Protein Interaction Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 12. Chemical cross-linking for protein-protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Preventing aggregation with 3-[(3-Amino-3-oxopropyl)dithio]propanamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing aggregation and other common issues when working with 3-[(3-Amino-3-oxopropyl)dithio]propanamide.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving properly. What solvents are recommended?
A1: Direct solubility data for this compound is limited. However, based on structurally similar compounds like 3,3'-dithiodipropionic acid and N,N'-dimethyl-3,3'-dithiodipropionamide, the following solvents can be considered. 3,3'-dithiodipropionic acid is slightly soluble in water but more soluble in polar organic solvents such as ethanol and dimethylformamide (DMF).[1] N,N'-dimethyl-3,3'-dithiodipropionamide is slightly soluble in Dimethyl Sulfoxide (DMSO) and methanol.[2] Therefore, for this compound, it is recommended to first try dissolving it in polar aprotic solvents like DMSO or DMF, followed by dilution into your aqueous buffer.
Q2: I am observing precipitation of my compound after diluting it into an aqueous buffer. What could be the cause and how can I prevent it?
A2: Precipitation upon dilution into aqueous buffers is a common issue and can be attributed to several factors:
-
Low Aqueous Solubility: The compound may have inherently low solubility in your specific buffer system.
-
pH-Dependent Solubility: The amino and amide groups in the molecule can have varying charges at different pH values, impacting solubility. Generally, amino acids and their derivatives are more soluble at pH extremes compared to their isoelectric point.
-
Aggregation: The compound may be self-associating and aggregating, leading to precipitation. Disulfide bonds can sometimes contribute to the formation of covalent aggregates.[3]
To prevent precipitation, consider the following:
-
Optimize pH: Adjust the pH of your buffer. Since the molecule contains amino groups, a slightly acidic pH may improve solubility.
-
Use of Co-solvents: Incorporate a small percentage of an organic co-solvent (like DMSO or ethanol) in your final buffer system, provided it is compatible with your experiment.
-
Additives: Certain additives can enhance solubility. For molecules with amide groups, salts can influence solubility.[4] For compounds prone to aggregation, additives like arginine and glutamate can increase solubility.[5]
-
Lower Concentration: Work with lower concentrations of the compound if your experimental design allows.
Q3: How can I prevent the formation of aggregates of this compound in my experiments?
A3: Aggregation of small molecules can be influenced by various factors. Here are some strategies to prevent it:
-
Control Temperature: Store stock solutions at low temperatures (e.g., -20°C or -80°C) to minimize aggregation over time. For experimental procedures, avoid excessive heat unless necessary.
-
pH Optimization: The net charge of the molecule can influence intermolecular interactions. Experiment with a range of pH values to find a condition that minimizes aggregation.
-
Inclusion of Reducing Agents: The disulfide bond in the molecule can undergo exchange reactions, potentially leading to oligomerization. Including a mild reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) can help maintain the integrity of the monomeric species.[5]
-
Buffer Composition: The ionic strength of the buffer can impact solubility and aggregation. Try varying the salt concentration to find the optimal condition.[5]
Q4: What are the recommended storage conditions for this compound and its solutions?
A4: For the solid compound, based on recommendations for the related compound 3,3'-dithiodipropionic acid, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[6]
For solutions, especially in organic solvents like DMSO, it is best to prepare fresh solutions for each experiment. If storage is necessary, store aliquots in tightly sealed vials at -20°C or -80°C to minimize degradation and prevent absorption of water. For aqueous solutions, storage is generally not recommended due to lower stability.
Troubleshooting Guides
Issue 1: Compound Precipitation During Experiment
-
Observation: A precipitate forms in the reaction vessel during the experiment.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Poor Solubility in Experimental Buffer | Decrease the final concentration of the compound. Increase the percentage of organic co-solvent (e.g., DMSO) if permissible for the assay. |
| pH is at or near the Isoelectric Point | Adjust the pH of the buffer. Test a range of pH values (e.g., one unit above and below the current pH). |
| Aggregation Due to Temperature Changes | Maintain a constant temperature throughout the experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Disulfide Exchange Leading to Oligomerization | Add a reducing agent like DTT (1-5 mM) or TCEP (0.1-0.5 mM) to the buffer.[5] |
Issue 2: Inconsistent or Non-Reproducible Experimental Results
-
Observation: High variability between replicate experiments.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Partial Precipitation or Aggregation | Visually inspect solutions for any signs of precipitation. Centrifuge the solution before use and use the supernatant. Implement strategies from "Issue 1" to improve solubility and prevent aggregation. |
| Degradation of the Compound | Prepare fresh stock solutions of this compound for each set of experiments. Store the solid compound under recommended conditions. |
| Oxidation of the Disulfide Bond | Degas buffers to remove dissolved oxygen. Work under an inert atmosphere (e.g., nitrogen or argon) if the compound is highly sensitive to oxidation. |
Data Presentation
Table 1: Solubility of Structurally Similar Compounds
Disclaimer: The following data is for compounds structurally related to this compound and should be used as a general guide.
| Compound | Solvent | Solubility | Reference(s) |
| 3,3'-Dithiodipropionic acid | Water | Slightly soluble | [1] |
| Ethanol | Soluble | [7] | |
| Dimethylformamide (DMF) | Soluble | [1] | |
| Methanol | Slightly soluble | [8] | |
| DMSO | Sparingly soluble | [8] | |
| N,N'-Dimethyl-3,3'-dithiodipropionamide | DMSO | Slightly soluble | [2] |
| Methanol | Slightly soluble | [2] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but monitor for any signs of degradation.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.
Protocol 2: General Procedure for Dilution into Aqueous Buffer
-
Thaw a fresh aliquot of the stock solution.
-
Prepare the desired aqueous buffer and ensure it is filtered and degassed, especially if disulfide bond stability is critical.
-
While vortexing the aqueous buffer, add the required volume of the stock solution dropwise to achieve the final working concentration. This gradual addition helps to minimize localized high concentrations that can lead to precipitation.
-
Visually inspect the final solution for any signs of precipitation or cloudiness. If observed, refer to the troubleshooting guides.
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Factors influencing aggregation and preventative measures.
References
- 1. Page loading... [guidechem.com]
- 2. N,N'-Dimethyl-3,3'-dithiodipropionamide CAS#: 999-72-4 [m.chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Simple theory for salt effects on the solubility of amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20120330061A1 - Preparation method of n,n'-dialkyl-3,3'-dithiodipropionamide - Google Patents [patents.google.com]
- 6. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,3'-Dithiodipropionic acid, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. 3,3'-Dithiodipropionic acid | 1119-62-6 [chemicalbook.com]
Side reactions of NHS-ester crosslinkers with proteins and how to avoid them
Welcome to the technical support center for NHS-Ester crosslinking. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments and provide answers to frequently asked questions regarding the use of N-hydroxysuccinimide (NHS) ester crosslinkers with proteins.
Troubleshooting Guides
This section addresses specific issues that may be encountered during crosslinking experiments.
Issue 1: Low or No Crosslinking Efficiency
Q: I am observing a very low yield or no crosslinked product. What are the potential causes and how can I improve the efficiency?
A: Low crosslinking efficiency is a common problem that can arise from several factors, ranging from the quality of the reagent to suboptimal reaction conditions. Below is a systematic guide to troubleshooting this issue.
-
Reagent Quality and Handling:
-
Hydrolysis of NHS-Ester: NHS esters are highly susceptible to hydrolysis in the presence of moisture, rendering them inactive.[1][2]
-
Purity of Solvent: If using DMF to dissolve the NHS ester, be aware that it can degrade over time to form dimethylamine, which will compete with the target protein for reaction with the NHS ester.[4][5]
-
Solution: Use high-quality, anhydrous DMF.[5]
-
-
-
Reaction Conditions:
-
Incorrect Buffer Composition: Buffers containing primary amines, such as Tris or glycine, will compete with the protein's primary amines for reaction with the NHS ester.[2][3]
-
Solution: Perform a buffer exchange into an amine-free buffer like PBS, HEPES, or borate buffer before starting the crosslinking reaction.[4]
-
-
Suboptimal pH: The reaction is highly dependent on pH. For efficient crosslinking, a balance must be struck between having deprotonated primary amines (nucleophilic) and minimizing hydrolysis of the NHS ester.[1][6]
-
Dilute Protein Solution: In dilute protein solutions, the concentration of water is much higher than that of the protein's primary amines, favoring hydrolysis of the NHS ester.[3]
-
Solution: Increase the protein concentration. A concentration of at least 2 mg/mL is often recommended.
-
-
Inadequate Molar Ratio: The molar excess of the crosslinker to the protein may be insufficient.
-
Solution: Optimize the molar ratio of crosslinker to protein. A 20- to 50-fold molar excess is a common starting point.[3]
-
-
Issue 2: Protein Precipitation or Aggregation After Crosslinking
Q: My protein precipitates after adding the crosslinker. How can I prevent this?
A: Protein precipitation upon addition of an NHS-ester crosslinker can be attributed to several factors.
-
High Degree of Crosslinking: Excessive crosslinking can lead to the formation of large, insoluble aggregates.[3]
-
Solution: Reduce the molar excess of the crosslinker, decrease the reaction time, or perform the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate.[6]
-
-
Solvent Effects: Many NHS esters are not readily soluble in aqueous solutions and are first dissolved in an organic solvent like DMSO or DMF. The addition of this organic solvent to the protein solution can cause precipitation.
-
Change in Protein Charge: The reaction of NHS esters with primary amines neutralizes their positive charge. This alteration of the protein's isoelectric point (pI) can lead to reduced solubility and aggregation if the new pI is close to the buffer pH.[1][9]
-
Solution: Perform the reaction at a lower protein concentration or in a buffer with a pH that is further from the predicted new pI of the conjugated protein.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions of NHS-ester crosslinkers with proteins?
A1: The most common side reaction is the hydrolysis of the NHS ester by water, which renders the crosslinker inactive.[1] This reaction is more pronounced at higher pH.[6] Another significant side reaction is the modification of other nucleophilic amino acid residues besides the intended primary amines (lysine and N-terminus). These include:
-
Tyrosine: The phenolic hydroxyl group can be acylated.[10][11]
-
Serine and Threonine: The aliphatic hydroxyl groups can also react, although generally to a lesser extent than tyrosine.[10][11]
-
Cysteine: The sulfhydryl group is a strong nucleophile and can react to form a thioester.[11]
-
Histidine: The imidazole ring can be acylated.[11]
These side reactions are generally less efficient than the reaction with primary amines and the resulting linkages may be less stable.[11]
Q2: How can I stop or "quench" the NHS-ester crosslinking reaction?
A2: To terminate the crosslinking reaction and prevent further modification of your protein or other molecules in the sample, you can add a quenching agent. Quenching is achieved by adding a small molecule containing a primary amine that will react with any remaining active NHS esters.[12]
Common quenching agents include:
A typical quenching procedure involves adding the quenching agent to a final concentration of 20-50 mM and incubating for 15-30 minutes at room temperature.[9]
Q3: Which buffers should I use and which should I avoid for NHS-ester crosslinking?
A3: The choice of buffer is critical for a successful crosslinking reaction.
-
Recommended Buffers: Use buffers that are free of primary amines.[4] Suitable buffers include:
-
Incompatible Buffers: Avoid buffers that contain primary amines, as they will compete with your target protein for reaction with the NHS ester.[2][3] These include:
Data Presentation
Table 1: Half-life of NHS-Ester Hydrolysis at Various pH Values and Temperatures
The stability of NHS esters is highly dependent on pH and temperature. The rate of hydrolysis increases significantly with a rise in pH.[6]
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours |
| 7.0 | Room Temperature | ~7 hours |
| 8.0 | Room Temperature | 210 minutes |
| 8.5 | Room Temperature | 180 minutes |
| 8.6 | 4 | 10 minutes |
| 8.6 | Room Temperature | ~10 minutes |
| 9.0 | Room Temperature | 125 minutes |
| Data compiled from multiple sources.[6][7][13] |
Experimental Protocols
Protocol 1: General Procedure for Protein Crosslinking with a Homobifunctional NHS Ester
This protocol provides a general guideline for crosslinking a protein using a homobifunctional NHS ester crosslinker.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Homobifunctional NHS-ester crosslinker (e.g., DSS)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[8] If necessary, perform a buffer exchange.
-
Prepare the Crosslinker Stock Solution: Immediately before use, dissolve the NHS-ester crosslinker in anhydrous DMSO or DMF to create a 10 mM stock solution.[4]
-
Perform the Crosslinking Reaction: Add a calculated amount of the crosslinker stock solution to the protein solution to achieve the desired molar excess (a 20- to 50-fold molar excess is a common starting point).[3] Ensure the final concentration of the organic solvent is less than 10%.[8]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[1]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[12] Incubate for 15 minutes at room temperature.[12]
-
Purification: Remove excess crosslinker and byproducts by passing the reaction mixture through a desalting column.[1]
-
Analysis: Analyze the crosslinked products using appropriate techniques such as SDS-PAGE, Western blotting, or mass spectrometry.[8]
Visualizations
Caption: Primary and side reaction pathways of NHS-ester crosslinkers with proteins.
Caption: A logical workflow for troubleshooting low crosslinking efficiency.
Caption: A decision tree for selecting a quenching strategy for NHS-ester reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Technical Support Center: Improving Solubility of Disulfide Crosslinkers
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of disulfide crosslinkers in aqueous buffers. The information is tailored for researchers, scientists, and drug development professionals to help overcome common challenges encountered during bioconjugation and other crosslinking experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments in a practical question-and-answer format.
Q1: My hydrophobic disulfide crosslinker is not dissolving in my aqueous reaction buffer. What are the immediate steps I should take?
A1: Most non-sulfonated disulfide crosslinkers have limited to no solubility in aqueous buffers.[1] The recommended approach is to first dissolve the crosslinker in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution.[2][3] This stock solution can then be added to your aqueous reaction buffer. Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to minimize its impact on protein structure and function.[2] If precipitation occurs upon addition to the aqueous buffer, you may need to optimize the final co-solvent concentration.[4]
Q2: I've added the DMSO stock of my crosslinker to the protein solution, and now my protein is precipitating. What is causing this and how can I prevent it?
A2: Protein precipitation upon addition of a crosslinker stock solution can be due to two main factors:
-
Co-solvent Shock: The introduction of an organic solvent like DMSO can cause localized high concentrations that denature and precipitate the protein.[5] To mitigate this, add the crosslinker stock solution dropwise to the protein solution while gently vortexing.[3] You can also experiment with reducing the final concentration of the organic solvent in your reaction.[4]
-
Crosslinker-Induced Aggregation: The crosslinker itself, if hydrophobic, can promote aggregation of the protein it is reacting with.
To prevent this, consider the following:
-
Optimize Addition: Add the crosslinker stock slowly to the reaction mixture with gentle agitation.
-
Reduce Co-solvent: Titrate the lowest possible percentage of organic solvent that maintains crosslinker solubility without precipitating the protein.
-
Switch to a Water-Soluble Analog: If precipitation persists, the best solution is to use a hydrophilic, water-soluble crosslinker. These are modified with sulfonate (Sulfo-) groups or polyethylene glycol (PEG) chains, which significantly increases their aqueous solubility and reduces the need for organic co-solvents.[1][6]
Q3: My crosslinking reaction efficiency is very low. Could this be a solubility issue?
A3: Yes, poor solubility is a common cause of low reaction efficiency. If the crosslinker is not fully dissolved in the aqueous reaction buffer, its effective concentration is much lower than calculated, leading to an incomplete reaction. Fine precipitates of the crosslinker may not be visible to the naked eye.
To troubleshoot this:
-
Confirm Dissolution: After adding your crosslinker stock to the buffer, ensure the solution is clear before adding it to your protein. You may need to briefly vortex the diluted crosslinker solution.
-
Check pH: The reactivity of many crosslinkers is pH-dependent.[1] For example, NHS esters react with primary amines most efficiently at a pH of 7.2-9.0.[6] Ensure your buffer pH is optimal for the specific reactive groups on your crosslinker.
-
Use Water-Soluble Crosslinkers: Using a water-soluble crosslinker like Sulfo-SMCC can eliminate solubility as a variable, as they can be dissolved directly in aqueous buffers up to concentrations of around 10 mM.[7]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that determine the solubility of a disulfide crosslinker?
A1: The solubility of a disulfide crosslinker is primarily influenced by its chemical structure. Crosslinkers with hydrophobic backbones and reactive groups will have poor aqueous solubility.[1] To enhance water solubility, manufacturers incorporate hydrophilic moieties such as sulfonate groups (-SO3) or polyethylene glycol (PEG) chains.[1][6] Buffer conditions, particularly pH, can also play a role, as can the presence of organic co-solvents.[8]
Q2: How do hydrophilic modifications like sulfonate groups and PEG chains improve solubility?
A2: Sulfonate groups are charged and highly polar, which greatly increases the interaction of the crosslinker with water molecules, thereby increasing its solubility in aqueous solutions.[1] Similarly, polyethylene glycol (PEG) chains are hydrophilic and flexible, which not only improves water solubility but can also transfer this hydrophilic property to the resulting conjugate.[1][9]
Q3: What is the recommended procedure for preparing a stock solution of a hydrophobic disulfide crosslinker?
A3: For hydrophobic crosslinkers like DSSO or SPDP, it is essential to prepare a concentrated stock solution in a dry, water-miscible organic solvent such as DMSO or DMF.[2][10] It is crucial to use an anhydrous (dry) solvent, as the reactive groups on many crosslinkers (e.g., NHS esters) are susceptible to hydrolysis.[1] The stock solution should be prepared immediately before use, as the stability of the crosslinker in the solvent can be limited.[3]
Q4: Are there any buffer components that should be avoided when using disulfide crosslinkers?
A4: Yes, certain buffer components can interfere with the crosslinking reaction:
-
Primary Amines: Buffers containing primary amines, such as Tris or glycine, will compete with the target amines on your protein for reaction with amine-reactive crosslinkers (e.g., NHS esters).[2] It is recommended to use buffers like PBS, HEPES, or borate.[2]
-
Thiols and Reducing Agents: Buffers containing thiols (e.g., DTT, 2-mercaptoethanol) will cleave the disulfide bond within the crosslinker, rendering it ineffective.[7] Ensure your buffers are free of such reducing agents.
Data Presentation
Table 1: Properties of Common Disulfide-Containing Crosslinkers
| Crosslinker Name | Abbreviation | Water Soluble? | Requires Organic Solvent? | Notes |
| Dithiobis(succinimidyl propionate) | DSP | No | Yes | Traditional, cell membrane-permeable crosslinker. |
| Dithiobis(sulfosuccinimidyl propionate) | DTSSP | Yes | No | Water-soluble, cell membrane-impermeable version of DSP.[6] |
| Succinimidyl 3-(2-pyridyldithio)propionate | SPDP | No | Yes | Heterobifunctional, amine- and sulfhydryl-reactive.[10] |
| Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)-propionamido)hexanoate | Sulfo-LC-SPDP | Yes | No | Water-soluble, long-chain version of SPDP.[10] |
| Disuccinimidyl sulfoxide | DSSO | No | Yes | MS-cleavable crosslinker.[11] |
| N-succinimidyl S-acetylthiopropionate | SATA | No | Yes | Used to introduce protected sulfhydryl groups. |
| Poly(ethylene glycol) based linkers | (PEG)n | Yes | No | Highly water-soluble and can reduce aggregation.[5][9] |
Experimental Protocols
Protocol 1: Preparation and Use of a Hydrophobic Disulfide Crosslinker Stock Solution (e.g., DSSO)
This protocol provides a general method for dissolving and using a water-insoluble crosslinker.
-
Equilibrate Reagents: Allow the vial of DSSO and a bottle of anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.
-
Prepare Stock Solution: Immediately before use, dissolve the DSSO in anhydrous DMSO to create a concentrated stock solution (e.g., 20-50 mM).[2] For example, to make a 50 mM stock, dissolve 1 mg of DSSO in 51.5 µL of DMSO.[2] Vortex gently until fully dissolved.
-
Dilute Crosslinker (Optional but Recommended): To minimize "co-solvent shock," you can perform an intermediate dilution of the DMSO stock into your reaction buffer (e.g., PBS or HEPES, pH 7.5) just before adding it to the protein.
-
Perform Crosslinking Reaction: Add the required volume of the crosslinker stock solution to your protein solution to achieve the desired final molar excess. Add the crosslinker dropwise while gently vortexing the protein solution.[3] The final DMSO concentration should ideally be kept below 10%.[2]
-
Incubate: Incubate the reaction at room temperature for 30-60 minutes or as specified by the manufacturer's protocol.[2]
-
Quench Reaction: Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 20-50 mM to consume any unreacted crosslinker.[2]
Protocol 2: Using a Water-Soluble Disulfide Crosslinker (e.g., DTSSP)
This protocol highlights the simplified workflow for water-soluble crosslinkers.
-
Prepare Crosslinker Solution: Immediately before use, dissolve the required amount of DTSSP directly in your aqueous reaction buffer (e.g., PBS, pH 7.2-8.0) to the desired final concentration.[6]
-
Perform Crosslinking Reaction: Add the DTSSP solution directly to your protein sample and mix gently.
-
Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quench Reaction: Add a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM to stop the reaction.
Visualizations
Caption: Troubleshooting workflow for disulfide crosslinker solubility issues.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Developing a new cleavable crosslinker reagent for in-cell crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Site‐Selective Disulfide Modification of Proteins: Expanding Diversity beyond the Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Influence of pH, Temperature and Protease Inhibitors on Kinetics and Mechanism of Thermally Induced Aggregation of Potato Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: 3-[(3-Amino-3-oxopropyl)dithio]propanamide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-[(3-Amino-3-oxopropyl)dithio]propanamide. The following information addresses common issues encountered during quenching protocols for reactions involving this disulfide-containing compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems and provides actionable solutions for quenching reactions involving the disulfide bond of this compound, typically after a thiol-disulfide exchange reaction where the disulfide bond is reduced.
Issue 1: Incomplete Quenching of Reducing Agent
-
Q: I've performed a reaction to reduce the disulfide bond of this compound using a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), but I suspect the quenching of the excess reducing agent is incomplete. What are the signs of this and how can I resolve it?
A: Incomplete quenching of the reducing agent can lead to several downstream issues, such as the re-reduction of newly formed disulfide bonds or interference with subsequent thiol-specific reactions.
Signs of Incomplete Quenching:
-
Failure of subsequent conjugation reactions (e.g., with maleimides).
-
Inconsistent results in analytical assays designed to quantify free thiols.
-
Gradual disappearance of a desired disulfide-linked product over time.
Troubleshooting Steps:
-
Verify Quenching Reagent Concentration: Ensure you are using a sufficient molar excess of the quenching agent. For thiol-based reducing agents like DTT, a common strategy is to use an alkylating agent like Iodoacetamide (IAM) or N-ethylmaleimide (NEM). A 2-4 fold molar excess of the alkylating agent over the initial DTT concentration is a good starting point.[1]
-
Optimize Reaction Time and Temperature: Alkylation reactions are generally rapid.[2] Incubating the reaction with the quenching agent for 15-30 minutes at room temperature is typically sufficient.[3][4]
-
Check pH of the Reaction: The optimal pH for alkylation with IAM is around 8.3, while for NEM, a pH range of 6.5-7.5 is preferred to maintain selectivity for thiols over amines.[5][6] Ensure your reaction buffer is within the appropriate pH range for your chosen quenching agent.
-
Use a Thiol-Free Reducing Agent: If you are performing a subsequent reaction with a thiol-reactive compound (e.g., maleimide), consider using TCEP as the reducing agent. TCEP is a phosphine-based reducing agent and does not contain a thiol group, which can sometimes eliminate the need for a separate quenching step, as it reacts slowly with maleimides.[7][8] However, be aware that TCEP can still react with and quench some reagents, particularly at higher concentrations or over long reaction times.
-
Quenching TCEP: If quenching of TCEP is necessary, water-soluble PEG-azides can be used to react with and consume the excess phosphine.[9]
-
Issue 2: Re-oxidation of the Thiol Product
-
Q: After reducing the disulfide bond of this compound to yield the free thiol, I'm observing the reformation of the disulfide bond. How can I prevent this?
A: The newly formed free thiols are susceptible to re-oxidation, especially in the presence of oxygen or trace metal ions.
Troubleshooting Steps:
-
Degas Buffers: Remove dissolved oxygen from all buffers and solutions used in the reaction by sparging with an inert gas like nitrogen or argon, or by using a vacuum.[7]
-
Work Under an Inert Atmosphere: If your reaction is particularly sensitive to oxidation, consider performing the experiment in a glove box or under a continuous stream of an inert gas.
-
Include a Chelating Agent: Trace metal ions can catalyze the oxidation of thiols. Including a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a concentration of 1-5 mM in your reaction buffer can help to sequester these metal ions.
-
Control pH: While the thiol-disulfide exchange is often more efficient at slightly alkaline pH, these conditions also favor thiol oxidation. If re-oxidation is a significant problem, consider performing the reaction at a pH closer to neutral (pH 7.0-7.5).
-
Immediate Subsequent Steps: Proceed with the next step of your experimental workflow (e.g., conjugation, analysis) as quickly as possible after the reduction and quenching steps to minimize the time the free thiols are exposed to potentially oxidizing conditions.
-
Issue 3: Side Reactions and Off-Target Modifications
-
Q: I'm concerned about side reactions during the quenching step, particularly when using alkylating agents like IAM or NEM. What are the potential side reactions and how can I minimize them?
A: Alkylating agents, while effective for quenching, can sometimes react with other nucleophilic residues if the reaction conditions are not optimized.
Potential Side Reactions and Mitigation Strategies:
-
Reaction with Amines: N-ethylmaleimide (NEM) can react with primary amines (like lysine residues in proteins or the amino groups on your target molecule if it has them) at pH values above 7.5.[5] To ensure selectivity for thiols, maintain the reaction pH between 6.5 and 7.5 when using NEM.[6]
-
Reaction with Other Residues by IAM: Iodoacetamide (IAM) can react with other nucleophilic amino acid side chains (e.g., histidine, lysine, aspartate, glutamate) at higher concentrations, longer reaction times, and alkaline pH.[10] Use the lowest effective concentration of IAM and keep the reaction time to the minimum required for complete quenching.
-
Hydrolysis of Maleimides: Maleimide reagents can undergo hydrolysis, especially at neutral to high pH, rendering them inactive.[6] It is crucial to use freshly prepared aqueous solutions of maleimide-containing reagents.[6]
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for disulfide reduction and quenching reactions. Note that these are general guidelines, and optimal conditions should be determined empirically for your specific experimental setup with this compound.
Table 1: Common Reducing Agents for Disulfide Bonds
| Reducing Agent | Typical Concentration | Optimal pH Range | Incubation Time | Incubation Temperature |
| Dithiothreitol (DTT) | 1-10 mM[11] | > 7.0[10] | 15-45 min[3] | Room Temp to 56°C[3][11] |
| Tris(2-carboxyethyl)phosphine (TCEP) | 5-20 mM | 1.5 - 8.5 | 20-60 min[7] | Room Temperature[7] |
Table 2: Common Quenching Agents for Thiol-Based Reducing Agents (e.g., DTT)
| Quenching Agent | Molar Excess (vs. DTT) | Optimal pH Range | Incubation Time | Incubation Temperature |
| Iodoacetamide (IAM) | 2-4x[1] | ~8.3[5] | 15-30 min[3][4] | Room Temperature (in the dark)[3] |
| N-ethylmaleimide (NEM) | At least 3x[11] | 6.5 - 7.5[6] | ~15 min[12] | Room Temperature[12] |
Detailed Experimental Protocols
The following are generalized protocols for the reduction of a disulfide bond and the subsequent quenching of the reducing agent. These should be adapted and optimized for your specific experiments with this compound.
Protocol 1: Disulfide Reduction with DTT and Quenching with Iodoacetamide (IAM)
-
Sample Preparation: Dissolve your sample containing this compound in a suitable reaction buffer (e.g., 100 mM Tris-HCl or Ammonium Bicarbonate) at the desired concentration. If necessary, degas the buffer prior to use.
-
Reduction: Add a freshly prepared stock solution of DTT to a final concentration of 5-10 mM. Incubate the reaction for 30-45 minutes at 56°C.[3]
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Alkylation (Quenching): Prepare a fresh stock solution of Iodoacetamide (IAM). Add the IAM stock solution to the reaction mixture to a final concentration that is 2-4 times the DTT concentration (e.g., 14-20 mM).[1][3] Incubate for 30 minutes at room temperature in the dark.[3]
-
Final Quench (Optional but Recommended): To quench any remaining unreacted IAM, add a small amount of DTT to a final concentration of 5 mM and incubate for an additional 15 minutes at room temperature in the dark.[3]
-
Downstream Processing: The sample is now ready for purification (e.g., desalting column) or direct analysis, depending on the experimental requirements.
Protocol 2: Disulfide Reduction with TCEP
-
Sample Preparation: Dissolve your sample containing this compound in a suitable reaction buffer (e.g., PBS, HEPES, or borate buffer, pH 7.0-7.5) at the desired concentration. Avoid buffers containing primary amines like Tris if subsequent reactions involve amine-reactive chemistry. Degas the buffer if re-oxidation is a concern.
-
Reduction: Add a freshly prepared stock solution of TCEP to a final concentration of 10-20 fold molar excess over the disulfide compound.[13] Incubate for 30-60 minutes at room temperature.[13]
-
Downstream Processing: In many cases, especially if the subsequent step is a thiol-maleimide reaction, the TCEP does not need to be removed or quenched.[7] However, if removal is necessary, this can be achieved through a desalting column or dialysis. If quenching is required, consider the use of specific phosphine-quenching reagents.
Visualizations
Diagram 1: General Workflow for Disulfide Reduction and Quenching
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 4. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Reducing agent - TCEP Neobiotech [neo-biotech.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Mass Spectrometry Analysis of Disulfide-Linked Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with identifying disulfide-linked peptides by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of disulfide bond scrambling during sample preparation?
A1: Disulfide bond scrambling, the rearrangement of native disulfide bonds, is a significant challenge that can lead to incorrect structural assignments. The primary causes include:
-
Alkaline pH: Scrambling is accelerated under neutral to alkaline pH conditions (pH > 7). At higher pH, free thiol groups are more readily deprotonated to thiolate anions, which can then attack existing disulfide bonds, leading to disulfide exchange.
-
Elevated Temperatures: Higher temperatures increase the rate of disulfide scrambling.
-
Presence of Free Thiols: Free cysteine residues in the protein sample can initiate thiol-disulfide exchange reactions. Even in proteins where all cysteines are expected to be disulfide-bonded, low levels of free thiols may be present.
-
Denaturing Conditions: While necessary for enzymatic digestion, denaturants can expose previously buried cysteine residues, increasing their reactivity and the risk of scrambling.
Q2: How can I prevent disulfide bond scrambling?
A2: To minimize disulfide scrambling, the following strategies are recommended:
-
Control pH: Perform sample preparation, especially enzymatic digestion, in a slightly acidic buffer (e.g., pH 6.0-6.5) to keep free thiols protonated and less reactive.
-
Alkylation of Free Thiols: "Cap" or block any free cysteine residues by alkylation before enzymatic digestion. This is a crucial step to prevent them from initiating disulfide exchange. N-ethylmaleimide (NEM) is often preferred over iodoacetamide (IAA) as it reacts faster with free thiols, even under the basic conditions sometimes required for efficient trypsin digestion.
-
Use of Appropriate Enzymes: Some proteases, like pepsin, are active at acidic pH where scrambling is minimized. A sequential digestion with pepsin followed by trypsin at a slightly acidic pH can be an effective strategy.
Q3: My mass spectra of disulfide-linked peptides are complex and difficult to interpret. What could be the reason?
A3: The complexity of mass spectra for disulfide-linked peptides is a common issue. Several factors contribute to this:
-
Fragmentation Method: Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) typically fragment the peptide backbone but leave the disulfide bond intact. This results in complex spectra containing fragment ions from both peptide chains still linked together, making manual interpretation challenging.
-
Multiple Disulfide Bonds: Peptides containing multiple disulfide bonds (intra- or inter-chain) produce even more complex fragmentation patterns.
-
Co-elution: Disulfide-linked peptides may co-elute with other peptides, leading to overlapping isotopic envelopes and chimeric spectra.
-
Inefficient Fragmentation: Large disulfide-linked peptides may not fragment efficiently, resulting in low sequence coverage and ambiguous identification.
Q4: Which fragmentation technique (CID, HCD, ETD) is best for my experiment?
A4: The choice of fragmentation technique is critical and depends on the nature of your disulfide-linked peptides. There is no single "best" method for all situations.
-
Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD): These methods are generally more effective for small, low-charged peptides. HCD can provide better sequence coverage for cross-linked peptides compared to CID.
-
Electron Transfer Dissociation (ETD): ETD is advantageous because it preferentially cleaves the disulfide bond, simplifying the resulting spectrum by showing the individual peptide chains. It is particularly effective for large, highly charged peptides and for analyzing intra-chain disulfide bonds where CID/HCD provides limited information. EThcD, a combination of ETD and HCD, can outperform ETD alone in some cases.
Troubleshooting Guides
Problem 1: I am observing unexpected disulfide-linked peptides, suggesting scrambling has occurred.
| Possible Cause | Solution |
| Digestion pH is too high (neutral or alkaline). | Lower the digestion pH to a slightly acidic range (e.g., pH |
Technical Support Center: Minimizing Non-Specific Crosslinking in Cellular Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to non-specific crosslinking in cellular studies.
Troubleshooting Guides
This section addresses specific issues encountered during experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: High Background Signal in Immunoprecipitation (IP) or Chromatin Immunoprecipitation (ChIP)
-
Question: I am observing a high background signal in my negative control lanes (e.g., IgG control) for my IP/ChIP experiment. What could be the cause and how can I fix it?
-
Answer: High background in IP and ChIP experiments is a common issue that can obscure true positive results. The primary causes often revolve around non-specific binding of proteins or antibodies to the beads or other components of the assay.
Potential Causes and Solutions:
Cause Solution Non-specific binding to beads Pre-clear the lysate: Before adding your specific antibody, incubate the cell lysate with Protein A/G beads for 1-2 hours.[1][2][3][4][5][6] This step will capture proteins that non-specifically bind to the beads, which can then be discarded. Excessive antibody concentration Titrate your antibody: Using too much antibody can lead to non-specific binding.[3][7] Perform a titration experiment to determine the optimal antibody concentration that gives the best signal-to-noise ratio. Insufficient washing Optimize wash steps: Increase the number of washes and/or the stringency of the wash buffers.[8][9] Consider adding a small amount of detergent (e.g., 0.05% Tween 20) to your wash buffers to help disrupt weak, non-specific interactions.[8] For ChIP, sequential washes with low-salt and high-salt buffers are recommended.[1] Inadequate blocking of beads Block the beads: Before adding the antibody, incubate the beads with a blocking agent like Bovine Serum Albumin (BSA) or salmon sperm DNA to saturate non-specific binding sites on the bead surface.[10] Contaminated reagents Use fresh buffers: Ensure all buffers and reagents are freshly prepared and free from contamination.[3][4]
Issue 2: Non-Specific Bands in Western Blotting after Immunoprecipitation
-
Question: My Western blot following an immunoprecipitation shows multiple non-specific bands, making it difficult to identify my protein of interest. How can I resolve this?
-
Answer: The appearance of non-specific bands on a Western blot after IP can be frustrating. This often points to issues with the IP procedure itself or the subsequent Western blotting steps.
Potential Causes and Solutions:
Cause Solution Co-elution of IgG heavy and light chains The secondary antibody used for the Western blot detects the heavy (~50 kDa) and light (~25 kDa) chains of the IP antibody.[5][8] To avoid this, use a secondary antibody that is specific for the light chain of the primary antibody.[8] Alternatively, crosslink the primary antibody to the beads before the IP. Insufficient blocking of the membrane Optimize blocking: Increase the concentration of your blocking agent (e.g., 5% non-fat milk or BSA) and/or the blocking time.[11][12][13] For phosphorylated proteins, use BSA instead of milk as milk contains phosphoproteins.[11][12] Sample degradation Use protease inhibitors: Always include a protease inhibitor cocktail in your lysis buffer to prevent protein degradation, which can lead to the appearance of multiple lower molecular weight bands.[11] Prepare fresh lysates for each experiment.[11] High secondary antibody concentration Titrate the secondary antibody: Similar to the primary antibody, a high concentration of the secondary antibody can lead to non-specific binding.[13] Dilute the secondary antibody to find the optimal concentration.
Issue 3: High Background in Immunofluorescence (IF)
-
Question: I am seeing a high, diffuse background staining in my immunofluorescence images. What are the common causes and how can I improve my staining?
-
Answer: High background in immunofluorescence can mask the specific localization of your target protein. This is often due to non-specific antibody binding or issues with sample preparation.
Potential Causes and Solutions:
Cause Solution Inadequate blocking Use appropriate blocking serum: The blocking serum should be from the same species as the secondary antibody to prevent cross-reactivity.[14][15][16] For example, if you are using a goat anti-mouse secondary antibody, you should use normal goat serum for blocking.[14] A common blocking solution is 5-10% normal serum in PBS with 0.1% Triton X-100.[17] Non-specific secondary antibody binding Perform a secondary antibody-only control: This involves omitting the primary antibody incubation step to check for non-specific binding of the secondary antibody.[11] If background is observed, consider using a pre-adsorbed secondary antibody.[11] Hydrophobic and ionic interactions Include a non-ionic detergent: Adding a detergent like Triton X-100 or Tween 20 to your blocking and wash buffers can help minimize non-specific hydrophobic interactions.[17] Autofluorescence Some tissues have endogenous fluorophores that can contribute to background. This can be quenched using specific reagents or by careful selection of fluorophores with distinct emission spectra.
FAQs (Frequently Asked Questions)
Q1: What is non-specific crosslinking?
A1: Non-specific crosslinking refers to the undesirable covalent linking of a crosslinking agent to molecules that are not the intended targets.[10] This can happen due to random collisions or interactions with highly abundant cellular components, leading to high background signals and false-positive results.[10]
Q2: How do I choose the right blocking agent?
A2: The choice of blocking agent depends on the specific application. Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and normal serum.[14][16] For detecting phosphorylated proteins, BSA is preferred over milk because milk contains casein, a phosphoprotein that can cause high background.[11][12] Normal serum is often used in immunofluorescence and immunohistochemistry and should be from the same species as the secondary antibody.[14][15][16]
Q3: Can the crosslinker concentration affect non-specific binding?
A3: Yes, an excessively high concentration of a crosslinking agent can increase the likelihood of random, non-specific crosslinking events.[10][18] It is crucial to titrate the crosslinker concentration to find the optimal balance between efficient crosslinking of your target and minimizing non-specific interactions.[18]
Q4: How important are the washing steps?
A4: Washing steps are critical for removing unbound and non-specifically bound molecules.[8][12] Insufficient washing can lead to high background.[10] Optimizing the number of washes, the duration of each wash, and the composition of the wash buffer (e.g., by adding detergents or varying salt concentrations) is essential for clean results.[8][9]
Q5: What is the purpose of a pre-clearing step in immunoprecipitation?
A5: A pre-clearing step is performed to reduce non-specific background by removing proteins from the cell lysate that tend to bind non-specifically to the immunoprecipitation beads.[1][2][3][4][5][6] The lysate is incubated with beads alone, and then the beads are discarded before the specific antibody is added.[2]
Data Presentation
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages | Best For |
| Bovine Serum Albumin (BSA) | 1-5% | Single purified protein, good for phospho-protein detection.[7][11][12] | Can have batch-to-batch variability. | Western blotting (especially for phospho-proteins), ELISA, IF. |
| Non-fat Dry Milk | 1-5% | Inexpensive and effective for many applications.[19] | Contains phosphoproteins (casein) and biotin, which can interfere with certain assays.[11][12][16] | Western blotting (for non-phospho-proteins). |
| Normal Serum | 5-10% | Very effective at reducing non-specific antibody binding.[15][20] | Must be from the same species as the secondary antibody to avoid cross-reactivity.[14][15][16] | Immunofluorescence (IF), Immunohistochemistry (IHC). |
| Fish Skin Gelatin | 0.1-0.5% | Remains liquid at cold temperatures and has good blocking activity.[19] | Can be less effective than casein for some applications.[19] | ELISA, Western blotting. |
| Casein | 0.1-1% | Highly effective at blocking non-specific binding to plastic surfaces.[19] | Can interfere with detection of phosphorylated proteins. | ELISA. |
Experimental Protocols
Protocol 1: General Cell Fixation for Immunofluorescence
This protocol describes a general method for fixing adherent cells using paraformaldehyde (PFA).
-
Preparation:
-
Prepare a 4% PFA solution in Phosphate Buffered Saline (PBS).
-
Warm all solutions to room temperature.
-
-
Washing:
-
Gently aspirate the culture medium from the cells.
-
Wash the cells twice with PBS for 5 minutes each.
-
-
Fixation:
-
Add the 4% PFA solution to the cells and incubate for 10-20 minutes at room temperature.[21]
-
-
Quenching (Optional but Recommended):
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Proceed to Blocking: The cells are now ready for the blocking step.
Protocol 2: Immunoprecipitation (IP) with Pre-clearing
This protocol provides a general workflow for immunoprecipitation with a focus on minimizing non-specific binding.
-
Cell Lysis:
-
Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate.
-
-
Pre-clearing the Lysate:
-
Immunoprecipitation:
-
Add the primary antibody to the pre-cleared lysate and incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with a cold wash buffer (e.g., lysis buffer or a modified wash buffer with adjusted salt and detergent concentrations).
-
-
Elution:
-
Elute the protein complexes from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer for Western blot analysis).
-
Mandatory Visualization
Caption: Workflow for an immunoprecipitation experiment with a pre-clearing step.
Caption: Logical relationship between a common problem and its potential solutions.
References
- 1. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Chromatin Immunoprecipitation (ChIP) Troubleshooting Tips [sigmaaldrich.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 7. benchchem.com [benchchem.com]
- 8. Western blot troubleshooting guide! [jacksonimmuno.com]
- 9. How to Reduce High Background Signals in Co‑IP Assays? | MtoZ Biolabs [mtoz-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 12. clyte.tech [clyte.tech]
- 13. arp1.com [arp1.com]
- 14. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 15. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 16. Blocking Strategies for IHC | Thermo Fisher Scientific - US [thermofisher.com]
- 17. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [bio-techne.com]
- 18. benchchem.com [benchchem.com]
- 19. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biocompare.com [biocompare.com]
- 21. clyte.tech [clyte.tech]
- 22. blog.benchsci.com [blog.benchsci.com]
- 23. biomol.com [biomol.com]
Technical Support Center: Minimizing Disulfide Bond Scrambling in Sample Preparation
Disulfide bond scrambling, the incorrect formation or rearrangement of disulfide bonds, is a critical issue in protein analysis that can lead to misinterpretation of protein structure, function, and stability.[1] This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and detailed protocols to mitigate disulfide bond scrambling during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of disulfide bond scrambling?
A1: Disulfide bond scrambling is primarily initiated by the presence of free thiol groups (-SH) from cysteine residues, which can attack existing disulfide bonds.[2] This process is significantly accelerated by:
-
Alkaline pH (pH > 7): Promotes the formation of the highly reactive thiolate anion (-S⁻).[2]
-
Elevated Temperatures: Increases reaction rates and can cause protein denaturation, exposing previously buried cysteine residues.[2][3]
-
Denaturing Conditions: Chemical denaturants or stress factors like oxidation and reduction can unfold proteins, making cysteines more accessible for scrambling.[1][2]
-
Presence of Reducing Agents: Even trace amounts of reducing agents can break native disulfide bonds, leading to their incorrect reformation.[1][4]
Q2: How can I prevent disulfide bond scrambling during my sample preparation?
A2: The most effective strategy is to control the experimental conditions to minimize the reactivity of free thiols. Key preventative measures include:
-
pH Control: Maintaining a slightly acidic pH (around 6.5 or lower) keeps free thiols in their less reactive protonated state (-SH).[2][5]
-
Temperature Control: Performing sample preparation steps at lower temperatures (e.g., 4°C) can slow down the rate of disulfide exchange.[6]
-
Alkylation (Capping): Covalently modifying free thiol groups with an alkylating agent is a robust method to prevent them from participating in disulfide exchange reactions.[2]
-
Use of Additives: Buffer additives like glycerol can help stabilize protein structure, while chelating agents such as EDTA can sequester metal ions that may catalyze disulfide bond reshuffling.[1]
-
Prompt Processing: Minimizing the time samples spend in conditions conducive to scrambling is crucial.[5]
Q3: Which alkylating agent is better for preventing disulfide scrambling: N-ethylmaleimide (NEM) or iodoacetamide (IAA)?
A3: Both NEM and iodoacetamide are commonly used alkylating agents, but NEM is significantly more effective at preventing disulfide scrambling.[7] NEM reacts much faster with free thiols than the rate of thiol-disulfide exchange, even under basic conditions.[7] Iodoacetamide, on the other hand, can still allow for extensive disulfide scrambling to occur during the alkylation reaction.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected protein aggregation or multimers observed in non-reducing SDS-PAGE. | Incomplete alkylation of free thiols, leading to the formation of new, non-native intermolecular disulfide bonds.[2] | 1. Optimize Alkylation: Ensure complete alkylation by using a more effective reagent like NEM. 2. Increase Reagent Concentration: Use a sufficient concentration of the alkylating agent (e.g., 10-20 mM for NEM). 3. Control pH: Perform alkylation at a pH optimal for the chosen reagent (pH 6.5-7.5 for NEM).[8] |
| Mass spectrometry results show a high degree of disulfide bond scrambling. | 1. Ineffective Alkylation: The chosen alkylating agent (e.g., iodoacetamide) may not be reacting fast enough to prevent scrambling.[7] 2. Alkaline pH: The sample preparation buffer is at a pH that promotes thiol-disulfide exchange.[2] | 1. Switch to NEM: Utilize N-ethylmaleimide for a more rapid and complete blockage of free thiols.[7] 2. Acidify the Sample: Adjust the buffer to a slightly acidic pH (~6.5) during sample handling and digestion where possible.[5] |
| Mass spectrometry data indicates incomplete cysteine alkylation. | 1. Insufficient Reagent: The concentration of the alkylating agent is too low to modify all free thiols. 2. Short Incubation Time: The reaction time is not long enough for complete alkylation. | 1. Increase Alkylating Agent Concentration: Titrate the concentration of NEM or IAA to ensure a molar excess over free thiols. 2. Extend Incubation Time: Increase the incubation time for the alkylation step (e.g., 30-60 minutes).[8] |
| High number of off-target modifications observed in mass spectrometry data. | The alkylating agent is reacting with other amino acid residues besides cysteine (e.g., lysine, histidine). This is more likely at higher pH, with high reagent concentrations, and long incubation times.[8] | 1. Optimize pH: For NEM, maintain a pH between 6.5 and 7.5 to ensure specificity for thiols.[8] 2. Reduce Reagent Concentration: Use the lowest effective concentration of the alkylating agent. 3. Minimize Incubation Time: Use the shortest incubation time necessary for complete cysteine alkylation. |
Quantitative Data Summary
Table 1: Comparison of Alkylating Agent Effectiveness in Preventing Disulfide Scrambling [7]
| Alkylating Agent | Average Relative Abundance of Scrambled Disulfides | Efficacy |
| None (Positive Control) | 1.3% | - |
| Iodoacetamide | 0.1% | Moderate |
| N-ethylmaleimide (NEM) | 0.002% | High |
Data from a non-reduced peptide mapping experiment on a monoclonal antibody, highlighting the superior performance of NEM.
Experimental Protocols
Protocol 1: Alkylation of Free Thiols with N-ethylmaleimide (NEM) to Prevent Scrambling
This protocol is designed for applications where the native disulfide bonds need to be analyzed, and scrambling of free thiols must be prevented.
Materials:
-
Protein sample
-
Denaturing buffer (e.g., 6 M Guanidine-HCl, 100 mM Tris-HCl, pH 7.5)
-
N-ethylmaleimide (NEM) stock solution (200 mM in ethanol or water, prepare fresh)
-
Desalting column
Procedure:
-
Denaturation: Dissolve the protein sample in the denaturing buffer to a final concentration of 1-5 mg/mL. Incubate at 37°C for 30 minutes to unfold the protein and expose free cysteine residues.
-
Alkylation: Add the fresh NEM stock solution to the denatured protein sample to a final concentration of 20 mM.[6]
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature in the dark.[6]
-
Buffer Exchange: Remove the denaturant and excess NEM using a desalting column, exchanging the buffer to one compatible with downstream analysis (e.g., 50 mM Tris-HCl, pH 8.0 for trypsin digestion).[6]
Protocol 2: Reduction and Alkylation with Iodoacetamide (IAA) for Proteomics Workflows
This protocol is a standard procedure for preparing protein samples for bottom-up proteomics, where all disulfide bonds are first reduced and then the resulting free thiols are alkylated.
Materials:
-
Protein sample in a suitable buffer (e.g., 8 M Urea, 100 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT) stock solution (500 mM in water, prepare fresh)
-
Iodoacetamide (IAA) stock solution (500 mM in water, prepare fresh and protect from light)[9]
Procedure:
-
Reduction: Add DTT stock solution to the protein sample to a final concentration of 5 mM. Incubate for 30-45 minutes at 56°C to reduce all disulfide bonds.[9]
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Add freshly prepared IAA stock solution to a final concentration of 14-15 mM. Incubate for 30 minutes at room temperature in the dark.[9]
-
Quenching: Quench any unreacted IAA by adding DTT stock solution to an additional final concentration of 5 mM. Incubate for 15 minutes at room temperature in the dark.[9]
-
Sample Cleanup: The sample is now ready for buffer exchange or dilution prior to enzymatic digestion.
Visualizations
Caption: Workflow for non-reduced disulfide bond analysis.
Caption: Factors causing disulfide scrambling and their countermeasures.
References
- 1. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoaceta... [protocols.io]
- 2. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2023043892A1 - Method to prevent sample preparation-induced disulfide scrambling in non-reduced peptide mapping - Google Patents [patents.google.com]
- 4. Advanced mass spectrometry workflows for analyzing disulfide bonds in biologics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sciex.com [sciex.com]
- 7. Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
Validation & Comparative
A Comparative Guide to Disulfide Crosslinkers: Spotlight on 3-[(3-Amino-3-oxopropyl)dithio]propanamide
For researchers, scientists, and drug development professionals, the selection of an appropriate chemical crosslinker is a critical determinant of experimental success. This guide provides an objective comparison of 3-[(3-Amino-3-oxopropyl)dithio]propanamide (ADT), a disulfide-containing crosslinker, with other commonly used crosslinking agents. By examining key performance characteristics and providing supporting experimental methodologies, this document aims to facilitate an informed choice of reagent for applications ranging from protein interaction studies to the development of antibody-drug conjugates (ADCs).
At the heart of many bioconjugation techniques lies the crosslinker, a molecule with two or more reactive ends that form covalent bonds with target functional groups on proteins or other biomolecules. The choice of crosslinker dictates the specificity, stability, and reversibility of the linkage. Disulfide crosslinkers, such as ADT, are of particular interest due to their cleavable nature. The disulfide bond within their structure is stable under physiological conditions but can be readily cleaved in the presence of reducing agents like dithiothreitol (DTT) or within the highly reducing intracellular environment.[1] This feature is especially valuable in applications like ADCs, where the cytotoxic payload must be released from the antibody upon internalization into a target cell.[1][]
Comparative Analysis of Crosslinkers
To aid in the selection process, the following table summarizes the key properties of ADT and other popular crosslinkers. As direct experimental data for ADT is limited in publicly available literature, its properties are inferred from its chemical structure and comparison with the structurally similar and well-characterized crosslinker, Dithiobis(succinimidyl propionate) (DSP).
| Feature | This compound (ADT) | Dithiobis(succinimidyl propionate) (DSP) | Disuccinimidyl suberate (DSS) | Bis(sulfosuccinimidyl) suberate (BS3) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| Reactive Groups | Amine | NHS ester (Amine) | NHS ester (Amine) | Sulfo-NHS ester (Amine) | Carbodiimide (Carboxyl & Amine) |
| Cleavability | Reducible (Disulfide) | Reducible (Disulfide) | Non-cleavable | Non-cleavable | Cleavable (under acidic conditions) |
| Spacer Arm Length | ~12.3 Å (estimated) | 12.0 Å[3] | 11.4 Å | 11.4 Å | Zero-length |
| Water Solubility | Moderate (predicted) | Low (soluble in organic solvents like DMSO, DMF)[3] | Low (soluble in organic solvents like DMSO, DMF) | High | High |
| Cell Membrane Permeability | Permeable (predicted) | Permeable[4] | Permeable | Impermeable | Permeable |
| Key Applications | Protein-protein interaction studies, ADC development | Intracellular protein crosslinking, immunoprecipitation[3] | Protein-protein interaction studies, protein complex stabilization | Cell surface protein crosslinking | Conjugating proteins to carboxyl-containing molecules or surfaces |
Experimental Protocols
A detailed experimental protocol is crucial for the successful application of any crosslinker. Below is a representative protocol for protein crosslinking using a disulfide-containing, amine-reactive crosslinker like ADT or DSP. This protocol is adapted from established procedures for DSP.[5]
General Protocol for In Vitro Protein Crosslinking
Materials:
-
Purified protein sample in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
This compound (ADT) or Dithiobis(succinimidyl propionate) (DSP)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Reducing agent (e.g., 50 mM DTT or 2-mercaptoethanol) for cleavage
-
SDS-PAGE analysis reagents
Procedure:
-
Prepare Protein Solution: Dissolve the purified protein(s) in an amine-free buffer (e.g., PBS) to the desired concentration (typically 0.1-5 mg/mL).
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve the crosslinker (ADT or DSP) in anhydrous DMSO or DMF to a concentration of 10-25 mM.[6]
-
Crosslinking Reaction: Add the crosslinker stock solution to the protein solution to achieve a final concentration of 0.2-2 mM. The optimal crosslinker-to-protein molar ratio should be determined empirically, but a 20-50 fold molar excess is a common starting point.[7]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to quench any unreacted crosslinker.[5]
-
Analysis: Analyze the crosslinked products by SDS-PAGE. To confirm cleavability, a parallel sample can be treated with a reducing agent (e.g., DTT) before loading onto the gel. The disappearance of higher molecular weight crosslinked bands and the reappearance of the original protein bands will confirm the disulfide linkage.
Visualizing Crosslinking Concepts
To further elucidate the principles and workflows discussed, the following diagrams are provided.
Caption: A typical workflow for crosslinking proteins in vitro.
Caption: Classification of crosslinkers based on cleavability and membrane permeability.
Caption: Mechanism of action for an ADC utilizing a cleavable disulfide linker.
References
- 1. benchchem.com [benchchem.com]
- 3. DSP Crosslinker 100 mg CAS 57757-57-0 (DTSP crosslinker; Lomant's Reagent) - Dithiobis(succinimidyl propionate) (DSP Crosslinker or DTSP Crosslinker) - ProteoChem [proteochem.com]
- 4. Di-(N-succinimidyl)-3,3´-dithiodipropionate — CF Plus Chemicals [cfplus.cz]
- 5. proteochem.com [proteochem.com]
- 6. You are being redirected... [bio-world.com]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to Mass Spectrometric Validation of 3-[(3-Amino-3-oxopropyl)dithio]propanamide Crosslinks
For researchers, scientists, and drug development professionals, the precise identification of protein-protein interactions is paramount for elucidating biological pathways and discovering novel therapeutic targets. Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for capturing these interactions in their native cellular environment. This guide provides a comprehensive comparison of 3-[(3-Amino-3-oxopropyl)dithio]propanamide, a thiol-cleavable crosslinker, with other commonly used reagents. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and application of the optimal crosslinking strategy for your research needs.
Introduction to this compound
This compound, commonly known as Dithiobis(succinimidyl propionate) (DSP) or its water-soluble analog, 3,3′-dithiobis(sulfosuccinimidyl propionate) (DTSSP), is a homobifunctional crosslinking agent.[1] It features N-hydroxysuccinimide (NHS) esters at both ends of a 12.0 Å spacer arm, which react efficiently with primary amines (the N-terminus of proteins and the ε-amino group of lysine residues) to form stable amide bonds.[1][2] The key feature of DSP and DTSSP is the presence of a disulfide bond within the spacer arm, which can be readily cleaved by reducing agents.[3] This cleavability simplifies the analysis of crosslinked peptides by mass spectrometry.[4] DSP is cell-membrane permeable, making it suitable for crosslinking intracellular proteins, while the sulfated version, DTSSP, is water-soluble and ideal for crosslinking cell-surface proteins.[1][5]
Comparative Analysis of Crosslinking Reagents
The choice of crosslinker is critical for the success of an XL-MS experiment. The following tables compare the properties and performance of this compound with other widely used crosslinkers.
Table 1: Chemical Properties of Common Crosslinkers
| Feature | This compound (DSP/DTSSP) | Disuccinimidyl suberate (DSS) / Bis(sulfosuccinimidyl) suberate (BS3) | Disuccinimidyl sulfoxide (DSSO) |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester |
| Target | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) |
| Spacer Arm Length | 12.0 Å | 11.4 Å | 10.1 Å |
| Cleavability | Thiol-cleavable (reducible) | Non-cleavable | MS-cleavable (gas-phase) |
| Cell Membrane Permeability | DSP: Yes; DTSSP: No | DSS: Yes; BS3: No | Yes |
| Solubility | DSP: Soluble in organic solvents (DMSO, DMF); DTSSP: Water-soluble | DSS: Soluble in organic solvents (DMSO, DMF); BS3: Water-soluble | Soluble in organic solvents (DMSO) |
Table 2: Performance Comparison in XL-MS
| Performance Metric | This compound (DSP/DTSSP) | Disuccinimidyl suberate (DSS) / Bis(sulfosuccinimidyl) suberate (BS3) | Disuccinimidyl sulfoxide (DSSO) |
| Data Analysis Complexity | Moderate: Cleavage simplifies spectra, but requires a reduction step. | High: Non-cleavable nature leads to complex chimeric MS/MS spectra. | Low to Moderate: MS-cleavability simplifies data analysis by generating characteristic reporter ions.[6] |
| Number of Identified Crosslinks | Generally high due to simplified spectra after cleavage. | Can be lower in complex samples due to the difficulty in identifying chimeric spectra. | Often yields a high number of identifications due to simplified, automated data analysis workflows.[7] |
| Reaction Efficiency | High, but NHS esters are prone to hydrolysis in aqueous solutions.[8] | High, also susceptible to hydrolysis.[8] | High, also susceptible to hydrolysis. |
| Key Advantage | Reversible crosslinking allows for isolation of interacting partners before MS analysis.[4] | Well-established, cost-effective, and provides rigid distance constraints. | Simplified data analysis workflow and compatibility with automated identification software.[6] |
| Key Disadvantage | Requires an additional chemical cleavage step. Can lead to sample loss. | Difficult to identify crosslinked peptides in complex mixtures. | Requires specialized data acquisition methods (e.g., stepped HCD) for optimal fragmentation.[9] |
Experimental Protocols
A successful XL-MS experiment requires meticulous attention to detail. The following is a generalized protocol for the use of this compound (DSP) for intracellular protein crosslinking and subsequent analysis by mass spectrometry.
I. In-situ Protein Crosslinking with DSP
-
Cell Culture and Harvest: Grow cells to the desired confluency. Wash the cells twice with ice-cold phosphate-buffered saline (PBS), pH 7.4.
-
Crosslinker Preparation: Immediately before use, prepare a 100 mM stock solution of DSP in dry DMSO.[10]
-
Crosslinking Reaction: Resuspend the cell pellet in PBS to a concentration of approximately 8x10^6 cells/mL. Add the DSP stock solution to the cell suspension to a final concentration of 0.1-2 mM.[10][11] The optimal concentration should be determined empirically.[10] Incubate for 30 minutes at 37°C or for 2 hours on ice.[2]
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM.[2] Incubate for 15 minutes at room temperature.
-
Cell Lysis: Pellet the cells by centrifugation and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[12] Incubate on ice for 10 minutes to ensure complete lysis.[10]
-
Clarification of Lysate: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the crosslinked protein complexes.[10]
II. Protein Reduction, Alkylation, and Digestion
-
Denaturation and Reduction: To the cleared lysate, add a denaturing buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0) and a reducing agent such as dithiothreitol (DTT) to a final concentration of 10 mM.[13] Incubate at 60°C for 30 minutes. This step also cleaves the disulfide bond in the DSP crosslinker.[3]
-
Alkylation: Cool the sample to room temperature and add iodoacetamide to a final concentration of 20-40 mM. Incubate for 30 minutes in the dark at room temperature to alkylate free cysteine residues.[13]
-
Quenching of Alkylation: Add DTT to a final concentration of 40 mM to quench the excess iodoacetamide.[13]
-
Buffer Exchange and Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M. Add sequencing-grade trypsin at a 1:50 to 1:100 (trypsin:protein) ratio and incubate overnight at 37°C.[13]
-
Digestion Quench: Stop the digestion by adding formic acid to a final concentration of 1%.
III. LC-MS/MS Analysis
-
Sample Desalting: Desalt the peptide mixture using a C18 StageTip or a similar reversed-phase cleanup method.
-
LC Separation: Load the desalted peptides onto a reversed-phase HPLC column (e.g., a 75 µm x 15 cm C18 column) and separate them using a gradient of increasing acetonitrile concentration in the presence of 0.1% formic acid.[3][14]
-
Mass Spectrometry: Analyze the eluted peptides on a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).[3] Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
IV. Data Analysis
-
Database Searching: Use specialized software such as pLink, Xi, or xQuest to search the acquired MS/MS spectra against a protein sequence database.[11][15] These programs are designed to identify spectra arising from crosslinked peptides.
-
Search Parameters: Key parameters to define in the search include the mass of the crosslinker, the specificity of the crosslinker (e.g., lysine and protein N-termini), the mass of the cleaved crosslinker remnant on the peptides, and potential modifications (e.g., carbamidomethylation of cysteine). For DSP, after reduction, one part of the linker remains on each peptide, resulting in a specific mass modification.
-
Validation and Visualization: Validate the identified crosslinks based on the scoring of the search engine and a defined false discovery rate (FDR).[11] Visualize the identified crosslinks on protein structures or interaction networks using tools like ProXL or Cross-ID.[16][17]
Mandatory Visualizations
The following diagrams illustrate the key chemical reactions and the experimental workflow described in this guide.
Caption: Experimental workflow for XL-MS using DSP.
Caption: DSP crosslinking and cleavage reaction.
References
- 1. 架橋タンパク質相互作用解析法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. proteochem.com [proteochem.com]
- 3. arxiv.org [arxiv.org]
- 4. A high-speed search engine pLink 2 with systematic evaluation for proteome-scale identification of cross-linked peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. Cross-linking/mass spectrometry at the crossroads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized fragmentation schemes and data analysis strategies for proteome-wide cross-link identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficient and robust proteome-wide approaches for cross-linking mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 10. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A synthetic peptide library for benchmarking crosslinking-mass spectrometry search engines for proteins and protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Roberto Sitia Lab - DSP crosslinking [sites.google.com]
- 13. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Using pLink to Analyze Cross-Linked Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cross-ID: Analysis and Visualization of Complex XL–MS-Driven Protein Interaction Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An open data format for visualization and analysis of cross-linked mass spectrometry results - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Amine-Reactive, Thiol-Cleavable Crosslinkers for Protein Interaction Studies: DTSSP vs. 3-[(3-Amino-3-oxopropyl)dithio]propanamide
For researchers, scientists, and drug development professionals navigating the complexities of protein interaction analysis, the choice of crosslinking reagent is paramount. This guide provides a detailed comparison between the well-established crosslinker, DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate)), and the lesser-known alternative, 3-[(3-Amino-3-oxopropyl)dithio]propanamide.
While both molecules possess a disulfide bond, rendering them cleavable under reducing conditions, a thorough review of scientific literature reveals a significant disparity in their documented applications and performance data for protein interaction studies. This guide will provide a comprehensive overview of DTSSP, supported by experimental protocols and known performance characteristics. In contrast, for this compound, we will present its basic chemical properties, while highlighting the current absence of published experimental data for its use in protein crosslinking, making a direct performance comparison unfeasible at this time.
Section 1: DTSSP - A Versatile Tool for Probing Protein Interactions
DTSSP is a water-soluble, homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker widely used to study protein-protein interactions.[1][2] Its water solubility makes it particularly suitable for crosslinking proteins in aqueous solutions without the need for organic solvents like DMSO or DMF.[1][3] A key feature of DTSSP is its membrane impermeability, which makes it an excellent choice for specifically studying cell surface protein interactions.[2]
The NHS esters at both ends of the DTSSP molecule react with primary amines (found on lysine residues and the N-terminus of proteins) at a pH range of 7-9 to form stable amide bonds.[2][4] The central disulfide bond in its spacer arm can be easily cleaved by reducing agents such as dithiothreitol (DTT) or 2-mercaptoethanol, allowing for the separation of crosslinked proteins for subsequent analysis.[2][4]
Key Performance Characteristics of DTSSP
| Feature | Description | References |
| Solubility | Water-soluble | [1][4] |
| Membrane Permeability | Impermeable | [2] |
| Reactive Groups | N-hydroxysulfosuccinimide (sulfo-NHS) esters | [4] |
| Target Specificity | Primary amines (e.g., lysine residues) | [2][4] |
| Spacer Arm Length | 12.0 Å | [5] |
| Cleavability | Thiol-cleavable disulfide bond (reducible by DTT, 2-mercaptoethanol) | [2][4] |
| Primary Applications | Cell surface protein crosslinking, immunoprecipitation, mass spectrometry | [4][6] |
Experimental Protocol: Cell Surface Protein Crosslinking using DTSSP
This protocol provides a general guideline for crosslinking cell surface proteins on intact cells. Optimization may be required for specific cell types and protein targets.
Materials:
-
Cells of interest
-
DTSSP crosslinker
-
Phosphate-Buffered Saline (PBS), pH 7.2-8.0 (amine-free)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)
-
Reducing sample buffer for SDS-PAGE (containing DTT or 2-mercaptoethanol)
-
Non-reducing sample buffer for SDS-PAGE
Procedure:
-
Cell Preparation: Culture cells to the desired confluency. Gently wash the cells 2-3 times with ice-cold PBS to remove any amine-containing culture medium.
-
Crosslinker Preparation: Immediately before use, prepare a fresh solution of DTSSP in PBS at the desired concentration (e.g., 0.25-5 mM).[1]
-
Crosslinking Reaction: Aspirate the final PBS wash and add the DTSSP solution to the cells. Incubate for 30 minutes at room temperature or 2 hours on ice.[1]
-
Quenching: Terminate the crosslinking reaction by adding the quenching buffer to a final concentration of 20-50 mM.[1] Incubate for 15 minutes at room temperature.[1]
-
Cell Lysis: Wash the cells with PBS and proceed with your standard cell lysis protocol.
-
Analysis:
-
To confirm crosslinking, analyze the cell lysate by SDS-PAGE under both non-reducing and reducing conditions.
-
Under non-reducing conditions, crosslinked protein complexes will appear as higher molecular weight bands.
-
Under reducing conditions, the disulfide bond in DTSSP is cleaved, and the higher molecular weight bands should disappear or be significantly reduced, with the constituent proteins running at their individual molecular weights.
-
Workflow for DTSSP Crosslinking and Mass Spectrometry Analysis
The cleavable nature of DTSSP makes it particularly amenable to mass spectrometry-based proteomics for the identification of interacting proteins.[6]
References
A Head-to-Head Comparison of Cleavable and Non-Cleavable Crosslinkers in Proteomics
A Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of proteomics, chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein-protein interactions (PPIs) and mapping the three-dimensional architecture of protein complexes. At the heart of this methodology lies the choice of the crosslinking reagent, broadly categorized as either cleavable or non-cleavable. This guide provides an objective, data-driven comparison of these two classes of crosslinkers, offering insights into their respective advantages and disadvantages to aid researchers in selecting the optimal tool for their specific experimental needs.
The Fundamental Difference: Stability vs. Simplified Analysis
The primary distinction between cleavable and non-cleavable crosslinkers lies in the stability of the spacer arm that connects the two reactive groups. Non-cleavable crosslinkers form a stable, covalent bond between interacting amino acid residues, providing a robust snapshot of protein interactions. In contrast, cleavable crosslinkers contain a labile bond within their spacer arm that can be broken under specific conditions, such as through collision-induced dissociation (CID) in the mass spectrometer. This key difference has profound implications for the entire XL-MS workflow, from data acquisition to bioinformatics analysis.
Performance at a Glance: A Quantitative Comparison
While direct head-to-head comparisons under identical conditions are not abundant in the literature, data from various studies using either cleavable or non-cleavable crosslinkers can provide valuable insights into their performance. The following table summarizes representative quantitative data from studies employing popular examples of each crosslinker type.
| Feature | Cleavable Crosslinker (DSBU) | Non-Cleavable Crosslinker (BS3) | Reference |
| Unique Cross-linked Sites Identified (in complex samples) | >7400 in Drosophila melanogaster embryo extracts | ~2075 peptide-spectrum matches in yeast Pol II complex | [1] |
| False Discovery Rate (FDR) Control | Enables confident identification at 1% FDR in proteome-wide studies.[1] | FDR estimation is well-established but can be more complex for inter-protein links.[2][3] | |
| Data Analysis Complexity | Simplified due to MSn fragmentation, reducing the search space.[4] | Computationally more intensive due to the quadratic increase in potential peptide-peptide combinations.[4] | |
| Confidence in Identification | High, due to characteristic fragment ion signatures upon cleavage.[4] | Can be lower, especially for complex mixtures, requiring sophisticated scoring algorithms. |
Delving Deeper: Advantages and Disadvantages
Cleavable Crosslinkers: Simplifying the Puzzle
The principal advantage of cleavable crosslinkers is the simplification of data analysis.[4] During tandem mass spectrometry (MS/MS), the crosslinker is fragmented, releasing the two individual peptides. This allows for their independent sequencing in a subsequent MS3 scan, which significantly reduces the complexity of spectral interpretation and increases the confidence in crosslink identification.[5]
Advantages:
-
Simplified Data Analysis: MSn-based workflows with cleavable crosslinkers allow for the individual identification of the cross-linked peptides, which is computationally less demanding than analyzing the fragmentation spectrum of a non-cleaved peptide pair.[4]
-
Increased Confidence in Identification: The predictable fragmentation of the crosslinker generates characteristic reporter ions, providing an additional layer of evidence for the presence of a cross-linked peptide.
-
Improved Signal-to-Noise Ratio: By separating the fragmentation of the crosslinker from the fragmentation of the peptides, cleaner MS3 spectra of the individual peptides can be obtained.
Disadvantages:
-
Potential for Premature Cleavage: The labile bond in the crosslinker might not be completely stable under all sample handling conditions, potentially leading to a loss of cross-linked products before MS analysis.
-
More Complex Fragmentation: The initial fragmentation of the crosslinker adds a step to the MS analysis, which may require specialized instrument methods.
-
Potential for Artifacts: Incomplete cleavage or unexpected fragmentation pathways can sometimes complicate data analysis.
Non-Cleavable Crosslinkers: The Gold Standard for Stability
Non-cleavable crosslinkers are valued for their chemical stability, ensuring that the covalent link between proteins remains intact throughout the experimental workflow.[5] This makes them a robust choice for capturing and preserving protein interactions.
Advantages:
-
High Stability: The covalent bond formed is highly stable, minimizing the risk of losing cross-links during sample preparation and analysis.
-
Simpler Chemistry: The synthesis and application of non-cleavable crosslinkers are generally more straightforward.
-
Well-Established Protocols: A wealth of literature and established protocols are available for commonly used non-cleavable crosslinkers like BS3 and DSS.[5]
Disadvantages:
-
Complex Data Analysis: Identifying the two peptides from a single, complex MS/MS spectrum is a significant bioinformatic challenge. The number of potential peptide-peptide combinations that need to be considered increases quadratically with the size of the protein database.[4]
-
Lower Identification Confidence in Complex Samples: Without the aid of a cleavable linker's signature ions, confidently identifying both peptides in a cross-link can be difficult, potentially leading to higher false discovery rates.
-
Suppressed Fragmentation of one Peptide: In some cases, one of the cross-linked peptides may fragment preferentially, making it difficult to obtain sequence information for the other peptide.
Experimental Protocols: A Practical Guide
Below are generalized protocols for two commonly used crosslinkers, the cleavable disuccinimidyl sulfoxide (DSSO) and the non-cleavable bis(sulfosuccinimidyl)suberate (BS3). These should be optimized for the specific protein system and instrumentation.
Protocol 1: Crosslinking with the Cleavable Crosslinker DSSO
This protocol is adapted from a study on in situ interaction proteomics.[6][7]
1. Sample Preparation:
-
Solubilize 50 µg of the protein of interest (e.g., BSA) in 50 µL of HEPES buffer (20 mM HEPES, pH 8.0, 150 mM NaCl, 1.5 mM MgCl2).[6][7]
2. Crosslinking Reaction:
-
Prepare a 50 mM stock solution of DSSO in anhydrous DMSO.
-
Add the DSSO stock solution to the protein sample to achieve the desired final concentration (e.g., a 1:1 molar ratio of protein amine groups to DSSO).[6][7]
-
Incubate the reaction mixture for 1 hour at room temperature.[6][7]
3. Quenching:
-
Stop the reaction by adding 1 M ammonium bicarbonate to a final concentration of 20 mM and incubate for 15 minutes at room temperature.[8]
4. Sample Processing for MS Analysis:
-
Reduce the protein disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.
-
Digest the cross-linked proteins with a protease such as trypsin overnight at 37°C.[9]
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.
5. LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer capable of MS3 fragmentation.
-
The instrument method should be configured to trigger an MS3 scan on ions that exhibit the characteristic mass difference of the DSSO remnant upon CID in the MS2 scan.[10]
Protocol 2: Crosslinking with the Non-Cleavable Crosslinker BS3
This protocol provides general steps for using the water-soluble BS3 crosslinker.[11][12][13]
1. Sample Preparation:
-
Prepare the protein sample in a non-amine-containing buffer, such as phosphate-buffered saline (PBS) or HEPES, at a pH between 7 and 9.[8] The protein concentration should be in the low micromolar range to favor intramolecular and specific intermolecular crosslinking.
2. Crosslinking Reaction:
-
Prepare a fresh solution of BS3 in the reaction buffer.
-
Add the BS3 solution to the protein sample to a final concentration typically ranging from 0.5 to 5 mM. The optimal concentration should be determined empirically.[13]
-
Incubate the reaction for 30 minutes to 2 hours at room temperature or on ice.[11]
3. Quenching:
-
Terminate the reaction by adding a quenching buffer containing a primary amine, such as Tris-HCl or glycine, to a final concentration of 20-50 mM. Incubate for 15 minutes.[11]
4. Sample Processing for MS Analysis:
-
Proceed with reduction, alkylation, and proteolytic digestion as described for the cleavable crosslinker protocol.
-
Desalt the peptide mixture.
5. LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer.
-
Data analysis will require specialized software capable of identifying peptide pairs from a single MS/MS spectrum.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in XL-MS workflows using cleavable and non-cleavable crosslinkers.
Conclusion: Making the Right Choice
The decision between a cleavable and a non-cleavable crosslinker is a critical one in the design of an XL-MS experiment. There is no one-size-fits-all answer, and the optimal choice depends on the specific biological question, the nature of the protein sample, and the available instrumentation and bioinformatics capabilities.
Choose a cleavable crosslinker when:
-
Analyzing complex protein mixtures or performing proteome-wide studies.
-
High confidence in crosslink identification is a top priority.
-
The instrumentation for MS3 fragmentation is readily available.
Choose a non-cleavable crosslinker when:
-
The primary goal is to maximize the stability of the cross-linked complex.
-
Working with purified protein complexes of lower complexity.
-
The bioinformatics pipeline for analyzing complex MS/MS spectra of peptide pairs is well-established.
Ultimately, a thorough understanding of the strengths and weaknesses of each crosslinker type, as outlined in this guide, will empower researchers to make informed decisions and generate high-quality, reliable data to unravel the complexities of the proteome.
References
- 1. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. False discovery rate estimation and heterobifunctional cross-linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. False discovery rate estimation and heterobifunctional cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of MS-Cleavable and Noncleavable Chemically Cross-Linked Peptides with MetaMorpheus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. instruct.yulab.org [instruct.yulab.org]
- 6. Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 9. Differential tandem mass spectrometry-based cross-linker: a new approach for high confidence in identifying protein cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
- 12. A protein crosslinking assay for measuring cell surface expression of glutamate receptor subunits in the rodent brain after in vivo treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Navigating the Complex Landscape of Cross-Linked Protein Analysis: A Guide to Mass Spectrometry Software
For researchers, scientists, and drug development professionals engaged in the structural analysis of proteins and their intricate interactions, cross-linking mass spectrometry (XL-MS) has become an indispensable tool. By creating covalent bonds between spatially close amino acid residues, XL-MS provides vital distance constraints that illuminate protein conformations and interaction interfaces. However, the rich and complex datasets generated by this technique demand sophisticated software for accurate interpretation. This guide offers an objective comparison of prominent software tools, supported by experimental data, to empower researchers in selecting the most suitable solution for their analytical needs.
The typical XL-MS workflow involves several key stages: cross-linking of proteins in their native or near-native state, enzymatic digestion of the cross-linked products into peptides, and subsequent analysis by high-resolution mass spectrometry. The final, and arguably most critical, step is the bioinformatic analysis, where specialized software is employed to confidently identify the cross-linked peptides from a multitude of tandem mass spectra. This guide focuses on a selection of widely used and well-documented software, including MeroX, MaxLynx, and XiSEARCH, providing a comparative overview of their performance and features.
Performance Deep Dive: A Quantitative Comparison
The efficacy of XL-MS software can be evaluated based on several key metrics, most notably the number of correctly identified cross-linked peptides and the accuracy of the false discovery rate (FDR) estimation. The following tables summarize the performance of MeroX, MaxLynx, and XiSEARCH based on published data from a comparative study using a bacterial membrane protein complex.
Table 1: Identification of Cross-Linked Peptides using DSBU Cross-linker
| Software | Number of Inter-protein Interactions | Number of Intra-protein Interactions | Total Interactions | Processing Time (minutes) |
| MeroX | 123 | 154 | 277 | < 1 |
| MaxLynx | 25 | 32 | 57 | ~50 |
| XiSEARCH | 135 | 176 | 311 | ~40 |
Data from a study on a bacterial membrane protein complex cross-linked with DSBU.[1][2]
Table 2: Identification of Cross-Linked Peptides using BS3 Cross-linker
| Software | Number of Inter-protein Interactions | Number of Intra-protein Interactions | Total Interactions | Processing Time |
| MeroX | 15 | 28 | 43 | < 1 |
| MaxLynx | - | - | - | Failed |
| XiSEARCH | - | - | - | Failed |
Data from the same study. MaxLynx and XiSEARCH failed to complete the analysis with the BS3 cross-linker due to high system requirements.[1][2]
In a separate benchmark study using a synthetic peptide library cross-linked with a non-cleavable linker, the performance of pLink, StavroX, and Xi was evaluated.
Table 3: Performance on a Synthetic Peptide Library (Non-cleavable cross-linker)
| Software | Correctly Identified CSMs | Calculated FDR (%) |
| pLink | 678 | 4.3 |
| StavroX | 410 | 2.4 |
| Xi | 512 | 2.5 |
CSMs: Cross-linked Peptide-Spectrum Matches. Results filtered to an estimated 5% CSM-FDR.[3]
These results highlight that software performance can vary significantly depending on the cross-linking chemistry and the complexity of the sample. For instance, in the bacterial membrane protein study, XiSEARCH identified the highest number of interactions with the MS-cleavable cross-linker DSBU, while MeroX was the only software to successfully analyze data from the non-cleavable cross-linker BS3, albeit with fewer identifications.[1][2] The synthetic peptide library benchmark demonstrates the varying balance between the number of identifications and the calculated FDR among different search engines.[3]
Unpacking the Analysis Engine: Software Workflows
Understanding the underlying workflow of each software package is crucial for appreciating its strengths and limitations. The following diagrams illustrate the typical data analysis pipelines for several popular tools.
Caption: A generalized workflow for the analysis of cross-linked mass spectrometry data.
MeroX Workflow
MeroX is particularly well-suited for the analysis of data generated with MS-cleavable cross-linkers.[4][5] Its workflow is characterized by a two-step search process that leverages the specific fragmentation pattern of these linkers.
Caption: The data analysis workflow of the MeroX software.
MaxLynx Workflow
Integrated into the popular MaxQuant environment, MaxLynx offers a comprehensive workflow for both non-cleavable and MS-cleavable cross-linkers.[6][7] It employs the Andromeda search engine and features a sophisticated scoring model.
Caption: The integrated data analysis workflow of MaxLynx within the MaxQuant environment.
XiSEARCH Workflow
XiSEARCH is a versatile search engine that is part of a suite of tools developed by the Rappsilber laboratory.[8][9] It is often used in conjunction with xiFDR for robust false discovery rate control and xiVIEW for interactive data visualization.[10][11]
Caption: The modular workflow of the Xi software suite, including xiSEARCH, xiFDR, and xiVIEW.
Experimental Cornerstones: Protocols for Reproducible Results
The quality of XL-MS data is intrinsically linked to the meticulous execution of the experimental protocol. A well-designed experiment is the bedrock for successful software analysis. Key considerations include the choice of cross-linking reagent, protein concentration, and buffer composition. Below are generalized protocols for two commonly used cross-linkers, DSBU and BS3.
Protocol for Cross-linking with Disuccinimidyl Dibutyric Urea (DSBU)
DSBU is an MS-cleavable cross-linker that is particularly useful for proteome-wide studies.
-
Sample Preparation: Purified protein complexes or cell lysates are prepared in a buffer compatible with the cross-linking reaction (e.g., HEPES or PBS, avoiding amine-containing buffers like Tris). The protein concentration is typically in the range of 0.1-1 mg/mL.
-
Cross-linking Reaction: A fresh stock solution of DSBU in an organic solvent (e.g., DMSO) is prepared. The DSBU is added to the protein sample to a final concentration of 1-2 mM. The reaction is incubated for 30-60 minutes at room temperature.
-
Quenching: The reaction is quenched by adding an excess of an amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM. The quenching reaction is allowed to proceed for 15-30 minutes.
-
Protein Digestion: The cross-linked proteins are denatured (e.g., with urea or by heat) and then digested with a protease, typically trypsin, overnight at 37°C.
-
Enrichment of Cross-linked Peptides: Due to their larger size, cross-linked peptides can be enriched from the complex peptide mixture using size-exclusion chromatography (SEC).
-
Mass Spectrometry Analysis: The enriched cross-linked peptides are analyzed by LC-MS/MS on a high-resolution mass spectrometer.
Protocol for Cross-linking with Bis(sulfosuccinimidyl)suberate (BS3)
BS3 is a water-soluble, non-cleavable cross-linker that reacts with primary amines.
-
Sample Preparation: As with DSBU, proteins are prepared in an amine-free buffer.
-
Cross-linking Reaction: A fresh solution of BS3 in the reaction buffer is prepared immediately before use. BS3 is added to the protein sample to a final concentration of 0.5-2 mM. The incubation is typically carried out for 30-60 minutes at room temperature or on ice for a longer duration.
-
Quenching: The reaction is stopped by the addition of a quenching buffer (e.g., Tris-HCl or ammonium bicarbonate).
-
Protein Digestion and MS Analysis: The subsequent steps of protein digestion and mass spectrometry analysis are similar to those for DSBU-cross-linked samples.
Conclusion
The choice of software for analyzing cross-linking mass spectrometry data is a pivotal decision that profoundly influences the quality and depth of the insights gained. While XiSEARCH may be the preferred option for maximizing the number of identified interactions, particularly with MS-cleavable linkers, MeroX provides a compelling balance of speed and user-friendliness, making it an excellent choice for initial analyses and verification. MaxLynx, with its robust performance across different cross-linker types and its integration into the widely-used MaxQuant platform, stands out as a powerful tool for comprehensive and in-depth studies.
Ultimately, the optimal software selection depends on the specific experimental design, the cross-linker employed, and the research question at hand. By carefully considering the quantitative performance data, understanding the underlying software workflows, and adhering to rigorous experimental protocols, researchers can confidently navigate the complexities of XL-MS data analysis and unlock a wealth of structural and functional information about the proteome.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Xlink Analyzer: Software for analysis and visualization of cross-linking data in the context of three-dimensional structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunoprecipitation Crosslinking | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Xlink Analyzer: software for analysis and visualization of cross-linking data in the context of three-dimensional structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Accurate and Automated High-Coverage Identification of Chemically Cross-Linked Peptides with MaxLynx - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CLMSVault: a software suite for protein cross-linking mass spectrometry data analysis and visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Accurate and Automated High-Coverage Identification of Chemically Cross-Linked Peptides with MaxLynx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Workflow for Improved Analysis of Cross-Linking Mass Spectrometry Data Integrating Parallel Accumulation-Serial Fragmentation with MeroX and Skyline - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming protein-protein interactions identified with 3-[(3-Amino-3-oxopropyl)dithio]propanamide
For researchers, scientists, and drug development professionals navigating the complex landscape of protein-protein interactions (PPIs), the validation of these intricate connections is a critical step. This guide provides a comprehensive comparison of various experimental methods for confirming PPIs, with a special focus on the utility of chemical cross-linking using disulfide-containing reagents like 3-[(3-Amino-3-oxopropyl)dithio]propanamide (AODP). We present a detailed analysis of alternative techniques, supported by experimental data and protocols, to empower informed decisions in your research endeavors.
At the heart of cellular processes lie the dynamic interactions between proteins. Identifying these interactions is fundamental to understanding biological pathways and developing novel therapeutics. While numerous techniques can suggest potential PPIs, rigorous confirmation is paramount. Chemical cross-linking, a method that covalently links interacting proteins, offers a powerful approach to capture both stable and transient interactions in situ.
AODP represents a class of amine-reactive, cleavable cross-linkers featuring a disulfide bond. The inherent cleavability of the disulfide bond by reducing agents is a key advantage, allowing for the separation of cross-linked proteins for subsequent analysis, such as by mass spectrometry. Due to the limited specific literature on AODP, this guide will utilize the well-characterized and functionally similar cross-linkers, dithiobis(succinimidyl propionate) (DSP) and its water-soluble analog, 3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP), as representative examples of this class of reagents.
Comparing the Arsenal: A Look at PPI Confirmation Techniques
The choice of method for confirming a PPI depends on various factors, including the nature of the interaction, the cellular context, and the available resources. Below is a comparative overview of common techniques.
| Method | Principle | Interaction Environment | Quantitative Data | Throughput | Key Advantage | Key Limitation |
| Chemical Cross-linking (e.g., DSP/DTSSP) | Covalent linkage of proximal amino acid residues on interacting proteins. | In vivo, in vitro, or in situ. | Indirect (gel band shifts, MS identification). | Low to Medium | Captures transient and weak interactions in their native context.[1][2] | Can generate non-specific cross-links; requires optimization.[2] |
| Co-Immunoprecipitation (Co-IP) | An antibody targets a "bait" protein, pulling it down along with its interacting "prey" proteins from a cell lysate.[3][4][5] | In vivo (within a cell lysate). | Semi-quantitative (Western blot band intensity). | Low | Validates interactions in a near-physiological context.[6] | May miss transient interactions; susceptible to non-specific binding.[4][7] |
| Pull-Down Assay | A tagged "bait" protein is immobilized on a resin and used to capture interacting "prey" proteins from a lysate.[6][8][9] | In vitro. | Semi-quantitative (Western blot band intensity). | Medium | High specificity and adaptability for confirming binary interactions.[8] | In vitro nature may not reflect cellular conditions; potential for false positives.[6] |
| Far-Western Blotting | A labeled "bait" protein is used to probe a membrane containing separated "prey" proteins.[10][11] | In vitro. | Qualitative to semi-quantitative. | Low | Allows for the identification of direct protein-protein interactions.[11] | Requires purified, labeled bait protein; prey proteins are denatured.[10][11] |
| Yeast Two-Hybrid (Y2H) | Interaction between "bait" and "prey" proteins in the yeast nucleus activates a reporter gene.[1][12][13] | In vivo (in yeast). | Qualitative (reporter gene activation). | High | Suitable for large-scale screening of potential interactions.[12][13] | High rate of false positives and negatives; interactions occur in a non-native context.[6] |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor surface as an "analyte" protein binds to an immobilized "ligand" protein.[14][15] | In vitro. | Quantitative (binding affinity, kinetics). | Medium | Provides real-time kinetic data on binding and dissociation.[14][15] | Requires purified proteins; immobilization can affect protein conformation. |
| Biolayer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip as proteins bind.[2][16][17] | In vitro. | Quantitative (binding affinity, kinetics). | High | Real-time, label-free analysis with high throughput capabilities.[18] | Less sensitive than SPR for small molecules; requires purified proteins. |
Delving Deeper: Experimental Protocols
Chemical Cross-linking with DSP/DTSSP Protocol
This protocol provides a general framework for intracellular cross-linking. Optimization of cross-linker concentration and incubation time is crucial for each specific protein interaction.
Materials:
-
Cells expressing the proteins of interest
-
Phosphate-buffered saline (PBS)
-
DSP or DTSSP cross-linker
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Lysis buffer (containing protease inhibitors)
-
Reducing sample buffer for SDS-PAGE (containing DTT or β-mercaptoethanol)
Procedure:
-
Cell Preparation: Harvest and wash cells with ice-cold PBS.
-
Cross-linking: Resuspend the cell pellet in PBS. Add the cross-linker (typically 1-2 mM final concentration) and incubate for 30 minutes at room temperature.[19]
-
Quenching: Terminate the reaction by adding quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Cell Lysis: Pellet the cells and lyse them using an appropriate lysis buffer.
-
Analysis: The cross-linked protein complexes can be analyzed by SDS-PAGE followed by Western blotting. To confirm the cross-link and identify the interacting partners, the disulfide bond in the cross-linker can be cleaved by boiling the sample in a reducing sample buffer before electrophoresis. This will result in the disappearance of the higher molecular weight cross-linked band and the appearance of bands corresponding to the individual proteins.
Co-Immunoprecipitation (Co-IP) Protocol
Materials:
-
Cell lysate containing the protein complex
-
Antibody specific to the "bait" protein
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Lysate Preparation: Prepare a cell lysate under non-denaturing conditions to preserve protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to the bait protein.
-
Complex Capture: Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complex.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting, probing for the expected "prey" protein.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in chemical cross-linking and Co-Immunoprecipitation.
Conclusion
Confirming protein-protein interactions is a multifaceted process that often requires the convergence of evidence from several orthogonal techniques. Chemical cross-linking with reagents like DSP and DTSSP provides a valuable method to capture interactions in their native cellular environment, including those that are weak or transient. By understanding the principles, advantages, and limitations of each available method, researchers can design a robust experimental strategy to confidently validate and characterize the protein interactome, paving the way for new discoveries in biology and medicine.
References
- 1. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. Di-(N-succinimidyl)-3,3´-dithiodipropionate — CF Plus Chemicals [cfplus.cz]
- 4. Proteomics and Its Current Application in Biomedical Area: Concise Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass spectrometry‐based protein–protein interaction networks for the study of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 8. Designer Reagents for Mass Spectrometry-Based Proteomics: Clickable Cross-Linkers for Elucidation of Protein Structures and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. covachem.com [covachem.com]
- 15. youtube.com [youtube.com]
- 16. Cross-Linking Electrochemical Mass Spectrometry for Probing Protein Three-Dimensional Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound CAS#: 1002-19-3 [m.chemicalbook.com]
- 18. Page loading... [wap.guidechem.com]
- 19. repository.ias.ac.in [repository.ias.ac.in]
A Researcher's Guide to Structural Analysis of Proteins: Crosslinking Mass Spectrometry in Focus
For researchers, scientists, and drug development professionals navigating the complex landscape of protein structural analysis, this guide offers a comprehensive comparison of Crosslinking Mass Spectrometry (XL-MS) with established high-resolution techniques. By presenting quantitative data, detailed experimental protocols, and clear visual workflows, we aim to provide the necessary insights for selecting the most appropriate method for your research needs.
Crosslinking Mass Spectrometry (XL-MS) has emerged as a powerful technique for elucidating the three-dimensional structure of proteins and protein complexes. By capturing spatial proximities between amino acid residues, XL-MS provides crucial distance constraints that can be integrated with computational modeling to generate structural models. This approach is particularly valuable for large, dynamic, or heterogeneous complexes that are challenging to analyze using traditional high-resolution methods.
Method Comparison: A Quantitative Overview
Choosing the right structural analysis method is paramount for obtaining meaningful results. The following table provides a quantitative comparison of XL-MS with X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Cryo-Electron Microscopy (Cryo-EM).
| Feature | Crosslinking Mass Spectrometry (XL-MS) | X-ray Crystallography | NMR Spectroscopy | Cryo-Electron Microscopy (Cryo-EM) |
| Resolution | Low to medium (residue-level proximity) | Atomic (< 3Å)[1] | Atomic | Near-atomic to sub-nanometer[1] |
| Protein Size | No theoretical upper limit | No strict limit, but large complexes are challenging to crystallize[2] | Typically < 30 kDa[1] | Ideal for large complexes (>100 kDa) |
| Sample Purity | Tolerant to sample heterogeneity[3] | High purity required for crystallization | High purity required | High purity and homogeneity are crucial |
| Sample Concentration | Low micromolar range[4] | High (mg/mL) | 0.1-3 mM | Low (µg/mL to mg/mL) |
| Experiment Time | Relatively fast (days to a week)[3] | Can be lengthy (weeks to months or longer) | Days to weeks | Days to weeks |
| Structural Information | Distance constraints, protein-protein interactions, conformational changes[1] | Static 3D structure of a single conformation in a crystal lattice | 3D structure in solution, dynamics, conformational changes | 3D structure of particles in a frozen-hydrated state, can capture different conformations |
| Key Advantage | Captures transient interactions and dynamics in solution[3] | Highest resolution for well-ordered systems | Provides information on protein dynamics in solution | Applicable to large and flexible complexes that are difficult to crystallize |
| Key Limitation | Low resolution, provides distance constraints rather than a complete structure | Requires protein crystallization, which can be a major bottleneck | Limited to smaller, soluble proteins | Resolution can be limited by sample heterogeneity and particle orientation |
Experimental Protocol: A Step-by-Step Guide to Crosslinking Mass Spectrometry
This protocol outlines a general workflow for an in-vitro XL-MS experiment using a homobifunctional N-hydroxysuccinimide (NHS)-ester crosslinker such as disuccinimidyl suberate (DSS) or bis(sulfosuccinimidyl) suberate (BS3).
Materials:
-
Purified protein or protein complex in a suitable buffer (e.g., HEPES, PBS, free of primary amines like Tris)[4]
-
Crosslinking reagent (e.g., DSS or BS3)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Denaturant (e.g., 8 M Urea)
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Alkylating agent (e.g., Iodoacetamide - IAA)
-
Protease (e.g., Trypsin)
-
Mass spectrometer coupled with a liquid chromatography system (LC-MS/MS)
-
XL-MS data analysis software
Procedure:
-
Sample Preparation:
-
Ensure the protein sample is at an appropriate concentration, typically in the low micromolar range.[4]
-
The buffer should be at a pH compatible with the crosslinker's reactivity (typically pH 7-9 for NHS esters).
-
-
Crosslinking Reaction:
-
Prepare a fresh stock solution of the crosslinker in an appropriate solvent (e.g., DMSO for DSS, water for BS3).[5]
-
Add the crosslinker to the protein sample at a specific molar ratio (e.g., 25:1, 50:1, or 100:1 crosslinker-to-protein). This ratio often requires optimization.[4]
-
Incubate the reaction for a defined time (e.g., 30-60 minutes) at a controlled temperature (e.g., room temperature).[4]
-
-
Quenching:
-
Stop the reaction by adding a quenching solution (e.g., Tris-HCl) to a final concentration of 20-50 mM to consume any unreacted crosslinker.[4]
-
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the crosslinked protein by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding DTT and incubating.
-
Alkylate free cysteine residues by adding IAA and incubating in the dark.
-
-
Proteolytic Digestion:
-
Dilute the sample to reduce the urea concentration to allow for optimal protease activity.
-
Add trypsin at an appropriate enzyme-to-substrate ratio (e.g., 1:50) and incubate overnight at 37°C.[6]
-
-
LC-MS/MS Analysis:
-
Acidify the peptide mixture and desalt it using a C18 solid-phase extraction cartridge.
-
Analyze the peptide mixture by LC-MS/MS. A data-dependent acquisition method is typically used, prioritizing the fragmentation of precursor ions with higher charge states, as crosslinked peptides are often multiply charged.[4]
-
-
Data Analysis:
-
Use specialized XL-MS software to identify the crosslinked peptides from the tandem mass spectra.
-
The software searches the MS/MS data against a protein sequence database to identify the pair of peptides that are linked together.
-
Visualizing the Workflow
To better understand the processes involved, the following diagrams illustrate the key workflows in XL-MS and its integration with computational modeling.
Data Analysis Software
The analysis of XL-MS data requires specialized software to identify the crosslinked peptides from complex mass spectra. The table below compares some commonly used software packages.
| Software | Key Features | Availability |
| MeroX | User-friendly interface, supports various crosslinkers including MS-cleavable ones, visualizes MS/MS spectra.[7] | Free |
| MaxLynx | Integrated into the MaxQuant environment. | Free |
| xiSEARCH | Part of the xi software suite, capable of handling large datasets.[7] | Free |
| pLink | Supports various types of crosslinkers and can handle complex samples. | Free |
| XlinkX (within Proteome Discoverer) | Integrated into a commercial proteomics platform, offers a streamlined workflow. | Commercial |
| ProXL | A web-based platform for visualizing, sharing, and analyzing XL-MS data from various search programs.[8] | Open-source |
| Cross-ID | A visualization platform that can import data from various XL-MS search engines and offers features like GO enrichment and PTM visualization.[9] | Free |
Conclusion: An Integrated Future for Structural Biology
Crosslinking Mass Spectrometry is a powerful hypothesis-generating tool that provides unique insights into protein structure and interactions, especially for dynamic and complex systems.[3] While it does not provide the atomic resolution of X-ray crystallography, NMR, or high-resolution Cryo-EM, the distance constraints obtained from XL-MS are invaluable for guiding and validating computational models. The true power of XL-MS lies in its integration with these high-resolution techniques, paving the way for a more comprehensive understanding of the intricate molecular machinery of the cell. As both experimental and computational methods continue to advance, this integrative approach will undoubtedly play an increasingly critical role in drug discovery and fundamental biological research.
References
- 1. Top 5 Methods for Protein Structure Analysis and Their Applications | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 3. CXMS: An Alternative to X-Ray Crystallography for Proteins [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 6. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of XL-MS Software to Identify Protein Interactions [open.metu.edu.tr]
- 8. ProXL (Protein Cross-Linking Database): A Platform for Analysis, Visualization, and Sharing of Protein Cross-Linking Mass Spectrometry Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 3-[(3-Amino-3-oxopropyl)dithio]propanamide: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is paramount to ensuring a safe working environment and minimizing environmental impact. This document provides a comprehensive, step-by-step guide for the proper disposal of 3-[(3-Amino-3-oxopropyl)dithio]propanamide (CAS No. 1002-19-3). The following procedures are based on general best practices for laboratory chemical waste management and should be conducted in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols.
I. Chemical and Hazard Profile
| Property | Value |
| CAS Number | 1002-19-3[1][2] |
| Molecular Formula | C6H12N2O2S2[3][1] |
| Molecular Weight | 208.3 g/mol [3] |
| Known Hazards | The toxicological properties have not been fully investigated.[4] Based on its functional groups, potential hazards may include skin and eye irritation. Amides are generally stable but can be hydrolyzed under strong acidic or basic conditions.[5][6][7] |
| Incompatibilities | Store separately from strong acids, bases, oxidizing agents, and reducing agents to prevent violent reactions or the emission of flammable or poisonous gases. |
II. Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Characterize the waste: Determine if the this compound waste is pure, in solution, or mixed with other chemicals. This will dictate the appropriate disposal route.
-
Segregate the waste: Do not mix this compound with other waste streams unless explicitly permitted by your EHS department.[8] It should be disposed of as solid chemical waste.[8]
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling chemical waste, including:
-
Safety goggles
-
Lab coat
-
Chemical-resistant gloves (e.g., nitrile rubber)
-
3. Container Selection and Labeling:
-
Choose a compatible container: Use a clean, leak-proof container with a secure screw-top lid. The container material should not react with the chemical.[9]
-
Label the container clearly: The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS number: "1002-19-3"
-
An accurate list of all contents, including solvents and their approximate percentages.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
4. Waste Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[9][10][11]
-
Ensure the container is kept closed at all times, except when adding waste.[10][11]
-
The SAA should be a secondary containment area to prevent spills.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the SAA.[11]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[10]
-
Provide the EHS department with all necessary information about the waste as detailed on the label.
-
Follow any additional instructions provided by the EHS department for packaging and transport.
Important Considerations:
-
Waste Minimization: Whenever possible, order the smallest quantity of the chemical needed for your research to reduce waste generation.[10][11]
-
Do Not Dispose Down the Drain: This compound is not suitable for drain disposal.[12]
-
Consult Your EHS Department: Your institution's EHS department is the ultimate authority on chemical disposal procedures. Always consult with them for specific guidance.
III. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
References
- 1. Page loading... [guidechem.com]
- 2. 错误页 [amp.chemicalbook.com]
- 3. This compound CAS#: 1002-19-3 [m.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Amide - Wikipedia [en.wikipedia.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. odu.edu [odu.edu]
- 12. acs.org [acs.org]
Personal protective equipment for handling 3-[(3-Amino-3-oxopropyl)dithio]propanamide
This guide provides immediate and essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 3-[(3-Amino-3-oxopropyl)dithio]propanamide (CAS No. 1002-19-3). The following procedures are critical for ensuring laboratory safety and minimizing risk.
Personal Protective Equipment (PPE)
Due to the presence of dithiol and amide functional groups, a stringent PPE protocol is mandatory to prevent skin and eye contact, inhalation, and ingestion.[1][2][3]
| PPE Category | Item | Specifications |
| Engineering Controls | Chemical Fume Hood | All handling of this compound must be conducted in a certified chemical fume hood to control potential vapors and odors.[4] |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are recommended. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[1][5][6] |
| Eye and Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields to protect against splashes.[1][5][7] A face shield may be necessary for larger quantities or when there is a significant splash risk.[8][9] |
| Skin and Body Protection | Laboratory Coat | A full-length, long-sleeved lab coat should be worn to protect against skin exposure.[1][7] |
| Respiratory Protection | Respirator | If working outside of a fume hood or if dust or aerosols are generated, use a NIOSH-approved respirator.[1] |
Handling and Storage Protocols
Proper handling and storage are crucial for maintaining chemical integrity and ensuring a safe laboratory environment.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are accessible.[1] Prepare all necessary equipment and reagents within the chemical fume hood.
-
Weighing and Transfer: Handle the solid chemical carefully to avoid generating dust.[10] Use non-sparking tools for transfers.[10]
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all work surfaces.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]
-
Keep away from incompatible materials such as oxidizing agents, acids, and acid anhydrides.[8]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Incident | First Aid and Spill Response |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for proper disposal.[11] Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect solid waste, including contaminated gloves, weigh boats, and paper towels, in a designated and clearly labeled hazardous waste container.[7]
-
Liquid Waste: Collect all liquid waste in a sealed, properly labeled hazardous waste container. Do not pour chemical waste down the sink.[7]
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[11]
Diagrams
Caption: Workflow for the safe handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. moorparkcollege.edu [moorparkcollege.edu]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. csub.edu [csub.edu]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. cdc.gov [cdc.gov]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 10. echemi.com [echemi.com]
- 11. 3-Aminopropanol - Safety Data Sheet [chemicalbook.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
